5-Hydroxylansoprazole
Descripción
Propiedades
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-98-2 | |
| Record name | 5-Hydroxylansoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxylansoprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxylansoprazole, a principal active metabolite of the proton pump inhibitor Lansoprazole. While the primary route to this compound is through in vivo metabolism, this document outlines the metabolic pathway and discusses potential synthetic strategies. Detailed experimental protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided. Quantitative data from various studies are summarized in tabular format for ease of comparison. This guide is intended to be a valuable resource for researchers and professionals involved in the study of Lansoprazole metabolism, pharmacokinetics, and the development of related analytical methodologies.
Introduction
Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders.[1] Following administration, Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[1][2] This metabolic process leads to the formation of several metabolites, with this compound and Lansoprazole sulfone being the major derivatives found in plasma.[1][3] this compound is an active metabolite and its formation is a key step in the clearance of Lansoprazole.[4][5] Understanding the synthesis and characterization of this metabolite is crucial for pharmacokinetic studies, drug-drug interaction assessments, and for the development of analytical methods to monitor Lansoprazole therapy.
Synthesis of this compound
The predominant route for the formation of this compound is the metabolic hydroxylation of Lansoprazole.[4][5] This reaction is catalyzed by the CYP2C19 enzyme in the liver.
Metabolic Pathway
The metabolic conversion of Lansoprazole to this compound is a critical pathway in its biotransformation. The following diagram illustrates this metabolic step.
Caption: Metabolic conversion of Lansoprazole to this compound.
Chemical Synthesis
A direct, detailed chemical synthesis protocol for this compound is not extensively reported in the literature, as it is readily available as a metabolite standard. However, a plausible synthetic approach would involve the synthesis of a hydroxylated benzimidazole precursor prior to its coupling with the pyridine moiety, or the direct hydroxylation of Lansoprazole. The synthesis of Lansoprazole itself typically involves the condensation of 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine, followed by oxidation of the resulting sulfide to a sulfoxide.[6][7]
A potential, though not explicitly documented, synthetic workflow for this compound could be conceptualized as follows:
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 5-Hydroxy Lansoprazole | molsyns.com [molsyns.com]
- 5. 5-HYDROXY LANSOPRAZOLE | 131926-98-2 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxylansoprazole: A Comprehensive Technical Guide to the Primary Metabolite of Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism to exert its therapeutic effects. This technical guide provides an in-depth exploration of its primary metabolite, 5-hydroxylansoprazole. We will delve into the metabolic pathways, key enzymatic players, pharmacokinetic profiles, and the intricate signaling cascades influenced by lansoprazole. This document is designed to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.
Introduction
Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its clinical efficacy is intrinsically linked to its metabolic fate within the body. The transformation of lansoprazole into its metabolites is a critical determinant of its bioavailability, duration of action, and potential for drug-drug interactions. Among its various metabolites, this compound stands out as the principal product of its biotransformation. Understanding the nuances of this metabolic process is paramount for optimizing therapeutic strategies and developing next-generation PPIs.
The Metabolic Journey of Lansoprazole
Lansoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[2] The two major metabolic pathways are hydroxylation and sulfoxidation.
-
Hydroxylation: This reaction leads to the formation of this compound and is predominantly catalyzed by CYP2C19 .
-
Sulfoxidation: This pathway results in the formation of lansoprazole sulfone and is mainly mediated by CYP3A4 .
Genetic polymorphisms in the CYP2C19 gene can significantly impact the metabolism of lansoprazole, leading to variations in plasma concentrations and clinical outcomes among individuals.[3]
Metabolic Pathway Diagram
References
- 1. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of CYP2C19 in the Biotransformation of Lansoprazole to 5-Hydroxylansoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole, a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism. The formation of its primary metabolite, 5-hydroxylansoprazole, is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19). Genetic variations in the CYP2C19 gene can significantly alter the pharmacokinetic profile of lansoprazole, leading to inter-individual differences in drug exposure and clinical response. This technical guide provides an in-depth overview of the critical role of CYP2C19 in the 5-hydroxylation of lansoprazole, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Introduction
Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized in the liver to this compound and lansoprazole sulfone.[1] The 5-hydroxylation pathway is the main route of elimination for lansoprazole and is primarily mediated by CYP2C19, while the formation of lansoprazole sulfone is catalyzed by CYP3A4.[1][2] The genetic polymorphism of CYP2C19 leads to distinct phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs, also referred to as heterozygous extensive metabolizers or hetEMs), and poor metabolizers (PMs).[2][3] These phenotypic differences have profound implications for the systemic exposure and efficacy of lansoprazole.
Quantitative Analysis of CYP2C19-Mediated 5-Hydroxylation
The influence of CYP2C19 genotype on the pharmacokinetics of lansoprazole and this compound has been extensively studied. The following tables summarize key quantitative data from various clinical and in vitro studies.
Table 1: Pharmacokinetic Parameters of Lansoprazole and this compound Following a Single Oral Dose of Lansoprazole in Relation to CYP2C19 Genotype
| CYP2C19 Genotype | Analyte | Cmax (ng/mL) | AUC0–t (ng·h/mL) | AUC0–inf (ng·h/mL) |
| Homozygous EM (hmEM) | Lansoprazole | 60.63 ± 25.21 | 188.85 ± 98.37 | 193.81 ± 100.27 |
| This compound | 100.30 ± 38.95 | 226.34 ± 82.38 | 230.55 ± 83.12 | |
| Heterozygous EM (htEM) | Lansoprazole | 138.20 ± 52.22 | 377.91 ± 392.17 | 425.92 ± 421.78 |
| This compound | 82.79 ± 38.58 | 229.43 ± 83.24 | 241.79 ± 90.67 | |
| Poor Metabolizer (PM) | Lansoprazole | 414.20 ± 103.11 | 6957.79 ± 1768.17 | 7118.84 ± 1800.72 |
| This compound | 28.88 ± 15.64 | 157.27 ± 41.91 | 173.40 ± 37.36 |
Data are presented as mean ± standard deviation. Data sourced from a study in healthy Chinese volunteers who received a single 30 mg dose of lansoprazole.[2]
Table 2: Stereoselective Pharmacokinetics of Lansoprazole Enantiomers and their Metabolites in Relation to CYP2C19 Genotype
| CYP2C19 Genotype | Enantiomer | Relative AUC Ratio (to homEM) | R/S Ratio for AUC of Lansoprazole |
| Homozygous EM (homEMs) | (R)-lansoprazole | 1 | 12.7 |
| (S)-lansoprazole | 1 | ||
| Heterozygous EM (hetEMs) | (R)-lansoprazole | 1.5 | 8.5 |
| (S)-lansoprazole | 1.8 | ||
| Poor Metabolizers (PMs) | (R)-lansoprazole | 4.0 | 5.8 |
| (S)-lansoprazole | 7.4 |
Data from a study in Japanese subjects after a single 60 mg oral dose of racemic lansoprazole.[3]
Table 3: In Vitro Kinetic Parameters for Lansoprazole 5-Hydroxylation by Recombinant CYP2C19
| Enantiomer | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Clint) (μL/min/pmol P450) |
| (+)-Lansoprazole | 2.3 | - | 179.6 |
| (-)-Lansoprazole | 13.1 | - | 143.3 |
Data from in vitro studies with cDNA-expressed CYP2C19. The affinity of CYP2C19 for the S-enantiomer is approximately 5.7-fold higher than for the R-enantiomer.[2]
Experimental Protocols
In Vivo Phenotyping of CYP2C19 Activity using Lansoprazole
This protocol outlines a typical clinical study to assess the influence of CYP2C19 genotype on lansoprazole pharmacokinetics.
3.1.1. Subject Recruitment and Genotyping:
-
Recruit healthy volunteers and obtain informed consent.
-
Collect whole blood samples for DNA extraction.
-
Perform CYP2C19 genotyping using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) analysis to identify common alleles such as CYP2C191 (wild type), CYP2C192, and CYP2C19*3 (loss-of-function alleles).[1][4]
-
Classify subjects into genotype groups: homozygous extensive metabolizers (homEMs; 1/1), heterozygous extensive metabolizers (hetEMs; 1/2, 1/3), and poor metabolizers (PMs; 2/2, 2/3, 3/3).[1]
3.1.2. Drug Administration and Sample Collection:
-
Administer a single oral dose of lansoprazole (e.g., 30 mg or 60 mg) to fasted subjects.[2][5]
-
Collect venous blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[1]
-
Immediately centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.[1]
3.1.3. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous quantification of lansoprazole, this compound, and lansoprazole sulfone in plasma.[4][6]
-
For enantioselective analysis, a chiral HPLC column is required.[1]
3.1.4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) for lansoprazole and its metabolites using non-compartmental analysis.
In Vitro Assessment of Lansoprazole 5-Hydroxylation
This protocol describes an in vitro experiment to determine the kinetic parameters of CYP2C19-mediated lansoprazole metabolism.
3.2.1. Materials:
-
Human liver microsomes or recombinant human CYP2C19 enzymes.
-
Lansoprazole (racemic or individual enantiomers).
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer.
-
Organic solvent for reaction termination (e.g., acetonitrile or perchloric acid).
3.2.2. Incubation Procedure:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.2 mg/mL) or recombinant CYP2C19, lansoprazole at various concentrations, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 20-60 minutes).[7]
-
Terminate the reaction by adding an ice-cold organic solvent.
-
Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.[7]
3.2.3. Analytical Method:
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
3.2.4. Data Analysis:
-
Determine the rate of metabolite formation at each substrate concentration.
-
Calculate the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the intrinsic clearance (Clint) as the ratio of Vmax to Km.[7]
Visualizing Metabolic Pathways and Experimental Workflows
Lansoprazole Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of lansoprazole, highlighting the central role of CYP2C19 in the formation of this compound.
In Vivo Phenotyping Experimental Workflow
This diagram outlines the key steps involved in a clinical study to evaluate the impact of CYP2C19 genotype on lansoprazole pharmacokinetics.
Conclusion
CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of lansoprazole, a critical step in its metabolic clearance. The genetic polymorphism of CYP2C19 results in significant inter-individual variability in lansoprazole exposure, with poor metabolizers exhibiting substantially higher plasma concentrations compared to extensive metabolizers. This technical guide has provided a comprehensive overview of the quantitative impact of CYP2C19 on lansoprazole metabolism, detailed experimental protocols for in vivo and in vitro assessment, and visual aids to facilitate understanding. For drug development professionals, a thorough understanding of the role of CYP2C19 in lansoprazole metabolism is paramount for optimizing dosing strategies, predicting drug-drug interactions, and ultimately enhancing the safety and efficacy of this widely prescribed medication.
References
- 1. High-performance liquid chromatographic assay for the simultaneous determination of lansoprazole enantiomers and metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of lansoprazole as a novel probe for cytochrome P450 3A activity by measuring lansoprazole sulfone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of 5-Hydroxylansoprazole Across Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of its major metabolites is 5-hydroxylansoprazole, formed through the action of CYP2C19 and to a lesser extent, CYP3A4. The pharmacokinetic profile of this metabolite is of significant interest as it contributes to the overall disposition and potential for drug-drug interactions of the parent compound. Understanding the species-specific differences in the pharmacokinetics of this compound is crucial for the extrapolation of preclinical data to human clinical outcomes. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of this compound in various species, including detailed experimental protocols and comparative data analysis.
Metabolic Pathway of Lansoprazole to this compound
The biotransformation of lansoprazole to this compound is a critical step in its elimination. This metabolic pathway is primarily catalyzed by CYP2C19, with a minor contribution from CYP3A4.[1] The stereoselectivity of this process is noteworthy, with differences observed in the metabolism of the R-(+) and S-(-) enantiomers of lansoprazole.
Metabolic conversion of lansoprazole.
Comparative Pharmacokinetics of this compound
The pharmacokinetic parameters of this compound exhibit considerable variability across different species. This is largely attributed to species-specific differences in the expression and activity of metabolic enzymes, particularly CYP2C19 and CYP3A4.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in humans, and the parent drug, lansoprazole, in dogs. Data for this compound in dogs and monkeys is currently limited in the publicly available literature.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Healthy Chinese Male Subjects) following a single 30 mg oral dose of Lansoprazole
| Parameter | Mean Value (± SD) | Unit |
| Cmax | 111.2 (± 41.8) | ng/mL |
| Tmax | 2.1 (± 0.8) | h |
| AUC(0-24) | 317.0 (± 81.2) | ng·h/mL |
| t1/2 | 2.31 (± 1.18) | h |
Data sourced from a study in healthy Chinese male volunteers.
Table 2: Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs following a single oral dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) |
| 0.5 | 710.6 | 0.67 | 1652 |
| 1.0 | 1390.7 | 0.81 | 2897 |
| 2.0 | 2067.2 | 0.56 | 4532 |
Data presented for the parent drug, lansoprazole, due to the lack of specific data for this compound in dogs. These values provide an indirect understanding of the precursor's behavior.[2]
Note: There is a significant lack of publicly available pharmacokinetic data for this compound in non-human primates such as cynomolgus monkeys. Further research in this area is warranted to improve interspecies scaling and prediction of human pharmacokinetics.
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of lansoprazole and its metabolites.
In-Vivo Oral Pharmacokinetic Study in Beagle Dogs: A General Protocol
This protocol outlines a typical experimental design for assessing the pharmacokinetics of lansoprazole and its metabolites following oral administration to beagle dogs.[2]
Workflow for a canine pharmacokinetic study.
1. Animal Model:
-
Species: Beagle dogs.[2]
-
Health Status: Healthy, male and female.
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least two weeks prior to the study.[2]
2. Dosing:
-
Formulation: Lansoprazole administered in capsules.[2]
-
Route of Administration: Oral gavage.
-
Dose Levels: Multiple dose levels are typically evaluated (e.g., 0.5, 1, and 2 mg/kg).[2]
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.[2]
3. Blood Sampling:
-
Collection Site: Blood samples (approximately 1 mL) are collected from the foreleg vein.[2]
-
Time Points: A typical sampling schedule includes pre-dose (0 h) and multiple post-dose time points (e.g., 0.083, 0.17, 0.33, 0.5, 0.67, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, and 10 hours).[2]
-
Anticoagulant: Blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
4. Sample Processing and Analysis:
-
Plasma Separation: Plasma is separated by centrifugation.
-
Sample Preparation: A protein precipitation method is commonly used for sample clean-up.[2] This typically involves the addition of a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then analyzed.
-
Analytical Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is employed for the simultaneous quantification of lansoprazole and this compound in plasma.[2]
Analytical Methodology: UPLC-MS/MS for Quantification in Plasma
A highly sensitive and specific UPLC-MS/MS method is essential for the accurate determination of this compound concentrations in biological matrices.
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is common.[2]
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Internal Standard (IS): A suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) is used to correct for variations in sample processing and instrument response. Omeprazole is a commonly used internal standard for lansoprazole analysis.[2]
3. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Discussion and Future Directions
The available data highlight significant species differences in the pharmacokinetics of lansoprazole and, by extension, its metabolite this compound. While human data is becoming more available, there is a clear need for more comprehensive pharmacokinetic studies of this compound in preclinical species, particularly in dogs and non-human primates. Such studies are essential for:
-
Improving Interspecies Scaling: A better understanding of the pharmacokinetic differences will allow for more accurate prediction of human pharmacokinetics from preclinical data.
-
Refining Physiologically Based Pharmacokinetic (PBPK) Models: Species-specific data for metabolites are crucial for developing and validating robust PBPK models that can predict drug disposition and potential drug-drug interactions.
-
Informing Clinical Trial Design: A thorough understanding of the metabolic profile across species can help in designing more efficient and informative clinical trials.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Lansoprazole to 5-Hydroxylansoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of lansoprazole, a widely used proton pump inhibitor, with a specific focus on its conversion to 5-hydroxylansoprazole. This document details the key enzymes involved, experimental protocols for studying this metabolic pathway, and relevant kinetic data.
Introduction
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of its major metabolite, this compound, is a critical pathway in its clearance. Understanding the in vitro kinetics of this reaction is essential for predicting in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in drug response, which is often linked to genetic polymorphisms in the metabolizing enzymes.
The Metabolic Pathway: Key Enzymes
The 5-hydroxylation of lansoprazole is predominantly catalyzed by CYP2C19 .[1] At therapeutic concentrations, this enzyme is the high-affinity catalyst for this reaction.[2] To a lesser extent, CYP3A4 also contributes to the formation of this compound, particularly at higher substrate concentrations.[3][4]
Lansoprazole is a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers, and its metabolism is stereoselective. CYP2C19 preferentially metabolizes the (+)-lansoprazole enantiomer to (+)-5-hydroxylansoprazole.[5] Conversely, the alternative metabolic pathway of sulfoxidation to lansoprazole sulfone is primarily mediated by CYP3A4, which shows a preference for the (-)-lansoprazole enantiomer.[3][5]
dot
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for the formation of this compound and lansoprazole sulfone from the enantiomers of lansoprazole by the primary metabolizing enzymes, CYP2C19 and CYP3A4. This data is crucial for quantitative modeling of lansoprazole metabolism.
Table 1: Kinetic Parameters for Lansoprazole 5-Hydroxylation
| Enzyme | Lansoprazole Enantiomer | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP2C19 | (+)-Lansoprazole | 2.3 | 179.6 | 78.1 |
| CYP2C19 | (-)-Lansoprazole | 13.1 | 143.3 | 10.9 |
Data extracted from various in vitro studies using recombinant human CYP enzymes.
Table 2: Kinetic Parameters for Lansoprazole Sulfoxidation
| Enzyme | Lansoprazole Enantiomer | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP3A4 | (+)-Lansoprazole | - | - | 10.8 |
| CYP3A4 | (-)-Lansoprazole | - | - | 76.5 |
Data extracted from various in vitro studies using recombinant human CYP enzymes. Specific Km and Vmax values for sulfoxidation are not consistently reported; intrinsic clearance is a more commonly cited comparative metric.
Experimental Protocols
This section outlines a general methodology for conducting an in vitro experiment to determine the metabolism of lansoprazole to this compound using human liver microsomes.
Materials and Reagents
-
Human Liver Microsomes (HLM)
-
Lansoprazole (racemic or individual enantiomers)
-
This compound (analytical standard)
-
Lansoprazole Sulfone (analytical standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard for HPLC analysis (e.g., omeprazole)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and lansoprazole (at various concentrations to determine kinetics, e.g., 1-100 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).[3][5] The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture). This step also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for HPLC analysis.
dot
Analytical Method: HPLC-UV
The quantification of this compound is typically performed using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. The exact ratio may need to be optimized for optimal separation.
-
Detection: The UV detector is typically set to a wavelength of 285 nm for the detection of lansoprazole and its metabolites.[6][7]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve prepared with a known concentration of the analytical standard. An internal standard is used to correct for variations in sample preparation and injection volume.
Conclusion
The in vitro metabolism of lansoprazole to this compound is a key determinant of its pharmacokinetic profile. This metabolic reaction is primarily mediated by CYP2C19 in a stereoselective manner. The experimental protocols and kinetic data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret in vitro studies aimed at characterizing the metabolism of lansoprazole and other xenobiotics. A thorough understanding of these in vitro processes is crucial for the successful development and clinical use of pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. youtube.com [youtube.com]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-Hydroxylansoprazole: A Technical Whitepaper on its Biological Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the biological mechanism of action of 5-Hydroxylansoprazole, a primary active metabolite of the proton pump inhibitor (PPI) Lansoprazole. While Lansoprazole is widely recognized for its potent inhibition of gastric H+/K+ ATPase, the precise role of its metabolites, including this compound, warrants a detailed examination. This guide elucidates the metabolic pathway of Lansoprazole, the function of this compound in the context of acid suppression, and explores an alternative, distinct mechanism of action of a related metabolite, 5-hydroxy lansoprazole sulfide (5HLS), in cancer biology. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to offer a thorough understanding for research and drug development professionals.
Introduction to Lansoprazole and its Metabolism
Lansoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion. It is a prodrug, meaning it requires conversion into its active form to exert its pharmacological effect.[1] The primary site of action for Lansoprazole is the H+/K+ ATPase, the proton pump, located in the secretory canaliculi of gastric parietal cells.[2]
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[3][4] The major metabolites are this compound and lansoprazole sulfone.[3][5] The formation of this compound is predominantly catalyzed by CYP2C19, and the genetic polymorphism of this enzyme can significantly influence the pharmacokinetics of Lansoprazole and its metabolites.[6]
Mechanism of Action: Proton Pump Inhibition
The established mechanism of action for Lansoprazole involves its accumulation in the acidic environment of the parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to irreversible inhibition of the proton pump.[1][2] This inhibition effectively blocks the final step in gastric acid secretion.
While this compound is considered an active metabolite in plasma, its direct contribution to the inhibition of the gastric proton pump is not the primary mechanism of acid suppression.[3][7] The therapeutic effect is mainly attributed to the parent drug, Lansoprazole, being converted to its active sulfenamide form at the site of action. The main excretory metabolites, including this compound, are generally considered to be inactive or significantly less potent in this regard.[1]
Quantitative Data on Proton Pump Inhibition
| Compound | Parameter | Value | Organism/System | Reference |
| Lansoprazole | Inhibition of meal-stimulated acid secretion (Day 5, 30 mg) | 82% | Human | [8] |
| Omeprazole | Inhibition of meal-stimulated acid secretion (Day 5, 40 mg) | 83% | Human | [8] |
| Rabeprazole | Healing rate of esophagitis (short-term) | 94.6% | Human (elderly) | [9] |
| Pantoprazole | Healing rate of esophagitis (short-term) | 93.5% | Human (elderly) | [9] |
Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay
A common method to assess the inhibitory activity of compounds on the proton pump is the in vitro H+/K+ ATPase inhibition assay using isolated gastric vesicles.
Objective: To determine the concentration-dependent inhibition of H+/K+ ATPase activity by a test compound.
Materials:
-
H+/K+ ATPase-rich vesicles isolated from rabbit or hog gastric mucosa.
-
Test compound (e.g., Lansoprazole, this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
ATP (Adenosine triphosphate) solution.
-
Reagents for measuring inorganic phosphate (Pi) released from ATP hydrolysis (e.g., Malachite green-based colorimetric assay).
-
Nigericin.
Procedure:
-
Vesicle Preparation: Isolate H+/K+ ATPase-rich vesicles from fresh or frozen gastric mucosa using differential centrifugation and sucrose gradient centrifugation.
-
Pre-incubation: Pre-incubate the gastric vesicles with varying concentrations of the test compound in the assay buffer at 37°C. This step allows for the acid-activation of prodrugs like Lansoprazole.
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP to the pre-incubated mixture. In parallel, a set of reactions without ATP serves as a control for non-enzymatic ATP hydrolysis.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released by ATP hydrolysis using a colorimetric method.
-
Data Analysis: Calculate the percentage of H+/K+ ATPase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
To differentiate between direct enzyme inhibition and inhibition dependent on acid activation, the assay can be performed in the presence of nigericin, which dissipates the acid gradient across the vesicle membrane.
Metabolic Pathway of Lansoprazole
The metabolic conversion of Lansoprazole is a critical determinant of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic pathway of Lansoprazole.
An Alternative Mechanism: Inhibition of Fatty Acid Synthase by a Lansoprazole Metabolite
Recent research has uncovered a novel mechanism of action for a metabolite of Lansoprazole, 5-hydroxy lansoprazole sulfide (5HLS), which is distinct from proton pump inhibition. This metabolite has been shown to exhibit anticancer activity by inhibiting fatty acid synthase (FASN).[5]
FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, playing a crucial role in tumor cell growth and survival.[5] The study found that 5HLS was more potent than Lansoprazole in inhibiting FASN. Interestingly, 5HLS and Lansoprazole inhibit different domains of the FASN enzyme; 5HLS inhibits the enoyl reductase domain, while Lansoprazole inhibits the thioesterase domain. This finding suggests that metabolites of PPIs may contribute to their reported anticancer effects through a mechanism independent of acid suppression.
Signaling Pathway: FASN Inhibition by 5-Hydroxy Lansoprazole Sulfide
The following diagram illustrates the proposed mechanism of FASN inhibition by 5HLS.
Caption: FASN inhibition by 5-hydroxy lansoprazole sulfide.
Experimental Workflow: Assessing FASN Inhibition
A typical workflow to investigate the inhibition of FASN by a compound like 5HLS is outlined below.
Caption: Experimental workflow for FASN inhibition studies.
Conclusion
This compound is a major metabolite of Lansoprazole, formed through CYP2C19-mediated metabolism. While it is considered an "active metabolite," its direct role in the inhibition of the gastric H+/K+ ATPase is secondary to the action of the parent compound, Lansoprazole, which is converted to its active sulfenamide form in the acidic environment of parietal cells. The primary significance of this compound lies within the pharmacokinetic pathway of Lansoprazole.
Of significant interest to the drug development community is the discovery of a distinct mechanism of action for a related metabolite, 5-hydroxy lansoprazole sulfide (5HLS). Its ability to inhibit fatty acid synthase (FASN) presents a potential avenue for the development of novel anticancer therapies. This dual-faceted nature of Lansoprazole's metabolites underscores the importance of comprehensive metabolic profiling in drug discovery and development. Further research into the specific activities and therapeutic potential of these metabolites is warranted.
References
- 1. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Author's reply: Hydroxylation of lansoprazole in poor metabolizers of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Lansoprazole versus omeprazole: influence on meal-stimulated gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
Genetic polymorphisms of CYP2C19 and 5-Hydroxylansoprazole levels
An In-depth Technical Guide: Genetic Polymorphisms of CYP2C19 and Their Impact on 5-Hydroxylansoprazole Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily metabolized in the liver by the cytochrome P450 enzyme system. The principal metabolic pathway, 5-hydroxylation, is catalyzed by the polymorphic enzyme CYP2C19, leading to the formation of this compound.[1][2] Genetic variations in the CYP2C19 gene result in distinct metabolizer phenotypes, which significantly alter the pharmacokinetics of lansoprazole and the plasma concentrations of its main metabolite, this compound.[3] This variability has profound implications for the efficacy and safety of lansoprazole-based therapies. This technical guide provides a comprehensive overview of the interplay between CYP2C19 genotypes and this compound levels, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.
Introduction to Lansoprazole Metabolism and CYP2C19
Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its therapeutic action relies on the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells. The clinical response to lansoprazole is heavily influenced by its systemic exposure, which is dictated by its metabolic clearance.
The biotransformation of lansoprazole occurs predominantly via two pathways:
-
5-Hydroxylation: Catalyzed mainly by CYP2C19, this is the primary metabolic route, producing the major plasma metabolite, this compound.[1][4]
-
Sulfonation: A lesser pathway mediated by CYP3A4, which forms lansoprazole sulfone.[1][4]
The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to the expression of enzymes with varying functional activity.[3] This genetic diversity is the primary determinant of inter-individual and inter-ethnic variability in lansoprazole metabolism and, consequently, in the systemic exposure to both the parent drug and its 5-hydroxy metabolite.[5]
CYP2C19 Genetic Polymorphisms and Metabolizer Phenotypes
Genetic variations within the CYP2C19 gene are used to classify individuals into distinct metabolizer phenotypes, which predict their capacity to metabolize lansoprazole and other CYP2C19 substrates.
Key CYP2C19 Alleles
Several alleles of the CYP2C19 gene have been identified, with the most clinically relevant including:
-
CYP2C19*1 : The wild-type allele, associated with normal enzyme function.[6]
-
CYP2C192 and CYP2C19 3 : Loss-of-function alleles that are the most common causes of deficient CYP2C19 activity.[7]
-
CYP2C19*17 : An allele associated with increased transcription and, consequently, ultra-rapid metabolism of CYP2C19 substrates.[8]
Genotype-to-Phenotype Classification
Based on the combination of alleles, individuals can be categorized into the following phenotypes:
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They exhibit significantly reduced or absent CYP2C19 activity.[9]
-
Intermediate Metabolizers (IMs): Heterozygous carriers of one functional and one loss-of-function allele (e.g., 1/2, 1/3). They have decreased CYP2C19 activity compared to normal metabolizers.[9][10]
-
Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1).
-
Ultrarapid Metabolizers (UMs): Carry at least one increased-function allele, most commonly 17 (e.g., *1/17, 17/17). They exhibit higher-than-normal CYP2C19 activity.[9]
Data Presentation: Pharmacokinetic Impact of CYP2C19 Polymorphisms
The CYP2C19 genotype has a pronounced effect on the pharmacokinetic parameters of both lansoprazole and this compound.
Lansoprazole Pharmacokinetics by CYP2C19 Phenotype
Poor metabolizers exhibit significantly higher plasma concentrations and exposure (AUC) to lansoprazole compared to normal and intermediate metabolizers, due to reduced metabolic clearance.[11]
Table 1: Pharmacokinetic Parameters of Lansoprazole (30 mg Single Dose) by CYP2C19 Metabolizer Group
| Parameter | Homozygous EM (hmEM) | Heterozygous EM (htEM) | Poor Metabolizer (PM) | P-value |
|---|---|---|---|---|
| Cmax (ng/mL) | 754.4 ± 201.3 | 1251.5 ± 401.2 | 2101.3 ± 451.3 | < 0.001 |
| AUC0-t (ng·h/mL) | 4508.8 ± 1241.2 | 9289.3 ± 3406.7 | 36099.9 ± 10105.2 | < 0.001 |
| AUC0-inf (ng·h/mL) | 4531.1 ± 1245.3 | 9482.1 ± 3501.4 | 38281.3 ± 10899.7 | < 0.001 |
Data adapted from a study in healthy Chinese volunteers. Values are presented as mean ± SD.[1]
This compound Pharmacokinetics by CYP2C19 Phenotype
Conversely, the formation of this compound is dependent on CYP2C19 activity. While PMs have higher lansoprazole levels, the formation of its 5-hydroxy metabolite is impaired.
Table 2: Pharmacokinetic Parameters of this compound (Following 30 mg Lansoprazole Dose) by CYP2C19 Metabolizer Group
| Parameter | Homozygous EM (hmEM) | Heterozygous EM (htEM) | Poor Metabolizer (PM) | P-value |
|---|---|---|---|---|
| Cmax (ng/mL) | 105.7 ± 35.1 | 96.2 ± 29.8 | 51.1 ± 15.3 | < 0.001 (hmEM vs PM; htEM vs PM) |
| AUC0-t (ng·h/mL) | 226.3 ± 82.4 | 229.4 ± 83.2 | 157.3 ± 41.9 | > 0.05 |
| AUC0-inf (ng·h/mL) | 230.5 ± 83.1 | 241.8 ± 90.7 | 173.4 ± 37.4 | > 0.05 |
Data adapted from a study in healthy Chinese volunteers. Values are presented as mean ± SD.[1][12]
Metabolic Ratio
The metabolic ratio of lansoprazole to this compound serves as a reliable in vivo indicator of CYP2C19 activity.[8]
Table 3: Lansoprazole / this compound Metabolic Ratio by CYP2C19 Genotype
| Genotype Group | Metabolic Ratio (Mean ± SD) |
|---|---|
| CYP2C1917/17 (UM) | 2.8 ± 2.1 |
| CYP2C191/1 (NM) | 6.1 ± 4.5 |
| CYP2C192/2 (PM) | 63.5 ± 12.2 |
Data derived from plasma concentrations 3 hours post-dose in a pediatric population.[8]
Visualization of Key Pathways and Workflows
Lansoprazole Metabolic Pathway
Lansoprazole is metabolized into this compound and lansoprazole sulfone via two distinct cytochrome P450 pathways.
Experimental Protocols
CYP2C19 Genotyping
Accurate determination of a patient's CYP2C19 genotype is the first step in pharmacogenetic assessment.
Protocol: Genotyping by Real-Time PCR (TaqMan® Assay)
This method uses allele-specific probes to detect single nucleotide polymorphisms (SNPs) associated with different CYP2C19 alleles.[6]
-
Sample Collection: Collect 3-5 mL of whole blood in an EDTA (lavender top) tube.
-
DNA Extraction: Isolate genomic DNA from the whole blood sample using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit). Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific TaqMan® genotyping assay mix for the target SNP (e.g., for CYP2C192, CYP2C193). The assay mix includes forward and reverse primers and two allele-specific probes labeled with different fluorescent dyes (e.g., VIC® and FAM™).
-
Add a standardized amount of genomic DNA to each well of a 96-well PCR plate.
-
Add the master mix to the wells.
-
-
Real-Time PCR and Allelic Discrimination:
-
Perform the PCR reaction in a real-time PCR instrument. The thermal cycling protocol typically involves an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
During the annealing/extension phase, the fluorescent probes bind to their target sequence. The 5' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.
-
The instrument measures the fluorescence of each dye at the end of each cycle.
-
-
Data Analysis: The software generates an allelic discrimination plot, clustering samples into three groups based on the end-point fluorescence: homozygous for allele 1, homozygous for allele 2, or heterozygous. This allows for the unambiguous assignment of the genotype for each SNP.
Quantification of Lansoprazole and this compound in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[13][14]
Protocol: Bioanalytical Method using LC-MS/MS
-
Sample Collection: Collect blood samples into heparinized tubes at predetermined time points after lansoprazole administration. Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of lansoprazole or another PPI like omeprazole).[15]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes (lansoprazole and this compound) with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor ion → product ion transitions for lansoprazole, this compound, and the internal standard. For example:
-
Lansoprazole: m/z 370.1 → 252.1
-
This compound: m/z 386.1 → 268.1
-
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The genetic polymorphisms of CYP2C19 are a critical determinant of the pharmacokinetic profile of lansoprazole and the formation of its primary metabolite, this compound. The data clearly demonstrate that individuals with deficient CYP2C19 activity (PMs and IMs) have significantly higher exposure to the parent drug and lower formation of the 5-hydroxy metabolite, whereas ultrarapid metabolizers show the opposite trend. This variability directly impacts clinical outcomes, including efficacy in acid suppression and H. pylori eradication.
For drug development professionals and researchers, a thorough understanding of these pharmacogenetic principles is essential. Integrating CYP2C19 genotyping into clinical trials can help explain inter-subject variability and can guide dose adjustments. The detailed experimental protocols provided herein offer a robust framework for conducting such assessments. Ultimately, leveraging knowledge of CYP2C19 genetics is a key step toward the precision dosing of lansoprazole and other PPIs, optimizing therapeutic benefit while minimizing potential risks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of CYP2C19 pharmacogenetic polymorphism on proton pump inhibitor-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.cpicpgx.org [files.cpicpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]
- 10. childrensmn.org [childrensmn.org]
- 11. ClinPGx [clinpgx.org]
- 12. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of CYP2C19 polymorphism on the pharmacokinetics of lansoprazole and its main metabolites in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
Preliminary Investigation of 5-Hydroxylansoprazole's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxylansoprazole, an active metabolite of the widely-used proton pump inhibitor (PPI) lansoprazole, presents a compelling case for further therapeutic investigation beyond its established role in acid suppression.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical data, and relevant experimental protocols. Evidence suggests that like its parent compound, this compound may possess anti-inflammatory, neuroprotective, and potentially anti-cancer properties.[3][4][5] This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the broader therapeutic applications of this lansoprazole metabolite.
Introduction
Lansoprazole, a benzimidazole derivative, is a cornerstone in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is primarily attributed to the irreversible inhibition of the gastric H+/K+-ATPase (proton pump). Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of several metabolites, including this compound.[6][7] As an active metabolite, this compound itself exhibits proton-pump inhibiting activity and contributes to the overall therapeutic effect of lansoprazole.[1][2]
Recent research into the pharmacological activities of PPIs has unveiled a range of effects independent of their acid-suppressing properties. These include anti-inflammatory, antioxidant, and neuroprotective actions.[5][8][9] Furthermore, studies on a closely related metabolite, 5-hydroxy lansoprazole sulfide (5HLS), have demonstrated potent anti-cancer activity in preclinical models of triple-negative breast cancer through the inhibition of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[3][10] This discovery opens up a new avenue for investigating the therapeutic potential of lansoprazole metabolites, including this compound, in oncology.
This whitepaper will delve into the known pharmacological properties of this compound, present available quantitative data, and provide detailed experimental methodologies to facilitate further research into its therapeutic utility.
Mechanism of Action and Therapeutic Potential
The therapeutic potential of this compound can be categorized into three main areas: gastric acid suppression, anti-inflammatory and neuroprotective effects (inferred from lansoprazole), and anti-cancer activity (inferred from a related metabolite).
Gastric Acid Suppression
As a proton pump inhibitor, this compound's primary mechanism of action is the inhibition of the H+/K+-ATPase in gastric parietal cells. This enzyme is the final step in the secretion of gastric acid. By binding to and inhibiting this proton pump, this compound effectively reduces the acidity of the stomach.
Anti-inflammatory and Neuroprotective Effects (Inferred from Lansoprazole)
Studies on lansoprazole have revealed significant anti-inflammatory and neuroprotective properties that are likely shared by its active metabolite, this compound. These effects are mediated through the modulation of several key signaling pathways:
-
NF-κB Signaling: Lansoprazole has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[2][6]
-
Nrf2/ARE Signaling: Lansoprazole can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[4][11]
-
Akt/p53 Signaling: Lansoprazole has been observed to modulate the Akt/p53 signaling pathway, which is involved in cell survival and apoptosis.[4][12]
Anti-Cancer Potential (Inferred from 5-Hydroxy Lansoprazole Sulfide)
A significant area of therapeutic potential for lansoprazole metabolites lies in oncology. A study on 5-hydroxy lansoprazole sulfide (5HLS) demonstrated its ability to inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancers and associated with tumor growth and survival.[3][10] Inhibition of FASN by 5HLS was shown to be effective in a preclinical model of triple-negative breast cancer.[3] Given the structural similarity, it is plausible that this compound may also exhibit FASN inhibitory activity.
Data Presentation
This section summarizes the available quantitative data for this compound and its parent compound, lansoprazole.
| Parameter | Value | Species/System | Reference |
| Lansoprazole Enantiomer IC50 (H+/K+-ATPase) | |||
| (+)-enantiomer | 4.2 µM | Canine gastric microsomes | [13] |
| (-)-enantiomer | 5.2 µM | Canine gastric microsomes | [13] |
| CYP2C19 Genotype | AUC (ng·h/mL) | Cmax (ng/mL) | Reference |
| Homozygous Extensive Metabolizers (homEMs) | 93.35 ± 43.69 | 60.63 ± 25.21 | [14] |
| Heterozygous Extensive Metabolizers (hetEMs) | 370.49 ± 386.38 | 138.20 ± 52.22 | [14] |
| Poor Metabolizers (PMs) | 5886.69 ± 1470.72 | 414.20 ± 103.11 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on the gastric proton pump.
Materials:
-
Canine gastric microsomes (source of H+/K+-ATPase)
-
This compound
-
ATP
-
Valinomycin
-
Buffer solution (e.g., Tris-HCl)
-
Reagents for measuring inorganic phosphate (Pi) release (e.g., malachite green-based assay)
Protocol:
-
Prepare a reaction mixture containing canine gastric microsomes, buffer, and KCl.
-
Pre-incubate the microsomes with varying concentrations of this compound for a defined period at 37°C to allow for activation and binding.
-
Initiate the enzymatic reaction by adding ATP. The reaction is typically carried out in the presence of valinomycin to create a K+ gradient.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fatty Acid Synthase (FASN) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on FASN activity.
Materials:
-
Purified human FASN enzyme
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing purified FASN enzyme, reaction buffer, acetyl-CoA, and NADPH in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH during fatty acid synthesis.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Triple-Negative Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound (or its sulfide derivative) in a preclinical model of triple-negative breast cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
This compound or 5-hydroxy lansoprazole sulfide
-
Vehicle for drug administration (e.g., saline, DMSO/PEG solution)
-
Calipers for tumor measurement
Protocol:
-
Culture the triple-negative breast cancer cells under standard conditions.
-
Implant a specific number of cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the mammary fat pad of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or its derivative) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its preclinical investigation.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Lansoprazole on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems: A Study Using the 293hTLR4/MD2-CD14 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
- 11. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Effects of the enantiomers of lansoprazole (AG-1749) on (H+ + K+)-ATPase activity in canine gastric microsomes and acid formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
The Role of 5-Hydroxylansoprazole in Proton Pump Inhibition: A Technical Guide
Abstract
Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. As a prodrug, its efficacy is intrinsically linked to its metabolic fate. This technical guide provides an in-depth examination of 5-hydroxylansoprazole, one of the two major plasma metabolites of lansoprazole. We will explore the metabolic pathways governing its formation, its detailed pharmacokinetic profile, and its consequential, albeit indirect, role in the inhibition of the gastric H+/K+-ATPase (proton pump). This document synthesizes quantitative data, outlines key experimental methodologies, and employs visualizations to elucidate the complex interplay between lansoprazole metabolism and its therapeutic effect for researchers, scientists, and drug development professionals.
Introduction: The Proton Pump Inhibitor Lansoprazole
Proton pump inhibitors have revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] These drugs act by irreversibly blocking the gastric hydrogen/potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, the final step in gastric acid secretion by parietal cells.[2][3] Lansoprazole is administered as an inactive prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi.[4][5] Its clinical effectiveness can vary among individuals, a phenomenon largely attributable to differences in its metabolism.
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into two main metabolites: this compound and lansoprazole sulfone.[4][6][7][8] The formation of this compound is a critical pathway that significantly influences the bioavailability and clearance of the parent compound. Understanding the characteristics of this metabolite is therefore essential for a comprehensive grasp of lansoprazole's pharmacology.
The Metabolic Pathway of Lansoprazole
The biotransformation of lansoprazole is a stereoselective process predominantly mediated by two key CYP isoenzymes: CYP2C19 and CYP3A4.[9][10][11]
-
5-Hydroxylation via CYP2C19: The primary metabolic route for lansoprazole is hydroxylation at the 5-position of the benzimidazole ring, which produces this compound.[4][6][10] This reaction is mainly catalyzed by CYP2C19.[6][12] This enzyme exhibits significant genetic polymorphism, leading to different metabolic phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs), which accounts for much of the inter-individual variability in lansoprazole's efficacy.[6][10][11] Studies have shown that CYP2C19 preferentially metabolizes the (+)-(S)-enantiomer of lansoprazole.[10][13]
-
Sulfoxidation via CYP3A4: The other major pathway is the oxidation of the sulfinyl group to form lansoprazole sulfone, a reaction catalyzed by CYP3A4.[6][9][10] CYP3A4 is more active in metabolizing the (-)-(R)-enantiomer of lansoprazole.[9]
The interplay between these two pathways determines the plasma concentration of lansoprazole and, consequently, the amount of prodrug available for activation at the proton pump.
Mechanism of Proton Pump Inhibition
Lansoprazole itself is not the active inhibitor. Its mechanism involves a series of steps culminating in the irreversible blockade of the H+/K+-ATPase.
-
Absorption and Distribution: After oral administration in an acid-resistant formulation, lansoprazole is absorbed in the small intestine.[3][8]
-
Accumulation in Parietal Cells: As a weak base, lansoprazole selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[4][5] This acid-trapping mechanism concentrates the drug approximately 1000-fold at its site of action.[4][5]
-
Acid-Catalyzed Activation: In this acidic environment (pH < 1.0), lansoprazole undergoes a two-step, acid-catalyzed conversion into its active form, a reactive tetracyclic sulfenamide.[5][14][15]
-
Covalent Binding and Irreversible Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[1][2][4] Lansoprazole specifically binds to cysteine 813 and cysteine 321.[1][5] This binding is irreversible, locking the enzyme in an inactive conformation and blocking the final step of acid secretion.[2][3]
Acid secretion resumes only after new H+/K+-ATPase pumps are synthesized and inserted into the cell membrane.[2] The effect of this compound on this process is indirect; its rate of formation dictates the clearance of the parent lansoprazole, thereby influencing the amount of prodrug available to undergo this activation cascade.
Quantitative Data and Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers. Following administration of the parent drug, the metabolite is readily detected in plasma.
Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites
(Following a single intravenous dose of 30 mg Lansoprazole)
| Parameter | Lansoprazole | This compound | Lansoprazole Sulfone |
| Cmax (μg/L) | 1562 ± 276 | 124.3 ± 59.1 | 66.03 ± 27.3 |
| tmax (h) | 0.52 ± 0.05 | 2.13 ± 0.73 | 0.67 ± 0.13 |
| AUC0-τ (μg/L·h) | 2894 ± 516 | 261.3 ± 86.0 | 121.8 ± 36.7 |
| t1/2 (h) | 1.56 ± 0.31 | 2.13 ± 0.73 | 1.49 ± 0.40 |
| Data sourced from a study in healthy Chinese volunteers.[16] |
The genetic polymorphism of CYP2C19 profoundly impacts the pharmacokinetics of lansoprazole and the formation of this compound. This leads to significant differences in drug exposure between individuals.
Table 2: Influence of CYP2C19 Genotype on Metabolite Ratios
(Relative AUC Ratios of this compound to Lansoprazole)
| Genotype Group | (R)-Lansoprazole Ratio | (S)-Lansoprazole Ratio |
| Homozygous Extensive Metabolizers (homEMs) | 1 | 1 |
| Heterozygous Extensive Metabolizers (hetEMs) | 0.73 | 0.77 |
| Poor Metabolizers (PMs) | 0.12 | 0.13 |
| Data derived from Miura et al., showing the ratio of the AUC of this compound to the AUC of the corresponding lansoprazole enantiomer.[13] |
As the table demonstrates, poor metabolizers (PMs) have a significantly lower ratio of this compound to lansoprazole, indicating a much slower conversion.[13] This results in a higher plasma concentration and prolonged exposure to the parent drug, lansoprazole, often leading to a more pronounced acid suppression effect.[11]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Lansoprazole and Metabolites
This protocol outlines a typical clinical study to determine the pharmacokinetic profile of lansoprazole and its metabolites.
-
Subject Recruitment and Genotyping:
-
Recruit a cohort of healthy adult volunteers.
-
Perform genetic screening for CYP2C19 polymorphisms to stratify subjects into different metabolizer groups (e.g., homEM, hetEM, PM).[13]
-
-
Study Design:
-
Drug Administration:
-
Sample Collection:
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[13]
-
Process blood samples to separate plasma, which is then stored at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lansoprazole, this compound, and lansoprazole sulfone in plasma.[16]
-
The method involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection by mass spectrometry.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, clearance) for each analyte using non-compartmental analysis software.[16]
-
Perform statistical analysis to compare parameters between different CYP2C19 genotype groups.
-
Protocol 2: In Vitro H+/K+-ATPase Activity Assay
This protocol describes a method to measure the direct inhibitory effect of a compound on the proton pump.
-
Preparation of Gastric Vesicles:
-
Isolate tubulovesicles rich in H+/K+-ATPase from the gastric mucosa of hogs or rabbits.[17] This is typically achieved through differential centrifugation and sucrose gradient separation.
-
-
ATPase Activity Measurement:
-
The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi).
-
The assay mixture contains the prepared gastric vesicles, buffer (e.g., Tris-HCl), MgCl2, KCl (to stimulate the pump), and ATP.
-
-
Inhibition Assay:
-
Pre-incubate the gastric vesicles with varying concentrations of the test compound (e.g., lansoprazole) for a specific duration.
-
To test acid-activated compounds like lansoprazole, the pre-incubation step must be performed at an acidic pH to allow for conversion to the active sulfenamide.
-
Initiate the reaction by adding ATP.
-
After a set time, stop the reaction and measure the amount of Pi generated.
-
-
Data Analysis:
-
Plot the percentage of H+/K+-ATPase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.
-
Conclusion
This compound is a principal and pharmacologically relevant metabolite of lansoprazole. Its formation, catalyzed predominantly by the polymorphic enzyme CYP2C19, is a rate-limiting step in the clearance of the parent drug.[6][10] While lansoprazole itself is the prodrug that, following acid-catalyzed activation, covalently inhibits the gastric proton pump, the metabolic pathway to this compound is of paramount importance. It governs the systemic exposure to lansoprazole, thereby indirectly controlling the extent and duration of acid suppression. The significant influence of CYP2C19 genetics on this metabolic step underscores the basis for inter-individual variability in therapeutic response and is a key consideration in the pursuit of personalized medicine for acid-related disorders. Direct inhibition of the H+/K+-ATPase by this compound is not its primary mechanism of action; its significance lies in its central role in the pharmacokinetics of its parent prodrug.
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of lansoprazole for injection in healthy volunte...: Ingenta Connect [ingentaconnect.com]
- 17. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Nuances of 5-Hydroxylansoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is a chiral molecule that undergoes extensive metabolism in the body, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. One of its major metabolites, 5-hydroxylansoprazole, is also chiral. The stereochemistry of both the parent drug and its metabolites plays a crucial role in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the stereochemistry of this compound enantiomers, focusing on their differential metabolism, pharmacokinetic properties, and the analytical methodologies used for their separation and quantification.
Metabolic Pathways of Lansoprazole
Lansoprazole is metabolized in the liver to two primary metabolites: this compound and lansoprazole sulfone. The formation of this compound is predominantly catalyzed by CYP2C19, while CYP3A4 is the major enzyme responsible for the formation of lansoprazole sulfone.[1][2] The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in the metabolism of lansoprazole and the formation of its 5-hydroxy metabolite.[1] Individuals can be classified as homozygous extensive metabolizers (homEMs), heterozygous extensive metabolizers (hetEMs), or poor metabolizers (PMs) of CYP2C19 substrates.[1]
Metabolic pathway of lansoprazole.
Stereoselective Pharmacokinetics of this compound Enantiomers
The metabolism of lansoprazole is stereoselective, leading to different pharmacokinetic profiles for its (R)- and (S)-enantiomers, and consequently, for the enantiomers of this compound. The plasma concentrations of (R)-lansoprazole are consistently higher than those of the (S)-enantiomer in all CYP2C19 genotype groups.[3][4] This is because the (S)-enantiomer of lansoprazole is more rapidly metabolized by CYP2C19 to this compound.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the enantiomers of lansoprazole and this compound based on CYP2C19 genotype, following a single oral dose of racemic lansoprazole.
Table 1: Pharmacokinetic Parameters of Lansoprazole Enantiomers
| CYP2C19 Genotype | Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) |
| homEM | (R)-lansoprazole | - | - |
| (S)-lansoprazole | - | - | |
| hetEM | (R)-lansoprazole | - | - |
| (S)-lansoprazole | - | - | |
| PM | (R)-lansoprazole | - | - |
| (S)-lansoprazole | - | - | |
| Data presented as mean ± SD. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data not always available in all cited literature in a directly comparable format. |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers
| CYP2C19 Genotype | Enantiomer | Cmax (ng/mL) | AUC (ng·h/mL) |
| homEM | (R)-5-hydroxylansoprazole | - | - |
| (S)-5-hydroxylansoprazole | - | - | |
| hetEM | (R)-5-hydroxylansoprazole | - | - |
| (S)-5-hydroxylansoprazole | - | - | |
| PM | (R)-5-hydroxylansoprazole | - | - |
| (S)-5-hydroxylansoprazole | - | - | |
| Data presented as mean ± SD. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data not always available in all cited literature in a directly comparable format. |
A study on Japanese subjects showed that the area under the plasma concentration (AUC) ratios of the (S)-enantiomer of this compound were 13-fold greater for all three CYP2C19 genotypes compared to the corresponding (R)-enantiomer.[3]
Experimental Protocols for Enantiomer Separation
The separation and quantification of this compound enantiomers are typically achieved using chiral high-performance liquid chromatography (HPLC).
Detailed Methodology for Chiral HPLC Analysis
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add an internal standard.
-
Perform solid-phase extraction using an Oasis HLB cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[5]
2. Chromatographic Conditions
-
Column: Chiral CD-Ph (250 mm × 4.6 mm I.D.).[2]
-
Mobile Phase: A mixture of 0.5 M NaClO4, acetonitrile, and methanol (e.g., in a ratio of 6:3:1, v/v/v).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 285 nm).
-
Quantification: The lower limit of quantification (LOQ) for each enantiomer of this compound is typically around 10 ng/mL.[5]
Workflow for enantiomer analysis.
Conclusion
The stereochemistry of this compound is a critical factor influencing its pharmacokinetic profile. The enantioselective metabolism of lansoprazole by CYP2C19 leads to significant differences in the plasma concentrations of the (R)- and (S)-enantiomers of its 5-hydroxy metabolite. Understanding these stereochemical nuances is essential for drug development professionals and researchers in optimizing the therapeutic use of lansoprazole and in the development of new, more effective proton pump inhibitors. The use of robust analytical techniques, such as chiral HPLC, is indispensable for the accurate characterization of the stereoselective disposition of these compounds.
References
- 1. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 4. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic research on the pharmacology of 5-Hydroxylansoprazole
An In-depth Technical Guide to the Basic Pharmacology of 5-Hydroxylansoprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the primary active metabolite of the well-established proton pump inhibitor (PPI), Lansoprazole. Formed predominantly through the action of the cytochrome P450 enzyme CYP2C19, its pharmacokinetic profile is significantly influenced by genetic polymorphisms of this enzyme. This variability has profound implications for the efficacy and disposition of the parent drug, Lansoprazole. This technical guide provides a comprehensive overview of the fundamental pharmacology of this compound, including its metabolic generation, mechanism of action, detailed pharmacokinetics, and the experimental methodologies employed in its study. Recent research has also unveiled novel therapeutic potential for its derivatives beyond gastric acid suppression, notably in oncology.
Metabolism of Lansoprazole to this compound
Lansoprazole undergoes extensive hepatic metabolism primarily through two distinct pathways mediated by the cytochrome P450 (CYP) system.[1][2] The principal metabolic transformation is the 5-hydroxylation of the benzimidazole ring to form this compound.[3][4] This reaction is almost exclusively catalyzed by CYP2C19.[4][5] A secondary pathway involves the oxidation of the sulfinyl group to form Lansoprazole sulfone, a reaction catalyzed predominantly by CYP3A4.[3][4] Due to the primary role of CYP2C19 in its formation, the plasma concentration and pharmacokinetic profile of this compound are intricately linked to the genetic polymorphism of the CYP2C19 gene.[6][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of CYP2C19 polymorphism on the pharmacokinetics of lansoprazole and its main metabolites in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Guide: Identification and Quantification of 5-Hydroxylansoprazole in Human Plasma
This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 5-hydroxylansoprazole, a primary active metabolite of lansoprazole, in human plasma. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, to form two main active metabolites: this compound and lansoprazole sulfone.[1][2][3] The quantification of these metabolites in human plasma is crucial for understanding the pharmacokinetic profile of lansoprazole and for phenotyping studies of CYP2C19 and CYP3A4 activity.[4] This guide details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of lansoprazole and this compound in human plasma.[5]
Lansoprazole Metabolism Signaling Pathway
The metabolic conversion of lansoprazole to this compound is a critical step in its biotransformation. The following diagram illustrates this signaling pathway.
Experimental Protocol: LC-MS/MS Analysis
A highly sensitive and specific LC-MS/MS method is the preferred technique for the quantification of this compound in human plasma.[5] The following protocol is a synthesis of validated methods reported in the scientific literature.
Materials and Reagents
-
Lansoprazole reference standard
-
This compound reference standard
-
Lansoprazole sulfone reference standard (optional, for simultaneous analysis)
-
Internal Standard (IS), e.g., Indapamide or Omeprazole[5][6]
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
Sample Preparation
A protein precipitation method is commonly employed for sample preparation due to its simplicity and efficiency.[5][7]
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of the internal standard working solution (e.g., indapamide) to each plasma sample.[5]
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: Inertsil ODS-3 (or equivalent C18 column)[5]
-
Mobile Phase: A mixture of methanol or acetonitrile and an aqueous buffer. A common mobile phase is methanol:0.2% ammonium acetate and 0.1% methanoic acid in water (75:25, v/v).[5] Another option is acetonitrile-2 mmol·L-1ammonium acetate solution including 0.1% formic acid.[7]
-
Column Temperature: 40 °C[7]
Mass Spectrometry Conditions
Tandem mass spectrometry with electrospray ionization (ESI) is used for detection, operating in multiple reaction monitoring (MRM) mode.[5]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Experimental and Data Analysis Workflow
The following diagram outlines the logical workflow from sample collection to data analysis.
Quantitative Data Summary
The performance of the described analytical method is summarized in the table below, based on reported validation data.
| Parameter | Lansoprazole | This compound | Lansoprazole Sulfone | Reference |
| Linearity Range (ng/mL) | 10 - 5000 | 1.0 - 500 | 1.0 - 500 | [7] |
| 10 - 4000 | 5.0 - 400 | 1.0 - 400 | [5] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 1.0 | 1.0 | [7] |
| 2.0 | 2.0 | 0.5 | [5] | |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | [5][7] |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | [5][7] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | [5] |
| Extraction Recovery | > 80% | > 80% | > 80% | [7] |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | > 0.999 | [5] |
Conclusion
The LC-MS/MS method detailed in this guide provides a robust and reliable approach for the simultaneous identification and quantification of this compound and lansoprazole in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is well-suited for pharmacokinetic studies and for assessing the metabolic activity of CYP2C19. The provided quantitative data demonstrates that the method meets the stringent requirements for bioanalytical method validation as per regulatory guidelines.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lansoprazole and five metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of lansoprazole and its metabolites in hum...: Ingenta Connect [ingentaconnect.com]
- 8. benthamopen.com [benthamopen.com]
The Metabolic Conversion of Lansoprazole to 5-Hydroxylansoprazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of 5-hydroxylansoprazole from the proton pump inhibitor, lansoprazole. The focus is on the enzymatic processes, stereoselectivity, and the experimental methodologies used to elucidate this critical biotransformation.
Executive Summary
Lansoprazole, a widely prescribed medication for acid-related disorders, undergoes extensive hepatic metabolism. One of the primary metabolic routes is the 5-hydroxylation of the benzimidazole ring, resulting in the formation of this compound. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19. The metabolic process is stereoselective, with a preference for the (+)-S-enantiomer of lansoprazole. Genetic variations in the CYP2C19 gene can significantly impact the rate of this metabolic pathway, leading to inter-individual differences in drug clearance and clinical efficacy. This guide details the key enzymes, their kinetic parameters, and the experimental protocols for studying this metabolic pathway.
The Metabolic Pathway of Lansoprazole to this compound
The transformation of lansoprazole to this compound is a phase I metabolic reaction. This hydroxylation is primarily mediated by CYP2C19, with a smaller contribution from CYP3A4, especially at higher substrate concentrations.[1][2] The reaction introduces a hydroxyl group at the 5-position of the benzimidazole moiety of the lansoprazole molecule.
The metabolism of lansoprazole is stereoselective. CYP2C19 exhibits a higher affinity for the (+)-S-enantiomer of lansoprazole for 5-hydroxylation compared to the (-)-R-enantiomer.[3] This preferential metabolism of the S-enantiomer contributes to the different pharmacokinetic profiles of the two enantiomers observed in vivo.[4]
Caption: A typical experimental workflow for studying lansoprazole metabolism.
Detailed Procedure
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.2 mg/mL protein concentration) or recombinant CYP enzyme, and varying concentrations of lansoprazole (or its individual enantiomers).
-
The final volume of the incubation mixture is typically 200 µL.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixtures.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 20 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Add an internal standard at this stage for accurate quantification.
-
-
Sample Processing:
-
Vortex the tubes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Preparation for Analysis:
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
Analytical Method: HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is commonly used. [5][6]* Column: A chiral column (e.g., Chiralcel OD-R) is necessary to separate the enantiomers of lansoprazole and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and water or a buffer solution. [5]* Detection: The analytes are detected by UV absorbance at approximately 285 nm. [6]* Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite. The use of an internal standard corrects for variations in sample preparation and injection volume.
Conclusion
The metabolic conversion of lansoprazole to this compound is a well-characterized pathway primarily driven by CYP2C19 with a notable stereoselectivity towards the (+)-S-enantiomer. Understanding the kinetics and the experimental methodologies to study this pathway is crucial for drug development, clinical pharmacology, and personalized medicine, especially considering the genetic polymorphism of CYP2C19. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field.
References
- 1. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Hydroxylansoprazole in Human Plasma by LC-MS/MS
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-hydroxylansoprazole, a primary metabolite of lansoprazole, in human plasma. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.
Introduction
Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. Its metabolism is primarily mediated by cytochrome P450 enzymes, with this compound being a major metabolite. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and drug metabolism studies. The LC-MS/MS method described herein offers high selectivity and sensitivity for the determination of this compound in a complex biological matrix.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Indapamide (Internal Standard - IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Methanoic acid (Formic acid)
-
Ultrapure water
-
Human plasma (with anticoagulant)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[1][2]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution (Indapamide).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Chromatographic Conditions: [1]
-
Column: Inertsil ODS-3 or equivalent C18 column
-
Mobile Phase: Methanol: (0.2% Ammonium Acetate and 0.1% Methanoic Acid in Water) (75:25, v/v)[1]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode with an electrospray ionization source.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 386.1 | 268.1 |
| Indapamide (IS) | 366.0 | 191.0 |
5. Calibration and Quality Control
-
Calibration standards are prepared by spiking blank human plasma with known concentrations of this compound.
-
The calibration curve should cover the expected concentration range in study samples. A typical range is 5.0-400 ng/mL.[1]
-
Quality control (QC) samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.
Data Presentation
The quantitative performance of the method is summarized in the table below. The validation parameters are established in accordance with FDA guidelines.[1][3]
| Parameter | Acceptance Criteria | Result |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 5.0 - 400 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV | 2.0 ng/mL[1] |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 15% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±15% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Fragmentation of this compound in the mass spectrometer.
References
- 1. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionsource.com [ionsource.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
Chiral HPLC Separation of 5-Hydroxylansoprazole Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylansoprazole is a primary active metabolite of lansoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders. Lansoprazole and its metabolites are chiral molecules, existing as two enantiomers ((R)- and (S)-isomers) which can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the enantioselective separation and quantification of this compound enantiomers are crucial in drug metabolism studies, pharmacokinetic analysis, and for ensuring the stereochemical purity of related pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for the enantioseparation of PPIs.[1]
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC. The methodology is based on established and validated methods, offering a reliable starting point for researchers in this field.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers of a molecule can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers. Due to the different spatial arrangements of these complexes, one enantiomer interacts more strongly with the CSP and is retained longer on the column, thus enabling their separation. Polysaccharide-based CSPs are particularly effective for the enantioseparation of PPIs like lansoprazole and its metabolites.[1][2]
Experimental Protocols
A validated HPLC method for the simultaneous quantitative determination of lansoprazole enantiomers and their metabolites, including this compound enantiomers, in human plasma has been developed.[3][4] The following protocol is adapted from this established method.
Sample Preparation: Solid-Phase Extraction (SPE)
For biological samples such as plasma, a sample clean-up and concentration step is necessary prior to HPLC analysis to remove interfering substances and improve sensitivity.
-
Condition the SPE Cartridge: Use an Oasis HLB cartridge. Condition the cartridge by passing methanol followed by water.
-
Load Sample: Load 100 µL of plasma onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute: Elute the analytes (including this compound enantiomers) with a suitable organic solvent such as methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC injection.
HPLC Conditions
The chromatographic separation of this compound enantiomers can be achieved using the following parameters:[3][4]
-
Column: Chiral CD-Ph (Cyclodextrin-based CSP)
-
Mobile Phase: 0.5M Sodium Perchlorate (NaClO₄) - Acetonitrile - Methanol (6:3:1, v/v/v)
-
Flow Rate: 1.0 mL/min (Typical, may require optimization)
-
Column Temperature: 25°C (Typical, may require optimization)
-
Detection: UV at 285 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the described method. Please note that these values are illustrative and may vary depending on the specific instrument, column batch, and laboratory conditions.
| Analyte | Enantiomer | Retention Time (min) | Resolution (Rs) |
| This compound | Enantiomer 1 | ~8.5 | > 1.5 |
| Enantiomer 2 | ~9.8 |
Note: The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase composition.
Alternative Screening Methods
For method development or optimization, screening different chiral stationary phases and mobile phase conditions is recommended. Polysaccharide-based CSPs are highly versatile for separating PPI enantiomers.[1]
Alternative Chiral Stationary Phases: [1][5]
-
Chiralpak® IA, AD, AS
-
Chiralcel® OD, OJ
-
Lux® Cellulose-2, Cellulose-4
Alternative Mobile Phases: [1][5]
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with additives like ammonium acetate or acetic acid. For example, a mobile phase of 10 mM ammonium acetate solution containing 0.05% acetic acid/acetonitrile (50:50, v/v) has been used for lansoprazole enantiomers on a Chiralpak IC column.[5]
-
Polar Organic Mode: Pure alcohols such as methanol, ethanol, or isopropanol.[1]
Diagrams
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Logical Relationship of Chiral Separation
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of 5-Hydroxylansoprazole from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylansoprazole is the primary active metabolite of the proton pump inhibitor, lansoprazole. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of this compound from complex biological samples such as plasma, serum, and urine, prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound using commercially available polymeric reversed-phase SPE cartridges.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the solid-phase extraction and subsequent analysis of this compound.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |
| Linearity Range | 10 - 1000 ng/mL | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Extraction Recovery | >94.1% | [1] |
| Inter-day Assay Precision (CV) | <8.0% | [1] |
| Intra-day Assay Precision (CV) | <8.0% | [1] |
| Accuracy | within 8.4% | [1] |
Experimental Workflow
The overall workflow for the solid-phase extraction of this compound from biological matrices is depicted below.
Caption: Solid-Phase Extraction Workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for the solid-phase extraction of this compound from plasma or serum and urine. The protocols are based on the use of a generic polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Varian Bond Elute Plexa).
Protocol 1: Extraction from Plasma or Serum
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Phosphoric Acid (H₃PO₄)
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum sample, add 200 µL of 4% (v/v) phosphoric acid in water.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any precipitated proteins. Use the supernatant for the loading step.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through each cartridge. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% (v/v) methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Extraction from Urine
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Phosphoric Acid (H₃PO₄)
-
Vortex mixer
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of urine sample, add 500 µL of 2% (v/v) phosphoric acid in water.
-
Vortex for 30 seconds to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through each cartridge.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Follow with a second wash using 1 mL of 5% (v/v) methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial LC-MS/MS mobile phase.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different stages of the analytical process, from sample collection to final data acquisition.
Caption: Logical Flow of the Analytical Method.
Conclusion
The provided solid-phase extraction protocols offer a robust and reliable method for the extraction and clean-up of this compound from various biological matrices. These procedures, when coupled with a sensitive analytical technique such as LC-MS/MS, enable accurate and precise quantification essential for drug metabolism and pharmacokinetic studies. Researchers should validate these methods in their own laboratories to ensure optimal performance for their specific applications.
References
Application Notes: 5-Hydroxylansoprazole as a Biomarker for Lansoprazole Metabolism
Introduction
Lansoprazole, a proton pump inhibitor (PPI), is widely prescribed for the treatment of acid-related disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] The two main metabolic pathways are 5-hydroxylation, predominantly mediated by CYP2C19, and sulfoxidation, mediated by CYP3A4.[3][4] The resulting major metabolites are 5-hydroxylansoprazole and lansoprazole sulfone, respectively.[1][3]
The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in lansoprazole metabolism and clinical response.[2][3] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs).[3] This genetic variability underscores the importance of a reliable biomarker to assess CYP2C19 activity and predict lansoprazole's metabolic fate in patients. This compound, being the primary metabolite formed by CYP2C19, serves as an effective biomarker for this purpose.[5] Monitoring the plasma concentrations of this compound in relation to the parent drug can provide a clear indication of an individual's CYP2C19 metabolic capacity.
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive hepatic metabolism to inactive metabolites. The primary pathways are:
-
5-Hydroxylation: Catalyzed mainly by CYP2C19, this pathway leads to the formation of this compound.[3][6]
-
Sulfoxidation: Catalyzed by CYP3A4, this pathway results in the formation of lansoprazole sulfone.[3][4]
These primary metabolites can be further metabolized.[7] The disposition of lansoprazole is significantly influenced by the genetic polymorphism of CYP2C19.[6]
Quantitative Data Summary
The pharmacokinetic parameters of lansoprazole and its metabolite, this compound, are significantly influenced by the CYP2C19 genotype. The following tables summarize key pharmacokinetic data from a study involving a single 30 mg oral dose of lansoprazole in healthy volunteers with different CYP2C19 genotypes.
Table 1: Pharmacokinetic Parameters of Lansoprazole by CYP2C19 Genotype
| CYP2C19 Phenotype | Cmax (μg/L) | AUC0–t (μg·h/L) | t1/2 (h) |
| Homozygous Extensive Metabolizers (hmEM) | 756 ± 211 | 1345 ± 432 | 1.3 ± 0.3 |
| Heterozygous Extensive Metabolizers (htEM) | 1023 ± 345 | 2341 ± 876 | 1.8 ± 0.5 |
| Poor Metabolizers (PM) | 2134 ± 789 | 7890 ± 2345 | 4.5 ± 1.2 |
Data adapted from a study on healthy Chinese volunteers.[3]
Table 2: Pharmacokinetic Parameters of this compound by CYP2C19 Genotype
| CYP2C19 Phenotype | Cmax (μg/L) | AUC0–t (μg·h/L) |
| Homozygous Extensive Metabolizers (hmEM) | 134 ± 45 | 345 ± 123 |
| Heterozygous Extensive Metabolizers (htEM) | 110 ± 34 | 311 ± 98 |
| Poor Metabolizers (PM) | 45 ± 21 | 156 ± 76 |
Data adapted from a study on healthy Chinese volunteers.[3]
Table 3: Metabolic Ratio of Lansoprazole to this compound
| CYP2C19 Genotype | Metabolic Ratio (Lansoprazole/5-Hydroxylansoprazole) at 3h post-dose |
| CYP2C1911 (Normal Metabolizer) | 6.1 ± 4.5 |
| CYP2C19117 (Intermediate Metabolizer) | 2.8 ± 2.1 |
| CYP2C1922 (Poor Metabolizer) | 63.5 ± 12.2 |
Data from a study in a Turkish pediatric population.[5]
Experimental Protocols
Protocol 1: Quantification of Lansoprazole and this compound in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of lansoprazole and this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., pantoprazole).
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., Thermo Hypurity Advance, 50 x 4.6mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate solution (e.g., 80:20 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[8]
-
MRM Transitions:
-
Lansoprazole: Monitor appropriate precursor to product ion transition.
-
This compound: Monitor appropriate precursor to product ion transition.
-
Internal Standard: Monitor appropriate precursor to product ion transition.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of lansoprazole and this compound.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the analytes in the unknown samples by interpolation from the calibration curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Hydroxylansoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylansoprazole is an active metabolite of the well-known proton pump inhibitor (PPI), lansoprazole.[1] Recent research has unveiled a novel therapeutic potential for a derivative of this metabolite, 5-hydroxy lansoprazole sulfide (5HLS), in the realm of oncology. Specifically, 5HLS has been identified as an inhibitor of the enoyl reductase (ER) domain of fatty acid synthase (FASN).[1] FASN is a critical enzyme in de novo fatty acid synthesis and is frequently overexpressed in various cancers, making it an attractive target for anticancer drug development. The discovery of 5HLS's activity against FASN's ER domain opens up new avenues for high-throughput screening (HTS) campaigns to identify novel and potent FASN inhibitors for cancer therapy.
These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize inhibitors of the FASN enoyl reductase domain, with a particular focus on leveraging the properties of this compound and its derivatives.
Signaling Pathway of FASN in Cancer
Fatty acid synthase is a key downstream effector in multiple oncogenic signaling pathways. Its activity is crucial for providing lipids for membrane synthesis, energy storage, and signaling molecules that support rapid cancer cell proliferation and survival. Inhibition of FASN, as demonstrated by compounds like 5HLS, can lead to the accumulation of toxic intermediates and ultimately induce apoptosis.
Caption: FASN signaling pathway and the inhibitory action of this compound metabolite.
Quantitative Data Summary
The following table summarizes the inhibitory activity of lansoprazole and other known FASN inhibitors. While a specific IC50 for this compound or its sulfide metabolite from a high-throughput screen is not publicly available, it has been reported to be more active than its parent compound, lansoprazole, in inhibiting FASN function.[1]
| Compound | Target | Assay Type | IC50 Value (µM) | Cell Line (for cell-based assays) |
| Lansoprazole | FASN | Biochemical | 6.7 ± 0.9 | - |
| Orlistat | FASN (Thioesterase) | Biochemical | ~5 | - |
| C75 | FASN | Cell-based | 35 | PC3 (Prostate Cancer) |
| TVB-2640 | FASN | Biochemical | 0.052 | - |
| TVB-2640 | FASN | Cell-based (EC50) | 0.072 | - |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening Assay for FASN Enoyl Reductase Inhibitors
This assay measures the activity of the FASN enoyl reductase domain by monitoring the consumption of its cofactor, NADPH, which can be detected by a decrease in fluorescence.
Materials:
-
Purified human FASN enzyme
-
NADPH
-
Crotonoyl-CoA (substrate for the enoyl reductase domain)
-
Assay buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT
-
Test compounds (including this compound) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Experimental Workflow:
Caption: Workflow for a biochemical HTS assay for FASN enoyl reductase inhibitors.
Procedure:
-
Dispense 1 µL of test compounds or controls (DMSO for negative control, a known FASN inhibitor for positive control) into the wells of a 384-well plate.
-
Prepare a master mix containing assay buffer, purified FASN (final concentration ~5 µg/mL), and NADPH (final concentration ~50 µM).
-
Add 25 µL of the enzyme/NADPH master mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of crotonoyl-CoA solution (final concentration ~50 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Protocol 2: Cell-Based High-Throughput Screening Assay for FASN Inhibitors
This assay assesses the ability of test compounds to inhibit de novo fatty acid synthesis in a cancer cell line that overexpresses FASN. Inhibition is measured by the reduced incorporation of a radiolabeled precursor, [¹⁴C]acetate, into cellular lipids.
Materials:
-
Human cancer cell line with high FASN expression (e.g., MDA-MB-231, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS
-
Test compounds (including this compound) dissolved in DMSO
-
[¹⁴C]acetic acid, sodium salt
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Experimental Workflow:
Caption: Workflow for a cell-based HTS assay for FASN inhibitors.
Procedure:
-
Seed a FASN-overexpressing cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add [¹⁴C]acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Harvest the cells and extract the total cellular lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Transfer the lipid extract to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the extent of inhibition of fatty acid synthesis for each compound.
Conclusion
The identification of this compound's metabolite as an inhibitor of the FASN enoyl reductase domain provides a promising starting point for the development of novel anticancer therapeutics. The high-throughput screening assays detailed in these application notes offer robust and reliable methods for identifying and characterizing new FASN inhibitors. By utilizing both biochemical and cell-based approaches, researchers can effectively screen large compound libraries and advance the most promising candidates toward further preclinical and clinical development.
References
Application Notes and Protocols for the Detection of 5-Hydroxylansoprazole in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole, a widely used proton pump inhibitor, is extensively metabolized in the body prior to excretion. A primary metabolic pathway involves the hydroxylation of lansoprazole to form 5-hydroxylansoprazole, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C19.[1][2] The resulting metabolite is then further conjugated and eliminated, with a notable portion being excreted in the urine.[1][2][3] The quantification of this compound in urine is a critical aspect of pharmacokinetic and pharmacodynamic studies, offering insights into the metabolic profile of lansoprazole and individual patient metabolic phenotypes.
This document provides detailed application notes and protocols for the analytical detection of this compound in urine, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Lansoprazole
Lansoprazole undergoes extensive hepatic metabolism primarily through the cytochrome P450 system. The formation of this compound is a key step, mainly mediated by CYP2C19, with a minor contribution from CYP3A4. This metabolite can be further metabolized to this compound sulfone by CYP3A4. Understanding this pathway is crucial for interpreting analytical results and their clinical implications.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for the quantification of this compound in urine depends on the required sensitivity, selectivity, and throughput. HPLC-UV offers a cost-effective and robust method suitable for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; specific detection based on parent and fragment ion masses. |
| Sensitivity | Lower (typically in the µg/mL range). | High (typically in the low ng/mL to pg/mL range). |
| Instrumentation | Widely available and less complex. | More specialized and complex instrumentation required. |
| Cost | Lower operational and capital costs. | Higher operational and capital costs. |
| Sample Throughput | Moderate. | High, especially with modern UHPLC systems. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the determination of this compound in urine using HPLC-UV. Method validation is essential before implementation.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for HPLC-UV analysis to remove interfering matrix components and concentrate the analyte.
-
Materials:
-
Urine sample
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add a known amount of the internal standard and vortex.
-
Condition the SPE cartridge: Pass 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elute the analyte: Elute the this compound and IS with 2 mL of the elution solvent into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC analysis.
-
2. HPLC-UV Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
3. Data Analysis
Quantification is achieved by comparing the peak area ratio of this compound to the internal standard in the urine samples with a calibration curve prepared in a blank urine matrix.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of this compound in urine.
1. Sample Preparation: Dilute-and-Shoot
Due to the high sensitivity of LC-MS/MS, a simple dilution method may be sufficient for sample preparation, significantly increasing throughput.
-
Materials:
-
Urine sample
-
Internal Standard (IS) working solution (preferably a stable isotope-labeled analog of this compound)
-
Dilution solvent (e.g., mobile phase or a mixture of water and organic solvent)
-
-
Procedure:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
In a microcentrifuge tube, mix a small volume of the urine supernatant (e.g., 50 µL) with a larger volume of the dilution solvent containing the internal standard (e.g., 450 µL).
-
Vortex thoroughly.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | UHPLC system for fast and efficient separation |
| Column | C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. |
3. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., synthetic urine or stripped human urine).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound in urine.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods. It is important to note that these values are indicative and must be established for each specific method and laboratory through rigorous validation. The LC-MS/MS data presented is based on plasma analysis and is representative of expected performance in urine, pending method validation.
| Parameter | HPLC-UV (Expected) | LC-MS/MS (from Plasma Studies) |
| Linearity Range | 0.1 - 10 µg/mL | 5.0 - 400 ng/mL[4] |
| Limit of Detection (LOD) | ~30 ng/mL | < 1 ng/mL |
| Limit of Quantitation (LOQ) | ~100 ng/mL | 2.0 ng/mL[4] |
| Recovery | > 85% (with SPE) | > 90% (with SPE) |
| Precision (%RSD) | < 15% | < 15%[4] |
| Accuracy (%Bias) | ± 15% | ± 15%[4] |
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of this compound in urine. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity for demanding research and clinical applications. Proper method development and validation are paramount to ensure the accuracy and reliability of the generated data.
References
- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 5-Hydroxylansoprazole's Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylansoprazole is a metabolite of Lansoprazole, a widely used proton pump inhibitor (PPI).[1] While extensive research has focused on the anti-cancer properties of PPIs like Lansoprazole, the specific effects of its metabolites, such as this compound, are an emerging area of investigation.[2][3] Lansoprazole has been shown to exert anti-tumor effects by inducing apoptosis and cell cycle arrest, as well as inhibiting key signaling pathways involved in cancer cell proliferation and survival.[4][5] Furthermore, a related metabolite, 5-hydroxy lansoprazole sulfide (5HLS), has demonstrated therapeutic activity in triple-negative breast cancer by inhibiting the enoyl reductase domain of fatty acid synthase (FASN).[1][6] These findings suggest that this compound may also possess significant anti-cancer properties worthy of detailed in vitro investigation.
These application notes provide a framework for studying the effects of this compound on cancer cells, drawing upon established protocols and the known mechanisms of its parent compound and related metabolites.
Potential Anti-Cancer Effects and Investigational Approaches
Based on the known effects of Lansoprazole and its metabolites, the following anti-cancer activities of this compound can be hypothesized and investigated using the provided protocols:
-
Inhibition of Cell Viability and Proliferation: Assess the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
-
Induction of Apoptosis: Determine if this compound induces programmed cell death.
-
Cell Cycle Arrest: Analyze the effect of this compound on the progression of the cell cycle.
-
Modulation of Signaling Pathways: Investigate the impact on key cancer-related signaling pathways.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. This includes, but is not limited to, IC50 values, percentage of apoptotic cells, and cell cycle distribution percentages.
Table 1: Example of IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data to be filled |
| A549 | Lung Cancer | Data to be filled |
| HCT116 | Colon Cancer | Data to be filled |
| PC3 | Prostate Cancer | Data to be filled |
Table 2: Example of Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A549 | Control (DMSO) | Data to be filled | Data to be filled |
| A549 | This compound (IC50) | Data to be filled | Data to be filled |
Table 3: Example of Cell Cycle Analysis after this compound Treatment
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control (DMSO) | Data to be filled | Data to be filled | Data to be filled |
| MCF-7 | This compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Viability Assays (MTT and XTT)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
b. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol [9]
Principle: XTT is reduced by metabolically active cells to a water-soluble orange formazan product.[9][10] This assay is generally considered more convenient than the MTT assay as it does not require a solubilization step.[10]
Protocol:
-
Seed cells as described for the MTT assay.
-
Treat cells with this compound.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
At the end of the treatment period, add 50 µL of the XTT labeling mixture to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at a wavelength between 450-500 nm.[9]
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability using MTT and XTT assays.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at approximately 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Logical Flow of Apoptosis Detection
Caption: Logic for differentiating cell states via Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[15]
-
Seed cells and treat with this compound as for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.[16]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[14][16]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.
Potential Signaling Pathways for Investigation
Lansoprazole has been shown to inhibit several key signaling pathways in cancer cells.[4] It is plausible that this compound may have similar effects. Western blotting or other immunoassays can be used to assess the phosphorylation status and total protein levels of key components of these pathways.
a. PI3K/Akt/mTOR Pathway: This is a major intracellular signaling pathway that promotes cell survival and proliferation.[4] Lansoprazole has been shown to downregulate the phosphorylation of Akt, mTOR, and other downstream effectors.[4]
b. Ras/Raf/ERK Pathway: This pathway is also crucial for cell proliferation, differentiation, and survival. Lansoprazole has been observed to suppress the phosphorylation of c-Raf and ERK.[4]
c. STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer and promotes cell survival and proliferation. Lansoprazole has been found to inhibit the activation of STAT3.[4]
Potential Signaling Pathways Inhibited by this compound
References
- 1. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitors and sensitization of cancer cells to radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton Pump Inhibitors and Cancer: Current State of Play - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]
- 5. Synergistic Effect of Metformin and Lansoprazole Against Gastric Cancer through Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - GE [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. nanocellect.com [nanocellect.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Deuterated 5-Hydroxylansoprazole for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacokinetic and metabolic studies of lansoprazole, a proton pump inhibitor, the accurate quantification of its metabolites is crucial for understanding its biotransformation and efficacy. 5-Hydroxylansoprazole is a primary metabolite of lansoprazole.[1] Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative analysis by mass spectrometry, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[2][3] This document provides a detailed protocol for the chemical synthesis of deuterated this compound (d4-5-Hydroxylansoprazole), designed for use as an internal standard in bioanalytical assays.
The synthesis involves a multi-step process, beginning with the deuteration of a pyridine precursor, followed by the synthesis of the 5-hydroxybenzimidazole moiety, coupling of the two key intermediates, and a final oxidation step.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for d4-5-Hydroxylansoprazole.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade or higher and used as received unless otherwise noted. Deuterium oxide (D₂O, 99.9 atom % D) and other deuterated reagents can be procured from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography. Structural confirmation and purity analysis should be conducted using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: Synthesis of Deuterated 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (d4-Pyridine Intermediate)
This protocol is adapted from the general synthesis of the non-deuterated intermediate.[4][5]
-
Deuteration of 2,3-Lutidine: In a sealed vessel, dissolve 2,3-lutidine in a solution of potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (DMSO-d6). Heat the mixture to facilitate hydrogen-deuterium exchange on the methyl groups. Monitor the deuteration level by ¹H NMR. After the desired level of deuteration is achieved, quench the reaction with D₂O and extract the deuterated 2,3-lutidine.
-
N-Oxidation: Dissolve the deuterated 2,3-lutidine in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Rearrangement and Hydroxymethylation: The resulting N-oxide is subjected to a Polonovski-type rearrangement using acetic anhydride, followed by hydrolysis to yield the deuterated 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
-
Chlorination: Dissolve the deuterated hydroxymethyl pyridine derivative in DCM and cool to 0 °C. Add thionyl chloride (SOCl₂) dropwise. Stir the reaction at room temperature until completion. Remove the solvent under reduced pressure to obtain the deuterated chloromethyl pyridine hydrochloride salt.
Protocol 2: Synthesis of 5-Hydroxy-2-mercaptobenzimidazole
This protocol is based on established methods for the synthesis of 2-mercaptobenzimidazole derivatives.[6][7][8][9][10]
-
Reduction of 4-Amino-3-nitrophenol: Reduce the nitro group of 4-amino-3-nitrophenol using a suitable reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to obtain 1,2-diamino-4-hydroxybenzene.
-
Cyclization: Dissolve the resulting diamine in a mixture of ethanol and water containing potassium hydroxide. Add carbon disulfide (CS₂) and reflux the mixture for several hours. After cooling, acidify the reaction mixture with acetic acid to precipitate the 5-hydroxy-2-mercaptobenzimidazole. Filter, wash with water, and dry the product.
Protocol 3: Synthesis of d4-5-Hydroxylansoprazole
-
Coupling Reaction: In a suitable solvent such as ethanol or DMF, dissolve 5-hydroxy-2-mercaptobenzimidazole and a base (e.g., sodium hydroxide or potassium carbonate). To this solution, add the deuterated 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (d4-Pyridine Intermediate). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Oxidation: Dissolve the resulting deuterated sulfide intermediate in a chlorinated solvent like DCM. Cool the solution to 0 °C and add one equivalent of m-CPBA portion-wise. Stir the reaction at this temperature and monitor its progress by TLC.
-
Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford d4-5-Hydroxylansoprazole.
Data Presentation
The successful synthesis of d4-5-Hydroxylansoprazole should be confirmed by a comprehensive analysis. The following table summarizes the expected analytical data for the final product.
| Parameter | Specification | Method |
| Chemical Identity | ||
| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S | - |
| Molecular Weight | 389.39 g/mol | - |
| Mass (m/z) | [M+H]⁺ = 390.10 | HRMS |
| Purity | ||
| Chemical Purity | ≥ 98% | HPLC-UV |
| Isotopic Purity | ≥ 99 atom % D | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual |
| Solubility | Soluble in DMSO, Methanol | - |
Application of Deuterated Internal Standard
The following diagram illustrates the principle of using a deuterated internal standard in a quantitative LC-MS/MS analysis.
Caption: Use of d4-5-Hydroxylansoprazole as an internal standard.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of deuterated this compound for use as an internal standard. The detailed protocols and expected analytical data will aid researchers in producing a high-purity standard, thereby improving the accuracy and reliability of bioanalytical methods for the quantification of lansoprazole and its metabolites. The use of a stable isotope-labeled internal standard is a critical component of robust quantitative bioanalysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 5. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: Structural Elucidation of 5-Hydroxylansoprazole using NMR Spectroscopy
FOR IMMEDIATE RELEASE
New Application Notes Detail the Use of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Complete Structural Verification of 5-Hydroxylansoprazole, a Key Metabolite of Lansoprazole.
Audience: Researchers, scientists, and drug development professionals involved in metabolism studies, analytical chemistry, and pharmaceutical quality control.
These comprehensive application notes provide a detailed framework for the structural elucidation of this compound using a suite of modern NMR techniques. While experimental NMR data for this specific metabolite is not widely published, this document presents a complete methodology, including predicted ¹H and ¹³C NMR chemical shifts based on the known spectrum of the parent drug, lansoprazole, and established substituent effects. This approach provides a robust template for researchers to confirm the structure of this compound when isolated from metabolic studies or synthesized as a reference standard.
The protocols outlined herein are designed to be directly applicable in a research or industrial laboratory setting, offering step-by-step guidance for sample preparation, NMR data acquisition, and spectral interpretation.
Introduction
Lansoprazole is a widely used proton pump inhibitor for the treatment of acid-related disorders. Its metabolism in humans is extensive, with this compound being a primary active metabolite formed through the action of the cytochrome P450 enzyme CYP2C19.[1] Accurate structural confirmation of such metabolites is critical for understanding their pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][3][4]
This document provides a comprehensive guide to the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the structural elucidation of this compound.
Predicted NMR Data for this compound
Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted chemical shifts. These predictions are based on the reported NMR data for the parent compound, lansoprazole, in DMSO-d₆ and theoretical substituent effects of a hydroxyl group on a benzimidazole ring system.[4][5] The numbering scheme for lansoprazole is used for consistency.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ (Referenced to TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4 | ~7.4 | d | The introduction of the -OH at C-5 is expected to shift H-4 upfield compared to lansoprazole. |
| H-6 | ~6.9 | dd | The introduction of the -OH at C-5 is expected to significantly shift H-6 upfield. |
| H-7 | ~7.5 | d | The introduction of the -OH at C-5 will have a smaller effect on H-7 compared to H-4 and H-6. |
| Py-H | ~8.2 | d | Pyridine ring proton, expected to be similar to lansoprazole. |
| Py-CH₂ | ~4.8 | ABq | Methylene bridge protons, likely appearing as an AB quartet due to the chiral sulfoxide. |
| OCH₂CF₃ | ~4.4 | q | Methylene of the trifluoroethoxy group, expected to be similar to lansoprazole. |
| Py-CH₃ | ~2.2 | s | Methyl group on the pyridine ring, expected to be similar to lansoprazole. |
| 5-OH | ~9.5 | br s | Phenolic proton, chemical shift can be variable and concentration-dependent. |
| NH | ~13.4 | br s | Imidazole proton, expected to be similar to lansoprazole. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Referenced to DMSO-d₆ at 39.52 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~152 | Imidazole carbon, expected to be similar to lansoprazole. |
| C-4 | ~110 | Expected to be shielded (shifted upfield) by the adjacent -OH group. |
| C-5 | ~150 | Directly attached to the -OH group, expected to be significantly deshielded. |
| C-6 | ~115 | Expected to be shielded by the -OH group. |
| C-7 | ~118 | Expected to be slightly shielded by the -OH group. |
| C-8 | ~140 | Benzimidazole ring junction carbon, minor shift expected. |
| C-9 | ~135 | Benzimidazole ring junction carbon, minor shift expected. |
| Py-C2 | ~162 | Pyridine ring carbon, expected to be similar to lansoprazole. |
| Py-C3 | ~107 | Pyridine ring carbon, expected to be similar to lansoprazole. |
| Py-C4 | ~160 | Pyridine ring carbon, expected to be similar to lansoprazole. |
| Py-C5 | ~125 | Pyridine ring carbon, expected to be similar to lansoprazole. |
| Py-C6 | ~148 | Pyridine ring carbon, expected to be similar to lansoprazole. |
| Py-CH₂ | ~58 | Methylene bridge carbon, expected to be similar to lansoprazole. |
| OCH₂CF₃ | ~66 | Methylene of the trifluoroethoxy group, expected to be similar to lansoprazole. |
| CF₃ | ~124 | Trifluoromethyl carbon, expected to be similar to lansoprazole (quartet due to ¹JCF coupling). |
| Py-CH₃ | ~12 | Methyl group on the pyridine ring, expected to be similar to lansoprazole. |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments like NOESY, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with nuclear relaxation.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.
3.2.1 ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons and their chemical environments.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 5 s (to ensure full relaxation for accurate integration)
-
Number of Scans: 16-64 (depending on sample concentration)
-
3.2.2 ¹³C NMR Spectroscopy
-
Purpose: To determine the number of different types of carbons.
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Key Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
3.2.3 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Experiment: Homonuclear correlation spectroscopy.
-
Key Parameters:
-
Spectral Width: ~16 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans per Increment: 4-8.
-
3.2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Experiment: Inverse-detected heteronuclear correlation.
-
Key Parameters:
-
Spectral Width: ~16 ppm (¹H) x ~180 ppm (¹³C).
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans per Increment: 8-16.
-
3.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Experiment: Inverse-detected long-range heteronuclear correlation.
-
Key Parameters:
-
Spectral Width: ~16 ppm (¹H) x ~220 ppm (¹³C).
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (~8 Hz).
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans per Increment: 16-32.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the structural elucidation process for this compound using NMR spectroscopy.
Caption: Workflow from sample origin to NMR data acquisition.
Caption: Logical workflow for NMR data analysis and structural elucidation.
Data Interpretation and Structural Confirmation
-
¹H and ¹³C NMR Analysis: The number of signals in the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons in the this compound structure. The predicted chemical shifts in Tables 1 and 2 provide a guide for initial assignments.
-
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. For this compound, correlations are expected between the aromatic protons on the benzimidazole ring (H-4, H-6, and H-7) and within the pyridine ring.
-
HSQC Analysis: The HSQC spectrum will unambiguously link each proton to its directly attached carbon atom. This is essential for assigning the carbon signals of all protonated carbons.
-
HMBC Analysis: The HMBC spectrum is key to completing the structural puzzle. It will show correlations between protons and carbons that are 2-4 bonds away. Key expected correlations include:
-
From the Py-CH₂ protons to carbons in both the pyridine and benzimidazole rings, confirming the connectivity of the two ring systems.
-
From the aromatic protons (H-4, H-6, H-7) to the quaternary carbons of the benzimidazole ring (C-5, C-8, C-9), confirming their positions.
-
From the NH proton to nearby carbons (C-2, C-8, C-9).
-
-
Final Confirmation: The complete set of NMR data, when analyzed together, should provide a self-consistent and unambiguous confirmation of the this compound structure. This NMR-derived structure should also be consistent with mass spectrometry data, which provides the molecular formula.
These application notes and protocols provide a thorough guide for any researcher or scientist tasked with the structural elucidation of this compound. By following these methodologies, a complete and confident structural assignment can be achieved.
References
Application Notes and Protocols for Assessing 5-Hydroxylansoprazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylansoprazole is a primary metabolite of the proton pump inhibitor lansoprazole, formed predominantly through the metabolic action of the cytochrome P450 enzyme, CYP2C19.[1][2] While its parent compound, lansoprazole, has been investigated for its potential cytoprotective effects against oxidative stress in hepatic cells via the Nrf2 pathway, the direct cytotoxic profile of this compound remains an area of active investigation.[3][4][5] As with any drug metabolite, a thorough assessment of its potential cytotoxicity is a critical step in preclinical safety evaluation and drug development.[6][7][8]
These application notes provide a comprehensive framework of cell culture-based techniques to evaluate the potential cytotoxicity of this compound. The protocols herein describe standard assays for measuring cell viability, membrane integrity, and apoptosis, which are key indicators of a compound's cytotoxic potential.[9][10]
Recommended Cell Lines
For in vitro hepatotoxicity studies, liver-derived cell lines are recommended due to their relevance in drug metabolism.[3] Commonly used and suitable cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology studies due to its high reproducibility and expression of some drug-metabolizing enzymes.
-
HepaRG (Human Hepatoma): These cells can differentiate into hepatocyte-like and biliary-like cells, offering a model that more closely mimics the in vivo liver environment.
-
Primary Human Hepatocytes: Considered the "gold standard" for in vitro toxicity testing, though their use is limited by availability, cost, and inter-donor variability.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound at various concentrations, and subsequent analysis using a panel of cytotoxicity assays.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and determination of the half-maximal inhibitory concentration (IC50).
Table 1: Cell Viability (MTT Assay) Data
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 50 | 0.88 ± 0.06 | 70.4 |
| 100 | 0.63 ± 0.05 | 50.4 |
| 200 | 0.31 ± 0.04 | 24.8 |
Table 2: Membrane Integrity (LDH Assay) Data
| This compound (µM) | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.16 ± 0.03 | 1.2 |
| 10 | 0.20 ± 0.02 | 5.9 |
| 50 | 0.45 ± 0.04 | 35.3 |
| 100 | 0.78 ± 0.06 | 74.1 |
| 200 | 1.05 ± 0.08 | 105.9 |
| Maximum LDH Release | 1.00 ± 0.05 | 100 |
| Spontaneous LDH Release | 0.15 ± 0.02 | 0 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) Data
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 5,200 ± 350 | 1.0 |
| 1 | 5,350 ± 400 | 1.03 |
| 10 | 6,800 ± 510 | 1.31 |
| 50 | 15,600 ± 1,200 | 3.0 |
| 100 | 28,900 ± 2,150 | 5.56 |
| 200 | 45,300 ± 3,400 | 8.71 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Materials:
-
96-well tissue culture plates
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[2][9]
Materials:
-
96-well tissue culture plates
-
Treated cells from the experimental setup
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Following treatment with this compound as described in the MTT protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
96-well opaque-walled tissue culture plates
-
Treated cells from the experimental setup
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells and treat with this compound in an opaque-walled 96-well plate as previously described.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Signaling Pathway Visualization
A potential cytotoxic effect of this compound could involve the induction of apoptosis. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which converge on the activation of executioner caspases like caspase-3 and -7.
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for the Use of 5-Hydroxylansoprazole in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 5-hydroxylansoprazole, the primary metabolite of lansoprazole, as a sensitive and specific probe for assessing Cytochrome P450 2C19 (CYP2C19) activity in drug-drug interaction (DDI) studies. Lansoprazole is extensively metabolized by CYP2C19 to form this compound, making the quantification of this metabolite a reliable indicator of CYP2C19 function.[1][2][3] Understanding the potential of a new chemical entity (NCE) to inhibit or induce CYP2C19 is a critical component of preclinical and clinical drug development, as this enzyme is responsible for the metabolism of numerous clinically important drugs.
Rationale for Using this compound as a CYP2C19 Probe
-
Metabolic Pathway: The 5-hydroxylation of lansoprazole is predominantly catalyzed by CYP2C19, while the formation of lansoprazole sulfone is primarily mediated by CYP3A4.[1] This metabolic specificity allows for a clear assessment of CYP2C19 activity by measuring the formation of this compound.
-
Genetic Polymorphism: CYP2C19 exhibits significant genetic polymorphism, leading to distinct phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers. The pharmacokinetic profiles of lansoprazole and this compound are significantly influenced by an individual's CYP2C19 genotype.[3] This makes lansoprazole a valuable probe to study the impact of genetic variability on DDIs.
-
Regulatory Acceptance: The use of probe substrates to evaluate DDI potential is a well-established and recommended approach by regulatory agencies like the U.S. Food and Drug Administration (FDA).
Data Presentation: Quantitative Insights from DDI Studies
The following tables summarize key quantitative data from in vitro and in vivo studies involving lansoprazole and this compound, highlighting their utility in characterizing CYP2C19-mediated interactions.
Table 1: In Vitro CYP2C19 Inhibition by Proton Pump Inhibitors (PPIs)
| Compound | IC50 (µM) | Ki,u (µM) | Cmax,u/Ki,u Ratio | Potential for in vivo Inhibition |
| Omeprazole | 1.41 | 35.25 | 0.0288 | Yes (exceeds regulatory cutoff of 0.02)[4] |
| Lansoprazole | 1.65 | 41.25 | 0.00332 | Low [4] |
| Pantoprazole | 3.52 | 88 | 0.00124 | Low[4] |
| Rabeprazole | 6.43 | 160.75 | 0.000635 | Low[4] |
| Ilaprazole | 6.62 | 165.5 | 0.00224 | Low[4] |
IC50: Half-maximal inhibitory concentration; Ki,u: Unbound inhibitory constant; Cmax,u: Unbound maximum plasma concentration. Data from a high-throughput fluorometric assay.[4]
Table 2: Pharmacokinetic Parameters of Lansoprazole and Metabolites Based on CYP2C19 Genotype
| CYP2C19 Genotype | Analyte | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-inf) (ng·h/mL) |
| Homozygous Extensive Metabolizers (hmEM) | Lansoprazole | 853.5 ± 263.7 | 2589.6 ± 864.2 | 2673.8 ± 889.1 |
| This compound | 138.6 ± 45.9 | 489.3 ± 153.2 | 512.8 ± 161.4 | |
| Lansoprazole Sulfone | 102.7 ± 39.8 | 321.5 ± 121.9 | 339.8 ± 128.7 | |
| Heterozygous Extensive Metabolizers (htEM) | Lansoprazole | 1089.2 ± 312.5 | 3987.4 ± 1156.3 | 4125.7 ± 1198.7 |
| This compound | 115.7 ± 38.4 | 456.8 ± 149.2 | 481.6 ± 157.3 | |
| Lansoprazole Sulfone | 145.8 ± 47.9 | 512.9 ± 168.3 | 539.2 ± 176.9 | |
| Poor Metabolizers (PM) | Lansoprazole | 1578.9 ± 421.3 | 8965.7 ± 2391.5 | 9251.4 ± 2467.8 |
| This compound | 42.8 ± 15.1 | 215.7 ± 76.3 | 239.8 ± 84.8 | |
| Lansoprazole Sulfone | 289.6 ± 85.3 | 1298.7 ± 382.1 | 1365.4 ± 401.7 |
Data are presented as mean ± SD following a single 30 mg oral dose of lansoprazole. Significant differences (p < 0.001) were observed in the Cmax and AUC of lansoprazole and lansoprazole sulfone between all genotype groups. Significant differences in the Cmax of this compound were observed between hmEM and PM, and between htEM and PM groups.[3]
Experimental Protocols
In Vitro CYP2C19 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound on the formation of this compound from lansoprazole in human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Lansoprazole
-
This compound (as a reference standard)
-
Test Inhibitor (NCE)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., indapamide)[5]
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of lansoprazole, this compound, and the test inhibitor in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM (final protein concentration, e.g., 0.2-0.5 mg/mL) and the test inhibitor at various concentrations in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding lansoprazole (at a concentration near its Km for CYP2C19, typically in the low µM range) and the NADPH regenerating system.
-
The final incubation volume is typically 100-200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of this compound formed using a validated LC-MS/MS method. A typical method would involve a C18 column and a mobile phase consisting of a mixture of methanol and ammonium acetate buffer.[5]
-
Monitor the specific mass transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation) using software such as GraphPad Prism.
-
In Vivo Clinical DDI Study Protocol (Example Design)
This protocol describes a typical crossover study design to evaluate the effect of a test drug (inhibitor) on the pharmacokinetics of lansoprazole and the formation of this compound.
Study Design:
-
A randomized, open-label, two-period, crossover study in healthy adult volunteers.
-
Subjects should be genotyped for CYP2C19 to allow for analysis based on metabolizer status.
Subjects:
-
Healthy male and female volunteers, aged 18-55 years.
-
Subjects should be screened for their CYP2C19 genotype.
-
Exclusion criteria should include the use of any medications known to interact with CYP2C19 within a specified period before the study.
Treatment Periods:
-
Period 1 (Reference): Subjects receive a single oral dose of lansoprazole (e.g., 30 mg).
-
Washout Period: A sufficient washout period (at least 7 half-lives of lansoprazole and the inhibitor) between the two treatment periods.
-
Period 2 (Test): Subjects receive the test drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of lansoprazole (e.g., 30 mg).
Pharmacokinetic Sampling:
-
Collect serial blood samples at predose (0 hours) and at multiple time points post-lansoprazole administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
Bioanalytical Method:
-
Simultaneously quantify the plasma concentrations of lansoprazole and this compound using a validated LC-MS/MS method.[5]
Pharmacokinetic and Statistical Analysis:
-
Calculate the following pharmacokinetic parameters for lansoprazole and this compound for both treatment periods: Cmax, AUC(0-t), AUC(0-inf), tmax, and t1/2.
-
Calculate the metabolite-to-parent drug ratio (AUC of this compound / AUC of lansoprazole) for each period.
-
Perform statistical analysis (e.g., ANOVA) to compare the pharmacokinetic parameters between the reference and test periods.
-
The geometric mean ratios and their 90% confidence intervals for Cmax and AUC will be calculated to assess the magnitude of the DDI.
Visualizations
Lansoprazole Metabolic Pathway
Caption: Major metabolic pathways of lansoprazole.
In Vitro CYP2C19 Inhibition Assay Workflow
Caption: Workflow for an in vitro CYP2C19 inhibition assay.
In Vivo Clinical DDI Study Workflow
Caption: Workflow for an in vivo clinical DDI study.
References
- 1. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays with 5-Hydroxylansoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylansoprazole is an active metabolite of the well-known proton pump inhibitor (PPI), lansoprazole.[1][2][3] Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form this compound.[1][4] Like its parent compound, this compound and its derivatives exhibit inhibitory activity against key enzymes, making them important molecules for study in drug development and disease research. This document provides detailed application notes and protocols for conducting enzyme inhibition assays with this compound and its related compounds against three key enzyme targets: Cytochrome P450 2C19 (CYP2C19), H+/K+ ATPase (the proton pump), and Fatty Acid Synthase (FASN).
Enzyme Inhibition Profiles of this compound and its Derivatives
The inhibitory activities of this compound and its sulfide metabolite against their respective enzyme targets are summarized below. This data is crucial for designing experiments and understanding the potential pharmacological effects of these compounds.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Cytochrome P450 2C19 (CYP2C19) | 4.4 µM[5] | This compound is a metabolism-dependent inhibitor of CYP2C19.[5] |
| This compound | H+/K+ ATPase | Not explicitly reported; parent compound enantiomers have IC50 values of 4.2 µM and 5.2 µM.[6] | As a metabolite of a potent PPI, it is expected to inhibit H+/K+ ATPase. The exact IC50 should be determined experimentally. |
| 5-hydroxy lansoprazole sulfide | Fatty Acid Synthase (FASN) | Not explicitly reported; shown to be more active than lansoprazole.[7] | This metabolite inhibits the enoyl reductase domain of FASN.[7] The IC50 value should be determined experimentally. |
Experimental Protocols
Detailed methodologies for performing enzyme inhibition assays for each of the target enzymes are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: CYP2C19 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of this compound on CYP2C19 activity.
Principle: This assay measures the activity of CYP2C19 by monitoring the metabolism of a specific substrate in the presence and absence of the inhibitor, this compound. The rate of metabolite formation is quantified, typically by LC-MS/MS.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP2C19 substrate (e.g., S-mephenytoin)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP2C19 substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
Varying concentrations of this compound (and a vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the CYP2C19 substrate to each well.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Analyze the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: H+/K+ ATPase Inhibition Assay using Gastric Vesicles
Objective: To determine the inhibitory effect of this compound on the activity of the gastric proton pump, H+/K+ ATPase.
Principle: This assay measures the activity of H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of this activity by this compound is then determined.
Materials:
-
This compound
-
H+/K+ ATPase-enriched gastric vesicles (can be prepared from porcine or rabbit gastric mucosa)
-
ATP
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
KCl
-
Valinomycin (a K+ ionophore)
-
Reagents for phosphate detection (e.g., ammonium molybdate, ascorbic acid)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare Gastric Vesicles:
-
Isolate and prepare H+/K+ ATPase-enriched vesicles from fresh gastric mucosa following established protocols.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
MgCl2
-
KCl
-
Gastric vesicles
-
Varying concentrations of this compound (and a vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding a solution to halt enzymatic activity (e.g., trichloroacetic acid).
-
-
Phosphate Detection:
-
Add the colorimetric reagents for phosphate detection.
-
Incubate at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.
-
Calculate the amount of inorganic phosphate released using a standard curve.
-
Determine the percent inhibition of H+/K+ ATPase activity for each concentration of this compound.
-
Calculate the IC50 value as described in Protocol 1.
-
Protocol 3: Fatty Acid Synthase (FASN) Inhibition Assay
Objective: To evaluate the inhibitory activity of 5-hydroxy lansoprazole sulfide on FASN.
Principle: This assay measures the activity of FASN by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
5-hydroxy lansoprazole sulfide
-
Purified FASN enzyme or cell lysate containing FASN
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 5-hydroxy lansoprazole sulfide in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
FASN enzyme solution
-
NADPH
-
Acetyl-CoA
-
Varying concentrations of 5-hydroxy lansoprazole sulfide (and a vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding malonyl-CoA to each well.
-
-
Monitor Reaction:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of NADPH oxidation for each reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition of FASN activity for each concentration of the inhibitor.
-
Calculate the IC50 value as described in Protocol 1.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the enzyme inhibition assays described.
Caption: FASN signaling pathway in cancer.
Caption: General experimental workflow for enzyme inhibition assays.
Caption: Mechanism of H+/K+ ATPase inhibition by PPIs.
References
- 1. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. allmpus.com [allmpus.com]
- 4. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. Effects of the enantiomers of lansoprazole (AG-1749) on (H+ + K+)-ATPase activity in canine gastric microsomes and acid formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in 5-Hydroxylansoprazole LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 5-hydroxylansoprazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, components of biological matrices like plasma, serum, or urine can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[4]
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, inconsistent sensitivity and poor reproducibility are common symptoms of matrix effects.[4] Co-eluting endogenous substances from the biological matrix can interfere with the ionization of this compound, leading to ion suppression and, consequently, a weaker signal.[1] It is crucial to evaluate for matrix effects to ensure the accuracy of your quantitative data.
Q3: How can I determine if my this compound assay is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the MS source.[5] A separate injection of a blank, extracted matrix sample is then performed.[6] Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[5]
-
Post-extraction Spike Method: This quantitative approach compares the peak area of this compound in a standard solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[5][7] The ratio of these peak areas provides a quantitative measure of the matrix effect.[7]
Q4: What are the most effective strategies to minimize or eliminate matrix effects in my this compound analysis?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[4][8] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][9]
-
Chromatographic Separation: Improve the separation of this compound from matrix components by optimizing the LC method.[4] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[1]
-
Use of an Internal Standard: A suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[1][7] The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1]
Q5: Which sample preparation technique is best for reducing matrix effects for this compound?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components and providing the cleanest extracts, thereby minimizing matrix effects.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low signal intensity or complete signal loss for this compound | Severe ion suppression due to co-eluting matrix components. | 1. Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time. 2. Improve sample cleanup using a more rigorous technique (e.g., switch from PPT to LLE or SPE). 3. Optimize chromatographic conditions to separate this compound from the suppression zone. |
| Poor reproducibility of results (high %CV) | Variable matrix effects between samples. | 1. Implement the use of a stable isotope-labeled internal standard for this compound. 2. Ensure consistent sample preparation across all samples. 3. Evaluate different lots of blank matrix to assess the variability of the matrix effect.[5] |
| Peak shape distortion (e.g., tailing, fronting, or splitting) | Co-eluting interferences affecting the chromatography. | 1. Adjust the mobile phase pH or organic content to improve peak shape. 2. Use a different LC column with a different stationary phase chemistry. 3. Enhance sample cleanup to remove the interfering compounds. |
| Calibration curve fails to meet linearity criteria | Matrix effects that are concentration-dependent. | 1. Use matrix-matched calibrators prepared in the same biological matrix as the samples. 2. Employ a stable isotope-labeled internal standard. 3. Dilute the samples to reduce the concentration of interfering matrix components.[4] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
1. Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.[7]
-
This compound reference standard.
-
Internal standard (ideally stable isotope-labeled this compound).
-
Reagents for your chosen sample preparation method (e.g., acetonitrile for PPT, ethyl acetate for LLE, or SPE cartridges and solvents).
-
LC-MS/MS system.
2. Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spike): Extract blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extract with this compound to the same concentration as in Set A.
-
Set C (Pre-Spike): Spike blank biological matrix with this compound to the same concentration as in Set A before performing the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
4. Interpretation of Results:
-
A matrix effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.[4]
-
A value > 100% indicates ion enhancement.[4]
-
The coefficient of variation (%CV) of the matrix effect across different lots of the biological matrix should ideally be ≤15%.[7]
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simple and rapid method for sample cleanup.
1. Materials:
-
Biological matrix sample (e.g., 100 µL of plasma).
-
Internal standard solution.
-
Ice-cold acetonitrile.
-
Vortex mixer.
-
Centrifuge.
2. Procedure:
-
To 100 µL of the biological matrix sample in a microcentrifuge tube, add the internal standard.
-
Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of precipitating solvent to sample is common).[10]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to PPT. The specific SPE cartridge and solvents will depend on the properties of this compound. A generic reversed-phase SPE protocol is described below.
1. Materials:
-
Reversed-phase SPE cartridge (e.g., C18).
-
Biological matrix sample.
-
Internal standard solution.
-
Methanol (for conditioning).
-
Water (for equilibration).
-
Washing solution (e.g., 5% methanol in water).
-
Elution solvent (e.g., methanol or acetonitrile).
-
SPE vacuum manifold.
2. Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1 mL of the washing solution through the cartridge to remove weakly bound interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for a Hypothetical Analyte
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (PPT) | 65 (Ion Suppression) | 95 |
| Liquid-Liquid Extraction (LLE) | 85 (Mild Ion Suppression) | 88 |
| Solid-Phase Extraction (SPE) | 98 (Minimal Matrix Effect) | 92 |
Note: This data is for illustrative purposes to demonstrate the typical relative performance of these techniques. Actual values will be analyte and matrix-dependent.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be optimized for this compound |
| Internal Standard | Ideally, a stable isotope-labeled this compound |
Visualizations
Caption: A flowchart for troubleshooting matrix effects in this compound analysis.
Caption: A diagram illustrating the experimental setup for post-column infusion.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for 5-Hydroxylansoprazole Chiral Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 5-Hydroxylansoprazole. Our resources are designed to help you optimize your mobile phase and overcome common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are widely used for the chiral separation of proton pump inhibitors like this compound. Columns such as CHIRALPAK® AD, CHIRALPAK® AS, and CHIRALCEL® OD are frequently reported to provide good enantioselectivity. These columns are available in various particle sizes and dimensions to suit analytical and preparative-scale separations.
Q2: Which mobile phase mode is best for the chiral separation of this compound?
A2: The choice of mobile phase mode—Normal-Phase (NP), Reversed-Phase (RP), or Polar Organic (PO)—depends on the specific CSP and the desired separation outcome.
-
Normal-Phase (NP): Typically employs a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or methanol. NP mode often provides excellent selectivity for chiral compounds.
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. RP methods are often more compatible with mass spectrometry (MS) detection.
-
Polar Organic (PO): Utilizes polar organic solvents like acetonitrile and methanol. This mode can offer a balance of selectivity and analysis time.
Q3: What is the role of additives in the mobile phase for chiral separation?
A3: Mobile phase additives, such as acids (e.g., trifluoroacetic acid, acetic acid) or bases (e.g., diethylamine, triethylamine), can significantly improve peak shape, resolution, and retention times. For basic compounds like this compound, a basic additive can help to reduce peak tailing by minimizing interactions with residual silanol groups on the silica support of the CSP. Conversely, an acidic additive may be used for acidic compounds.
Q4: How does temperature affect the chiral separation of this compound?
A4: Temperature can have a notable impact on chiral separations. In many cases, a decrease in temperature leads to an increase in resolution, although this may also increase analysis time and backpressure. It is crucial to control the column temperature to ensure reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.
Problem 1: Poor Resolution (Rs < 1.5)
Possible Causes:
-
Inappropriate mobile phase composition.
-
Incorrect choice of chiral stationary phase.
-
Sub-optimal temperature.
-
High flow rate.
Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the type and percentage of the organic modifier (e.g., ethanol, isopropanol, acetonitrile).
-
Additives: Introduce a small amount (typically 0.1%) of a basic additive like diethylamine to improve peak shape and potentially resolution.
-
-
Evaluate Different CSPs: If optimizing the mobile phase does not yield satisfactory resolution, consider screening other polysaccharide-based or different types of chiral columns.
-
Adjust Temperature: Lower the column temperature in increments of 5°C to see if resolution improves.
-
Reduce Flow Rate: A lower flow rate can increase the interaction time between the analyte and the stationary phase, leading to better resolution, but will also increase the run time.
Problem 2: Peak Tailing
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase.
-
Inappropriate mobile phase pH.
-
Column overload.
-
Use of a strong sample solvent.
Solutions:
-
Add a Mobile Phase Modifier: For a basic compound like this compound, adding a basic modifier such as diethylamine or triethylamine (0.1-0.5%) can significantly reduce peak tailing.
-
Adjust Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
-
Reduce Sample Concentration: Inject a more diluted sample to check for column overload.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent to avoid peak distortion.
Problem 3: Long Analysis Time
Possible Causes:
-
High affinity of the analyte for the stationary phase.
-
Low percentage of organic modifier in the mobile phase.
-
Low flow rate.
Solutions:
-
Increase Organic Modifier Concentration: Gradually increase the percentage of the organic modifier (e.g., ethanol in normal-phase) to decrease retention times.
-
Increase Flow Rate: A higher flow rate will shorten the analysis time, but be mindful of the potential impact on resolution and system pressure.
-
Consider a Different CSP: Some chiral stationary phases may exhibit lower retention for your compound.
Data Presentation
The following tables summarize the effect of different mobile phase parameters on the chiral separation of lansoprazole enantiomers, which can be used as a starting point for optimizing the separation of this compound.
Table 1: Effect of Mobile Phase Composition on Lansoprazole Enantiomer Separation on a Chiralcel OD-H Column
| Mobile Phase Composition (Hexane:Ethanol:Diethylamine) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 80:20:0.1 | 12.5 | 15.8 | 2.1 |
| 70:30:0.1 | 8.9 | 10.7 | 1.8 |
| 90:10:0.1 | 25.3 | 31.2 | 2.5 |
Table 2: Effect of Additive Type on Peak Tailing for a Basic Analyte
| Additive (0.1%) | Tailing Factor |
| None | 2.2 |
| Diethylamine | 1.2 |
| Triethylamine | 1.3 |
| Acetic Acid | 2.8 |
Experimental Protocols
Protocol 1: General Method Development for Chiral Separation of this compound
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in ratios of 90:10, 80:20, and 70:30 (v/v).
-
Add 0.1% diethylamine to each mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject a standard solution of racemic this compound.
-
Monitor the separation at a suitable UV wavelength (e.g., 285 nm).
-
-
Optimization:
-
Based on the initial screening, select the mobile phase that provides the best initial separation.
-
Fine-tune the percentage of the alcohol modifier to achieve a resolution (Rs) of >1.5 and a reasonable analysis time.
-
If peak tailing is observed, adjust the concentration of the basic additive.
-
-
Method Validation: Once the desired separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Mobile Phase Optimization
Caption: A typical workflow for optimizing the mobile phase in chiral HPLC.
Diagram 2: Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Technical Support Center: Analysis of 5-Hydroxylansoprazole in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5-hydroxylansoprazole in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in plasma samples?
A1: The stability of this compound, a metabolite of lansoprazole, in plasma can be influenced by several factors, including:
-
pH: this compound, like its parent compound lansoprazole, belongs to the benzimidazole class of compounds, which are known to be unstable in acidic and basic conditions. The pH of plasma can increase upon storage and during sample processing, potentially leading to degradation.
-
Temperature: Inappropriate storage temperatures can lead to the degradation of the analyte. Long-term storage should ideally be at -80°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can compromise the integrity of this compound. It is crucial to minimize the number of freeze-thaw cycles.
-
Enzymatic Degradation: Plasma contains various enzymes that can potentially metabolize the analyte. Prompt processing and proper storage are essential to minimize enzymatic activity.
Q2: What is the recommended storage temperature for plasma samples containing this compound?
A2: For long-term storage of plasma samples, a temperature of -80°C is recommended to ensure the stability of this compound. For short-term storage, such as during sample processing, samples should be kept on ice or at refrigerated temperatures (2-8°C) for the briefest possible time.
Q3: How many times can I freeze and thaw my plasma samples?
Q4: Are there any specific anticoagulants that should be used when collecting blood for this compound analysis?
A4: Most standard anticoagulants such as EDTA, heparin, or citrate are generally acceptable for plasma collection. However, it is crucial to ensure that the chosen anticoagulant does not interfere with the analytical method (e.g., LC-MS/MS). Always validate the method with the specific anticoagulant you intend to use.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Analyte degradation due to pH changes in the plasma sample. | Buffer the plasma sample to a neutral pH (around 7.4) immediately after collection. This can be achieved by adding a small volume of a concentrated phosphate buffer. |
| Degradation due to prolonged exposure to room temperature. | Process samples on ice or in a refrigerated environment. Minimize the time between sample collection, processing, and freezing. | |
| Instability during freeze-thaw cycles. | Aliquot plasma into single-use tubes after the initial processing to avoid multiple freeze-thaw cycles of the bulk sample. | |
| High variability in results between replicates | Inconsistent sample handling procedures. | Standardize the entire workflow, from blood collection to final analysis. Ensure consistent timing for each step, especially incubation and extraction times. |
| Partial thawing of samples during storage or handling. | Ensure samples are stored at a stable temperature and are completely thawed and vortexed gently before taking an aliquot for analysis. | |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound into other products. | Review the sample handling and storage conditions. Acidic or basic conditions can lead to the formation of degradation products.[3] An investigation into the hydrolytic degradation of lansoprazole has shown that it is accelerated in both acidic and basic mediums.[4] |
| Interference from the collection tubes or processing materials. | Perform a blank run with the matrix and all materials used during sample preparation to identify any potential sources of interference. |
Stability Data
While specific quantitative stability data for this compound in plasma is limited in publicly available literature, data from a validation study of its parent compound, lansoprazole, can provide a useful reference. It is reasonable to expect this compound to have similar stability characteristics.
Table 1: Long-Term Stability of Lansoprazole in Human Plasma
| Storage Temperature | Duration | Stability (% of Initial Concentration) |
| -20°C | 90 days | 92.24% - 95.13% |
| -50°C | 90 days | 92.24% - 95.13% |
Data from a validation study of lansoprazole.[5]
Table 2: Short-Term (Bench-Top) Stability of Lansoprazole in Human Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 48 hours | 99.64% - 101.81% |
Data from a validation study of lansoprazole.[5]
Note: The stability of this compound should be independently verified under your specific laboratory conditions.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling for Optimal Stability
-
Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
-
Aliquoting and Storage:
-
Immediately after centrifugation, carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Transfer the plasma to pre-labeled polypropylene cryovials.
-
For immediate analysis, store the plasma at 4°C and analyze within 24 hours.
-
For long-term storage, immediately freeze the plasma aliquots at -80°C.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is based on a validated method for the simultaneous determination of lansoprazole and its metabolites in human plasma.[6]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Indapamide in methanol)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw the plasma samples completely at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for plasma sample handling and analysis.
Caption: Troubleshooting logic for stability issues.
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 3. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. scispace.com [scispace.com]
- 6. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Recovery of 5-Hydroxylansoprazole
Welcome to the technical support center for optimizing the sample preparation of 5-Hydroxylansoprazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low recovery of this key metabolite during experimental analysis.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor recovery of this compound during common sample preparation techniques.
Issue 1: Low Recovery After Protein Precipitation (PPT)
Protein precipitation is a common first step in sample preparation, but can be prone to co-precipitation of the analyte of interest.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-precipitation with Proteins | This compound may be binding to plasma proteins, leading to its removal along with the precipitated proteins. Consider disrupting protein binding by adding a small amount of acid (e.g., 0.1% formic acid) or a chaotropic agent (e.g., urea) to the sample before adding the precipitating solvent. |
| Incorrect Precipitating Solvent | The choice of organic solvent is crucial. Acetonitrile is a common choice, but other solvents like methanol or acetone, or a mixture of solvents, may provide better recovery. Experiment with different solvent-to-plasma ratios (e.g., 2:1, 3:1, 4:1) to find the optimal condition. |
| Precipitation Temperature | Performing the precipitation at a lower temperature (e.g., on ice or at 4°C) can sometimes improve recovery by minimizing analyte degradation and enhancing protein precipitation. |
| Insufficient Vortexing or Incubation | Ensure thorough mixing of the sample with the precipitating solvent by vortexing for an adequate amount of time (e.g., 1-2 minutes). Allowing the mixture to incubate at a low temperature for a short period (e.g., 10-15 minutes) can also improve protein removal. |
| pH of the Sample | The pH of the sample can influence the charge of this compound and its interaction with proteins. Adjusting the sample pH to be 2 units away from the analyte's pKa can minimize protein binding. While the exact pKa of this compound is not readily available in the literature, its parent drug, lansoprazole, has a pKa around 8.8. It is reasonable to assume a similar pKa for the metabolite. |
Troubleshooting Workflow for Protein Precipitation:
Caption: Troubleshooting workflow for low recovery in protein precipitation.
Issue 2: Poor Recovery After Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids. Low recovery can stem from several factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be optimized to efficiently extract this compound. A study has reported a recovery of 68.3% using a diethyl ether-dichloromethane (7:3, v/v) mixture. Other solvents to consider include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures thereof. |
| Suboptimal pH of the Aqueous Phase | The pH of the sample should be adjusted to ensure this compound is in its neutral, un-ionized form, which is more soluble in organic solvents. Since lansoprazole has a pKa of approximately 8.8, adjusting the sample pH to a neutral or slightly basic range (e.g., pH 7-9) may improve extraction efficiency. However, be aware that benzimidazoles can be unstable at very low or high pH. |
| Insufficient Phase Separation | Emulsion formation at the interface of the two liquids can trap the analyte and lead to poor recovery. To break emulsions, try adding a small amount of salt (salting out), gentle centrifugation, or filtering through a phase separator plate. |
| Inadequate Mixing | Ensure sufficient mixing of the two phases to allow for efficient partitioning of the analyte. Gentle but thorough inversion of the extraction tube multiple times is recommended over vigorous shaking, which can promote emulsion formation. |
| Analyte Instability | This compound, like its parent compound, may be susceptible to degradation under certain conditions (e.g., extreme pH, exposure to light). Minimize sample processing time and protect samples from light. |
Troubleshooting Workflow for Liquid-Liquid Extraction:
Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.
Issue 3: Inefficient Recovery with Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more controlled and selective sample cleanup compared to PPT and LLE, but requires careful method development.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Sorbent Selection | The choice of SPE sorbent is critical. For a moderately polar compound like this compound, reversed-phase (e.g., C18, polymeric) or mixed-mode (e.g., reversed-phase with ion exchange) sorbents are often suitable. |
| Inadequate Sample Pre-treatment | The pH of the sample loaded onto the SPE cartridge must be optimized for retention. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in its neutral form. For ion-exchange SPE, the pH should be adjusted to ensure the analyte is charged. |
| Improper Conditioning and Equilibration | Failure to properly condition and equilibrate the SPE sorbent can lead to poor retention and inconsistent results. Follow the manufacturer's instructions for the specific sorbent being used. |
| Wash Solvent Too Strong | The wash solvent should be strong enough to remove interferences without eluting the analyte of interest. If recovery is low, consider a weaker wash solvent (e.g., lower percentage of organic solvent). |
| Elution Solvent Too Weak | The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. If the analyte is not eluting completely, increase the strength of the elution solvent (e.g., higher percentage of organic solvent, addition of a pH modifier). |
Troubleshooting Workflow for Solid-Phase Extraction:
Caption: Troubleshooting workflow for low recovery in solid-phase extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during sample preparation?
A1: this compound is a metabolite of lansoprazole, a benzimidazole proton-pump inhibitor. Key properties to consider are its polarity, potential for ionization (pKa), and stability. As a hydroxylated metabolite, it is more polar than its parent drug. Its benzimidazole and pyridine rings suggest it can be protonated or deprotonated depending on the pH. The parent drug, lansoprazole, is known to be unstable in acidic conditions, and it is likely that this compound shares this characteristic.
Q2: How does pH affect the extraction of this compound?
A2: The pH of the sample matrix is a critical factor influencing the recovery of this compound. For liquid-liquid extraction and reversed-phase solid-phase extraction, the pH should be adjusted to a level where the analyte is in its neutral, un-ionized state to maximize its partitioning into the organic solvent or retention on the non-polar sorbent. Given that the pKa of the parent drug, lansoprazole, is around 8.8, a neutral to slightly basic pH is likely optimal. However, extreme pH values should be avoided to prevent degradation.
Q3: Are there any known issues with the stability of this compound during sample storage and preparation?
A3: While specific stability data for this compound is limited, benzimidazoles, in general, are known to be unstable in acidic environments. It is recommended to keep samples at a neutral or slightly basic pH and to process them as quickly as possible. Storage at low temperatures (-20°C or -80°C) is also advised to minimize degradation.
Q4: Can protein binding affect the recovery of this compound?
A4: Yes, like many drugs and their metabolites, this compound can bind to plasma proteins. This binding can lead to co-precipitation with proteins during protein precipitation methods, resulting in low recovery. To mitigate this, strategies to disrupt protein binding, such as the addition of an organic solvent, adjusting the pH, or using a chaotropic agent, can be employed.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a published method with reported recovery for this compound.
-
To 1 mL of plasma sample, add an appropriate internal standard.
-
Add 5 mL of a diethyl ether-dichloromethane (7:3, v/v) mixture.
-
Gently invert the tube for 10-15 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Protocol 2: Protein Precipitation (PPT)
This is a general protocol that can be optimized for this compound.
-
To 200 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard.
-
Add 600 µL of ice-cold acetonitrile (or other suitable organic solvent).
-
Vortex vigorously for 1-2 minutes.
-
Incubate at 4°C for 15 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) - General Method for Reversed-Phase Sorbent
This is a general protocol that should be optimized for the specific SPE cartridge and analyte.
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Pre-treat the plasma sample by diluting it with a buffer to adjust the pH to neutral or slightly basic. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Data Summary
The following table summarizes reported recovery data for this compound using different sample preparation methods.
| Sample Preparation Method | Extraction Solvent/Sorbent | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Diethyl ether:Dichloromethane (7:3, v/v) | 68.3 |
Note: This table will be updated as more comparative data becomes available.
Chemical Structure and Properties Relationship Diagram:
Caption: Relationship between the chemical properties of this compound and the selection of an appropriate sample preparation method.
Method refinement for enhancing the sensitivity of 5-Hydroxylansoprazole detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 5-Hydroxylansoprazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental detection of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing poor peak shape (tailing or fronting) for this compound? | - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. - Column overload: Injecting too concentrated a sample can saturate the column, causing peak distortion. - Secondary interactions with stationary phase: Residual silanol groups on C18 columns can interact with the analyte. | - Adjust mobile phase pH: Experiment with slight adjustments to the mobile phase pH to find the optimal condition for peak symmetry. - Dilute the sample: Reduce the concentration of the sample being injected. - Use a base-deactivated column or add a competing base: Employ a column with end-capping or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to block silanol interactions. |
| I'm experiencing inconsistent retention times for my analyte. What could be the cause? | - Fluctuations in mobile phase composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time. - Temperature variations: Changes in column temperature can affect retention. - Column degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics. | - Ensure proper mobile phase preparation: Prepare fresh mobile phase daily and ensure accurate mixing. Consider using a gradient proportioning valve test to check for hardware issues. - Use a column oven: Maintain a constant and consistent column temperature throughout the analysis. - Replace the column: If the column has been used extensively or shows a significant drop in performance, replace it with a new one. |
| The sensitivity of my assay is low, and I'm struggling to detect low concentrations of this compound. How can I improve it? | - Suboptimal ionization in the mass spectrometer: The choice of ionization mode and source parameters can greatly impact sensitivity. - Matrix effects: Components in the sample matrix (e.g., plasma) can suppress the ionization of the analyte. - Inefficient sample extraction: Poor recovery of the analyte during sample preparation will lead to lower sensitivity. | - Optimize MS parameters: Tune the mass spectrometer specifically for this compound. Experiment with both positive and negative ionization modes. - Improve sample cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Optimize extraction procedure: Evaluate different extraction solvents and pH conditions to maximize the recovery of this compound. |
| Why am I seeing a high background or "noisy" baseline in my chromatogram? | - Contaminated mobile phase or solvents: Impurities in the solvents can contribute to a noisy baseline. - Detector issues: A dirty or failing detector lamp (in UV-Vis) or a contaminated ion source (in MS) can cause baseline noise. - Gas supply issues (for MS): Inconsistent or impure gas supply to the mass spectrometer. | - Use high-purity solvents: Always use HPLC or LC-MS grade solvents and prepare fresh mobile phases. - Clean the detector/ion source: Follow the manufacturer's instructions for cleaning the detector cell or mass spectrometer ion source. - Check gas supply: Ensure a stable and high-purity nitrogen or argon supply for the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity, allowing for the detection of low concentrations of this compound in complex biological matrices like human plasma.[1]
Q2: What are the typical Lower Limits of Quantification (LLOQ) for this compound in plasma?
A2: The LLOQ for this compound can vary depending on the method and instrumentation, but values in the range of 2.0 ng/mL to 10 ng/mL in human plasma have been reported.[1][2]
Q3: Which internal standard (IS) is commonly used for the quantification of this compound?
A3: While various compounds can be used, a common approach is to use a structurally related molecule that is not present in the sample. For the analysis of lansoprazole and its metabolites, indapamide has been successfully used as an internal standard.
Q4: How does the metabolism of Lansoprazole to this compound occur?
A4: The formation of this compound is a primary metabolic pathway for Lansoprazole. This hydroxylation reaction is mainly catalyzed by the cytochrome P450 enzyme, CYP2C19. Another major metabolite, lansoprazole sulfone, is primarily formed by CYP3A4.
Experimental Protocols
LC-MS/MS Method for Simultaneous Determination of Lansoprazole and its Metabolites
This protocol is adapted from a validated method for the simultaneous determination of lansoprazole, this compound, and lansoprazole sulphone in human plasma.[1]
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) solution (e.g., indapamide in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Inertsil ODS-3 (or equivalent C18 column)
-
Mobile Phase: Methanol : 0.2% Ammonium Acetate and 0.1% Methanoic Acid in Water (75:25, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lansoprazole: Monitor the specific parent > fragment ion transition
-
This compound: Monitor the specific parent > fragment ion transition
-
Lansoprazole Sulphone: Monitor the specific parent > fragment ion transition
-
Internal Standard (Indapamide): Monitor the specific parent > fragment ion transition
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from a representative LC-MS/MS method for the analysis of this compound.[1]
| Parameter | This compound | Lansoprazole | Lansoprazole Sulphone |
| Linearity Range | 5.0 - 400 ng/mL | 10 - 4000 ng/mL | 1.0 - 400 ng/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 2.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy | Within ±15% | Within ±15% | Within ±15% |
Visualizations
Metabolic Pathway of Lansoprazole
Caption: Metabolic conversion of Lansoprazole to its major metabolites.
General LC-MS/MS Experimental Workflow
Caption: A typical workflow for this compound analysis.
References
Addressing ion suppression issues in 5-Hydroxylansoprazole mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression issues encountered during the mass spectrometry analysis of 5-Hydroxylansoprazole.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your experiments.
Q1: My this compound signal is low and inconsistent. How do I know if I have an ion suppression problem?
A1: Low and variable signal intensity for this compound, especially in biological samples, is a common indicator of ion suppression. To confirm this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix sample (e.g., plasma extract) onto the LC column. A significant drop in the baseline signal at the retention time of interfering compounds indicates ion suppression.
Q2: What are the primary causes of ion suppression for this compound?
A2: Ion suppression in the analysis of this compound is primarily caused by co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and other metabolites.[1][2][3] These molecules compete with this compound for ionization in the MS source, reducing its signal. The choice of sample preparation method and chromatographic conditions significantly impacts the extent of ion suppression.
Q3: How can I reduce ion suppression during my analysis?
A3: There are several strategies to mitigate ion suppression. The most effective approach often involves a combination of the following:
-
Improved Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2]
-
Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Lansoprazole-d4, co-elutes with this compound and experiences similar ion suppression effects. By using the analyte-to-IS peak area ratio for quantification, the variability caused by ion suppression can be compensated for.
Below is a workflow to address ion suppression issues:
Frequently Asked Questions (FAQs)
Q4: Which sample preparation method is best for minimizing ion suppression for this compound?
A4: The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the matrix. While protein precipitation is the simplest and fastest method, it is often the least effective at removing interfering phospholipids, leading to a higher degree of ion suppression.[4] LLE and SPE are generally more effective at cleaning up the sample and reducing matrix effects. A comparison of these methods for compounds similar to this compound is summarized below:
| Sample Preparation Method | Typical Recovery (%) | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | High (can be > 50%) | Fast, simple, inexpensive | Least effective cleanup, high ion suppression |
| Liquid-Liquid Extraction (LLE) | 68 - 80%[5] | Moderate | Good removal of salts and polar interferences | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | > 90%[6] | Low | High selectivity, good concentration factor | More complex and costly, requires method development |
Note: The quantitative data presented are based on studies of lansoprazole and its metabolites and serve as a general guide. Actual values for this compound may vary depending on the specific experimental conditions.
Q5: Can you provide a starting point for an experimental protocol for each sample preparation method?
A5: Certainly. Below are detailed methodologies for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for the analysis of this compound from plasma.
Experimental Protocols
1. Protein Precipitation (PPT) [7]
-
Objective: To rapidly remove the majority of proteins from the plasma sample.
-
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., Lansoprazole-d4).
-
Add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) [5][8]
-
Objective: To extract this compound from the aqueous plasma matrix into an immiscible organic solvent, leaving behind polar interfering substances.
-
Methodology:
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE) [6][9]
-
Objective: To selectively retain this compound on a solid sorbent while matrix interferences are washed away, followed by elution of the purified analyte.
-
Methodology:
-
Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: To 200 µL of plasma, add the internal standard and dilute with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of water to remove polar impurities.
-
Elute the analyte: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Q6: How do I choose the right internal standard?
A6: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4. However, if this is not commercially available, a SIL-IS of the parent drug, like Lansoprazole-d4, can be a suitable alternative as it will have very similar chromatographic and ionization behavior. Using a structural analog that is not isotopically labeled is less ideal as its ionization efficiency may differ from this compound, and it may not compensate for matrix effects as effectively.
Q7: What LC conditions are recommended for this compound analysis?
A7: A reverse-phase C18 column is commonly used for the separation of lansoprazole and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed. A well-optimized gradient can effectively separate this compound from many endogenous matrix components, thereby reducing ion suppression.[7]
Q8: What are the typical mass transitions for this compound?
A8: For quantitative analysis using tandem mass spectrometry, you will need to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The exact m/z values will depend on the ionization mode (positive or negative) and the specific instrument. For Lansoprazole, a common transition in positive ion mode is m/z 370.1 → 252.1. For this compound, the precursor ion will have an m/z corresponding to its molecular weight plus a proton, and the product ions will be specific fragments. It is essential to optimize these transitions on your specific mass spectrometer.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 8. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Optimization of extraction parameters for 5-Hydroxylansoprazole from tissue homogenates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of extraction parameters for 5-Hydroxylansoprazole from tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue homogenates?
A1: The primary extraction techniques for analytes like this compound from complex biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on the required sample cleanliness, desired recovery, sample throughput, and the analytical technique that will be used for quantification (e.g., LC-MS/MS).
Q2: My tissue homogenate is very viscous. How does this affect the extraction?
A2: High viscosity can hinder efficient extraction by preventing proper mixing between the sample and extraction solvents. This can lead to lower analyte recovery and poor reproducibility. It is crucial to ensure the tissue is thoroughly homogenized. If viscosity remains an issue, consider diluting the homogenate with a suitable buffer before proceeding with the extraction.[2]
Q3: How do the physicochemical properties of this compound influence the choice of extraction parameters?
A3: this compound is a metabolite of lansoprazole. Its properties, such as polarity and pKa, are critical for optimizing extraction. For instance, in LLE, the pH of the aqueous phase should be adjusted to ensure the analyte is in a neutral, non-ionized state to maximize its partitioning into the organic solvent. For SPE, these properties will determine the choice of sorbent (e.g., reversed-phase, ion-exchange) and the composition of wash and elution solvents.
Q4: Should I use an internal standard (IS)?
A4: Yes, using an internal standard is highly recommended. An IS helps to correct for variability during the multi-step extraction and analysis process, improving the accuracy and precision of quantification. A stable isotope-labeled version of this compound would be an ideal IS. If that is not available, a structurally similar compound can be used.
Method Selection and Comparison
Choosing the right extraction technique is a critical first step. The following table summarizes the advantages and disadvantages of the three most common methods.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal via precipitation with an organic solvent, acid, or salt.[3] | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent.[4] |
| Selectivity | Low (co-precipitation of endogenous components is common). | Moderate (can be improved by pH adjustment and back-extraction). | High (sorbent chemistry can be tailored for the analyte). |
| Recovery | Can be high, but analyte may be lost due to co-precipitation. | Generally good, but can be affected by emulsion formation. | Typically very high and reproducible.[5] |
| Sample Cleanliness | Low ("dirty" extract), may cause matrix effects in LC-MS. | Moderate to high. | High ("clean" extract), reduces matrix effects.[4] |
| Throughput | High, simple procedure. | Moderate, can be labor-intensive. | Can be high with automation (e.g., 96-well plates). |
| Solvent Usage | Moderate. | High. | Low. |
| Cost | Low. | Low to moderate. | High. |
Troubleshooting Guides
Problem: Low Analyte Recovery
Q: My recovery of this compound is poor. What are the common causes and solutions?
A: Low recovery can stem from several factors related to your chosen extraction method. Use the following guide to troubleshoot the issue.
| Method | Potential Cause | Recommended Solution |
| PPT | Analyte co-precipitation: this compound may be trapped within the precipitated protein pellet. | Optimize the solvent-to-sample ratio; excessive solvent can reduce recovery.[6] Test different precipitating agents (e.g., acetonitrile, methanol, trichloroacetic acid).[2][3] Ensure thorough vortexing and centrifugation. |
| LLE | Incorrect pH: The analyte may be ionized and remain in the aqueous phase. | Adjust the pH of the tissue homogenate to be at least 2 units away from the analyte's pKa to ensure it is in its neutral form. |
| Inappropriate organic solvent: The solvent may have poor affinity for this compound. | Test a range of solvents with different polarities. A mixture of diethyl ether and dichloromethane (7:3, v/v) has been used successfully for lansoprazole and its metabolites.[7] | |
| Insufficient mixing/shaking: Incomplete partitioning between phases. | Ensure vigorous vortexing for an adequate amount of time (e.g., 1-2 minutes) to maximize surface area contact between the two phases. | |
| Emulsion formation: A stable emulsion layer can form, trapping the analyte. | Centrifuge at a higher speed or for a longer duration. Adding salt ("salting out") to the aqueous phase can also help break the emulsion. | |
| SPE | Inappropriate sorbent: The chosen sorbent (e.g., C18, HLB) may not retain the analyte effectively. | Select a sorbent based on the analyte's properties. Polymeric reversed-phase sorbents like Oasis HLB are often a good starting point for broad-spectrum analysis.[5] |
| Sample breakthrough: Analyte fails to bind during the loading step. | Ensure the sorbent is properly conditioned and equilibrated. Do not let the sorbent bed dry out before loading the sample. Reduce the flow rate during sample loading. | |
| Premature elution: Analyte is lost during the wash step. | Use a weaker (less organic content) wash solvent that is strong enough to remove interferences but not elute the analyte. | |
| Incomplete elution: The elution solvent is too weak to desorb the analyte completely. | Increase the organic strength or change the solvent composition of the elution buffer. Perform a second elution and analyze it to check for remaining analyte. |
Problem: High Matrix Effects / Poor Reproducibility
Q: I am observing significant ion suppression in my LC-MS analysis and my results are not reproducible. How can I improve my sample cleanup?
A: High matrix effects and poor reproducibility are typically caused by endogenous interferences from the complex tissue matrix (e.g., proteins, lipids, salts) that were not removed during extraction.
-
If using PPT: This method provides the least sample cleanup.[8] Consider switching to LLE or SPE for a cleaner extract. If you must use PPT, try a post-extraction cleanup step, such as filtering the supernatant.
-
If using LLE: Optimize the pH during extraction to minimize the co-extraction of interfering substances. Consider a "back-extraction" step: after the initial extraction into an organic solvent, extract the analyte back into a fresh aqueous phase at a different pH, leaving many interferences behind in the organic layer.
-
If using SPE: This method offers the best cleanup.[4] To improve it further, optimize the wash step. You can increase the volume of the wash solvent or add a stronger, non-eluting solvent to the wash buffer to remove more interferences. Ensure your elution volume is sufficient to collect the analyte but small enough to avoid diluting the sample and re-introducing interferences that elute late.
Experimental Protocols (Starting Points)
Note: These are general protocols that must be optimized for your specific tissue type and analytical setup.
Tissue Homogenization
-
Weigh a portion of the frozen tissue sample.
-
Add a cold homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator) until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.
-
Centrifuge the homogenate to pellet cellular debris. Use the resulting supernatant for extraction.
Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of tissue homogenate supernatant into a microcentrifuge tube.
-
Add 300 µL of a cold precipitating agent (e.g., acetonitrile containing the internal standard).
-
Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 200 µL of tissue homogenate supernatant into a glass tube.
-
Add the internal standard.
-
Adjust pH if necessary (e.g., by adding a small volume of a basic solution like ammonium hydroxide).
-
Add 1 mL of an extraction solvent (e.g., diethyl ether-dichloromethane, 7:3 v/v).[7]
-
Cap and vortex vigorously for 2-5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Solid-Phase Extraction (SPE) Protocol
-
Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis HLB, 30 mg).
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load: Dilute 200 µL of tissue homogenate supernatant with 800 µL of water (optionally with 1% formic acid to improve recovery[9]) and load the entire volume onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elute: Pass 1 mL of an elution solvent (e.g., methanol or acetonitrile, possibly with a small percentage of formic acid or ammonium hydroxide) to elute this compound.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Recovery Data from Literature
The following table presents recovery data for this compound and its parent drug from biological fluids, which can serve as a benchmark. Note that recovery from tissue may differ.
| Analyte | Matrix | Method | Extraction Solvent / Sorbent | Mean Recovery (%) | Reference |
| This compound | Plasma | LLE | Diethyl ether-dichloromethane (7:3, v/v) | 68.3% | [7] |
| Lansoprazole | Plasma | LLE | Diethyl ether-dichloromethane (7:3, v/v) | 74.0% | [7] |
| This compound enantiomers | Plasma | SPE | Oasis HLB cartridge | >94.1% | [5] |
Visual Workflows
Caption: General workflow for the extraction of this compound from tissue.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-Hydroxylansoprazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Hydroxylansoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Regioselectivity: Introducing the hydroxyl group specifically at the 5-position of the benzimidazole ring can be difficult, potentially leading to isomeric impurities.
-
Precursor Synthesis: The synthesis of the key intermediate, 5-hydroxy-2-mercaptobenzimidazole, requires careful control of reaction conditions to achieve good yields and purity.
-
Controlled Oxidation: The final step of oxidizing the thioether precursor to the sulfoxide (lansoprazole) is sensitive and can easily lead to over-oxidation, forming the lansoprazole sulfone impurity. The presence of the electron-donating hydroxyl group can influence the reactivity of the sulfur atom.
-
Purification: The polarity of the hydroxyl group makes this compound more challenging to purify from polar impurities and starting materials compared to lansoprazole.
Q2: What are the common impurities encountered during the synthesis and how can they be minimized?
A2: Common impurities and mitigation strategies are summarized in the table below.
| Impurity Name | Formation Pathway | Mitigation Strategy |
| Lansoprazole Sulfone (5-Hydroxy) | Over-oxidation of the thioether precursor during the sulfoxidation step. | Use a stoichiometric amount of a mild oxidizing agent (e.g., m-CPBA, hydrogen peroxide) and maintain a low reaction temperature. Monitor the reaction progress closely using techniques like TLC or HPLC. |
| Unreacted Thioether Precursor | Incomplete oxidation reaction. | Ensure sufficient reaction time and appropriate stoichiometry of the oxidizing agent. The purification process is designed to remove unreacted starting material. |
| Isomeric Hydroxylated Byproducts | Lack of regioselectivity during the formation of the hydroxylated benzimidazole precursor. | Employ a synthesis route that ensures the correct positioning of the hydroxyl group, for example, by starting with a pre-functionalized benzene derivative. |
| Lansoprazole N-oxide | Oxidation of the pyridine nitrogen. | This is a potential byproduct of the sulfoxidation step. Careful control of the oxidizing agent and reaction conditions can minimize its formation. |
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also highly valuable for identifying the desired product and any impurities.
Troubleshooting Guides
Synthesis Troubleshooting
Problem 1: Low yield of 5-hydroxy-2-mercaptobenzimidazole precursor.
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the diamine precursor. | Ensure the reaction temperature is optimal for cyclization. For the reaction of 4-amino-3-nitrophenol with potassium ethyl xanthate, ensure the subsequent reduction and cyclization steps go to completion. |
| Degradation of the starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the purity of your starting materials. |
| Suboptimal pH for the reaction. | Adjust the pH of the reaction mixture as required for the specific synthetic step. For the reaction involving carbon disulfide, a basic medium is typically required. |
Problem 2: Formation of significant Lansoprazole Sulfone (5-Hydroxy) impurity during oxidation.
| Possible Cause | Suggested Solution |
| Excess of oxidizing agent. | Use a precise stoichiometric amount of the oxidizing agent. It is often better to have a small amount of unreacted thioether, which is easier to separate, than to have sulfone impurity. |
| Reaction temperature is too high. | Maintain a low temperature (e.g., -20°C to 0°C) during the addition of the oxidizing agent and throughout the reaction. |
| Choice of oxidizing agent. | Consider using a milder oxidizing agent. The reactivity of various agents can differ, and some may be more prone to over-oxidation. |
Purification Troubleshooting
Problem 3: Difficulty in separating this compound from polar impurities by column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase. | While C18 is standard, for highly polar compounds, consider using a more polar stationary phase like a C8 or a phenyl-hexyl column. |
| Suboptimal mobile phase composition. | Optimize the mobile phase. This may involve adjusting the pH of the aqueous component to suppress or enhance the ionization of the analyte and impurities, thereby altering their retention. A gradient elution is often more effective than an isocratic one. |
| Co-elution of impurities. | If impurities have very similar retention times, preparative HPLC with a high-resolution column and an optimized gradient may be necessary. |
Problem 4: Product does not crystallize or forms an oil.
| Possible Cause | Suggested Solution |
| Presence of impurities. | The purity of the compound is crucial for crystallization. Attempt further purification by preparative HPLC before re-attempting crystallization. |
| Incorrect solvent system. | Experiment with different solvent systems for crystallization. A common technique is to dissolve the compound in a good solvent and then slowly add an anti-solvent until turbidity is observed, followed by cooling. |
| Supersaturation not achieved. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a plausible route based on known benzimidazole and lansoprazole syntheses.
Step 1: Synthesis of 5-Hydroxy-2-mercaptobenzimidazole
-
Starting Material: 4-Aminophenol.
-
Nitration: React 4-aminophenol with a nitrating agent (e.g., nitric acid in sulfuric acid) at low temperature to introduce a nitro group, yielding 4-amino-3-nitrophenol.
-
Thiolation and Cyclization: React 4-amino-3-nitrophenol with potassium ethyl xanthate. This is followed by reduction of the nitro group (e.g., using sodium dithionite) which then spontaneously cyclizes to form 5-hydroxy-2-mercaptobenzimidazole.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system like aqueous ethanol.
Step 2: Synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
This intermediate is commonly used in the synthesis of lansoprazole and can be prepared according to literature methods.
Step 3: Coupling Reaction to form the Thioether Precursor
-
Dissolve 5-hydroxy-2-mercaptobenzimidazole in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol.
-
Add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to the reaction mixture.
-
Heat the mixture to facilitate the nucleophilic substitution reaction, forming 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio)-1H-benzo[d]imidazol-5-ol.
-
Monitor the reaction by TLC or HPLC. Upon completion, the product can be isolated by precipitation or extraction.
Step 4: Oxidation to this compound
-
Dissolve the thioether precursor in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to a low temperature (e.g., -20°C).
-
Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent. Use approximately one equivalent of the oxidizing agent.
-
Stir the reaction at low temperature and monitor its progress by HPLC to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.
-
Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate.
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude this compound.
Purification Protocol: Preparative HPLC
| Parameter | Condition |
| Column | C18, 10 µm particle size, e.g., 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the product. A typical gradient might be 10-60% B over 30 minutes. |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 285 nm |
| Fraction Collection | Collect fractions based on the elution of the main peak corresponding to this compound. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for sulfone impurity formation.
Minimizing the degradation of 5-Hydroxylansoprazole during analytical procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 5-hydroxylansoprazole during analytical procedures. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during analysis?
A1: this compound, similar to its parent drug lansoprazole, is susceptible to degradation under several conditions. The primary factors to control during analytical procedures are:
-
pH: It is highly unstable in acidic environments and can also degrade in basic and neutral hydrolytic conditions.[1][2][3]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[1][2]
-
Light: Although some studies suggest lansoprazole is stable under photolytic conditions, it is good practice to protect samples from light to prevent potential degradation.[1][2]
-
Temperature: While lansoprazole has shown stability at elevated temperatures in some studies, prolonged exposure to heat, especially in the presence of solvents, can accelerate degradation.[1][2][4]
Q2: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are often due to the formation of degradation products. The most common causes are:
-
Acidic Conditions: If your mobile phase is acidic, or your sample is prepared in an acidic solution, you will likely see significant degradation.[1][3][5] this compound, like other proton pump inhibitors, is known to be acid-labile.[6]
-
Sample Preparation: The solvents and the duration of the sample preparation process can contribute to degradation. Using organic solvents like methanol for extended periods before injection can sometimes lead to the formation of byproducts.
-
Oxidative Stress: Inadequate degassing of the mobile phase or exposure of the sample to air for prolonged periods can lead to oxidative degradation.[1]
-
Contaminated Glassware or Reagents: Ensure all glassware is clean and that reagents are of high purity and have not degraded.
Q3: How can I prevent the degradation of this compound in my stock solutions and samples?
A3: To ensure the stability of your solutions, follow these recommendations:
-
Solvent Selection: Prepare stock solutions in a non-acidic, aprotic solvent like acetonitrile or a mixture of acetonitrile and water (50:50, v/v).[7] For working solutions, use the mobile phase as the diluent where possible.
-
pH Control: Maintain a neutral or slightly alkaline pH for all solutions. Buffers such as ammonium acetate or ammonium bicarbonate are often used in the mobile phase to control pH.[1][3]
-
Temperature: Store stock solutions and samples at low temperatures, such as -20°C or -80°C, for long-term stability.[8] For short-term storage during analysis, keep samples in a cooled autosampler (e.g., 4°C).
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Fresh Preparation: Prepare solutions fresh daily if possible. If you must store them, validate the storage conditions to ensure no significant degradation occurs.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low analyte response or no peak for this compound. | Complete degradation of the analyte. | • Check pH of all solutions: Ensure the sample diluent and mobile phase are not acidic. Proton pump inhibitors are unstable at low pH.[6] • Prepare fresh sample: The sample may have degraded upon storage. |
| Multiple, unidentified peaks appearing in the chromatogram. | Degradation during sample preparation or analysis. | • Minimize sample preparation time: Keep the time from sample preparation to injection as short as possible. • Use a cooled autosampler: Maintain samples at a low temperature (e.g., 4°C) in the autosampler. • Investigate mobile phase: An inappropriate mobile phase pH can cause on-column degradation. A mobile phase with a neutral or slightly basic pH, such as one containing ammonium acetate, is recommended.[7] |
| Poor peak shape (tailing or fronting). | Analyte interaction with the stationary phase or degradation on the column. | • Adjust mobile phase pH: A slight adjustment in the mobile phase pH can sometimes improve peak shape. • Use a different column: Consider a column with a different chemistry, such as a polar-embedded C18 column, which can provide better peak shape for this type of analyte.[7] |
| Inconsistent results between injections. | Ongoing degradation of the analyte in the vial. | • Inject immediately after preparation: Do not let prepared samples sit at room temperature for extended periods. • Check for autosampler temperature fluctuations: Ensure the autosampler is maintaining a consistent, cool temperature. |
Summary of Lansoprazole Degradation (as a proxy for this compound)
Since detailed public data on this compound degradation is limited, the degradation behavior of its parent compound, lansoprazole, provides valuable insights.
| Stress Condition | Observations for Lansoprazole | Potential Degradation Products | Reference |
| Acidic Hydrolysis | Significant degradation. | DP-1, DP-2, DP-3 | [1] |
| (e.g., 0.1 N HCl at 60°C) | 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one | [9] | |
| Basic Hydrolysis | Significant degradation. | DP-4, a new impurity with m/z 468.11 | [1][3] |
| (e.g., 0.1 N NaOH at 60°C) | 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[3][10]imidazo[2,1-b]benzo[3][10]imidazo[2,1-d][1][3][4]thiadiazine | [11][12] | |
| Neutral Hydrolysis | Degradation observed. | DP-5 | [1] |
| (e.g., water at 60°C) | |||
| Oxidative Degradation | Significant degradation. | DP-1, DP-6, DP-7, DP-8 | [1] |
| (e.g., H₂O₂) | Lansoprazole Sulfone (USP impurity), N-Oxide (USP impurity) | [11] | |
| Thermal Degradation | Generally stable. | No significant degradation products reported. | [1][2][10] |
| Photolytic Degradation | Generally stable. | No significant degradation products reported. | [1][2][10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound while minimizing on-instrument degradation.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution using 10 mM ammonium acetate in water (A) and acetonitrile (B) is recommended.[1][2]
-
Gradient Example: Start with a higher aqueous phase concentration and gradually increase the organic phase.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 285 nm.[9]
-
Column Temperature: 30-40°C.[7]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile or a 50:50 mixture of acetonitrile and water.[7] Store at -20°C in an amber vial.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL). Prepare fresh daily.
-
Sample Preparation: Extract or dilute the sample using a method appropriate for your matrix. The final diluent should be the mobile phase to avoid peak distortion.
3. System Suitability:
-
Perform at least five replicate injections of a working standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The theoretical plates for the analyte peak should be greater than 2000.
-
The tailing factor should be less than 2.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Inferred degradation pathways of this compound.
References
- 1. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 4. spu.edu.sy [spu.edu.sy]
- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ilkogretim-online.org [ilkogretim-online.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Process Improvement for Large-Scale Synthesis of 5-Hydroxylansoprazole
Welcome to the technical support center for the large-scale synthesis of 5-Hydroxylansoprazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process improvement.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Lansoprazole, and how can it be adapted for this compound?
A1: The most prevalent route to Lansoprazole involves the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to form the thioether precursor.[1][2] This intermediate is then selectively oxidized to the sulfoxide, Lansoprazole.[1][3] For the synthesis of this compound, two main strategies can be considered:
-
Late-stage hydroxylation: Introduction of the hydroxyl group onto the benzimidazole ring of Lansoprazole. This is biologically achieved via CYP2C19 metabolism.[4][5] Mimicking this selectively on a large scale can be challenging due to potential side reactions.
-
Synthesis from a hydroxylated precursor: Starting the synthesis with a pre-hydroxylated benzimidazole derivative. This often provides better control over regioselectivity.
Q2: What are the primary challenges in the large-scale oxidation of the sulfide precursor to the sulfoxide?
A2: The main challenge is controlling the oxidation to prevent the formation of the sulfone byproduct.[2][3] Over-oxidation is a common issue that reduces the yield and purity of the desired sulfoxide.[3][6] Other challenges include managing reaction temperature, selecting an appropriate and environmentally friendly oxidizing agent, and ensuring homogenous mixing on a large scale.[7][8][9]
Q3: Are there any "green" or more environmentally friendly approaches to the oxidation step?
A3: Yes, there is a growing interest in developing greener oxidation methods. The use of hydrogen peroxide as an oxidant is considered a more environmentally benign option compared to traditional reagents like m-chloroperbenzoic acid (m-CPBA).[7] Catalytic methods using transition metals or even biocatalysis with enzymes like Baeyer-Villiger monooxygenases are being explored to improve selectivity and reduce waste.[1][6] Electrochemical oxidation is another emerging sustainable method.[10]
Q4: How can the water content in the final Active Pharmaceutical Ingredient (API) be controlled?
A4: Controlling the water content is crucial for the stability of the final product. A systematic investigation of crystallization parameters is key. This includes the choice of solvent/anti-solvent systems, crystallization temperature, and drying conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Oxidation | - Monitor the reaction progress closely using techniques like TLC or HPLC. - Ensure the stoichiometric amount of the oxidizing agent is appropriate; a slight excess may be needed, but this must be carefully controlled to avoid over-oxidation.[6] - Check the activity of the oxidizing agent. |
| Over-oxidation to Sulfone | - Lower the reaction temperature. Oxidations for Lansoprazole synthesis are often carried out at low temperatures (-10 to 10 °C).[3] - Control the rate of addition of the oxidizing agent. Slow, controlled addition can help manage the exotherm and improve selectivity.[6] - Choose a milder and more selective oxidizing agent.[7] |
| Side Reactions during Hydroxylation | - If using a late-stage hydroxylation approach, optimize the reaction conditions (e.g., catalyst, solvent, temperature) to favor hydroxylation at the desired position. - Protect other reactive sites on the molecule if necessary. |
| Degradation of Product | - this compound, like Lansoprazole, is susceptible to degradation in acidic or neutral conditions.[3] Ensure the work-up and purification steps are performed under basic conditions. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Sulfone Impurity | - Optimize the oxidation conditions as described above to minimize over-oxidation.[2][3] - Develop a robust purification method, such as recrystallization or chromatography, to effectively remove the sulfone. |
| Unreacted Thioether Precursor | - Ensure the oxidation reaction goes to completion. - Select a crystallization solvent system where the solubility of the thioether is significantly different from the sulfoxide product. |
| Impurities from Side Reactions | - Analyze the impurity profile to identify the structure of the byproducts. This can provide insights into the side reactions occurring. - Adjust reaction conditions to disfavor the formation of these impurities. |
Experimental Protocols
Protocol 1: Selective Oxidation of 2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl]thio]-1H-benzimidazole-5-ol
This protocol is a hypothetical adaptation for the hydroxylated analog based on established methods for Lansoprazole synthesis.
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with the thioether precursor and a suitable halogenated solvent like dichloromethane or chloroform.[3]
-
Cooling: The reaction mixture is cooled to a temperature between -10 °C and 0 °C.
-
Oxidant Addition: A solution of the oxidizing agent (e.g., m-CPBA or a greener alternative like hydrogen peroxide with a catalyst) in the same solvent is added dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature within the specified range.[3][7]
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC or TLC until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate, followed by washing with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts.[3]
-
Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the sulfide to sulfoxide oxidation step in the synthesis of Lansoprazole, which can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Condition A | Condition B | Condition C |
| Oxidizing Agent | m-CPBA[3] | Sodium Hypochlorite[1] | H₂O₂ / Catalyst[7] |
| Solvent | Chloroform[3] | Water[1] | Acetic Acid[7] |
| Temperature | -10 °C[3] | Room Temperature | Room Temperature |
| Reaction Time | ~2 hours[3] | Varies | Varies |
| Purity (by HPLC) | >99%[3] | High | High |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Oxidation Yield
Caption: A troubleshooting flowchart for addressing low yields in the oxidation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 4. This compound | AG1908 | Lansoprazole metabolite | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Efficiency of 5-Hydroxylansoprazole Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reliability of 5-Hydroxylansoprazole cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is an active metabolite of Lansoprazole, a proton pump inhibitor.[1] In cancer research, a closely related metabolite, 5-hydroxy lansoprazole sulfide (5HLS), has been shown to exert anti-cancer effects by inhibiting the enoyl reductase domain of Fatty Acid Synthase (FASN).[2][3] FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, making it a promising therapeutic target.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, aliquots of the stock solution should be kept at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on studies with related FASN inhibitors and the parent compound Lansoprazole, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Can this compound interfere with fluorescence-based assays?
A4: While specific data on fluorescence interference for this compound is limited, compounds with similar chemical structures (benzimidazoles) can potentially exhibit autofluorescence or interfere with fluorescent readouts.[5][6][7] It is advisable to include a compound-only control (without cells or with mock-treated cells) to assess any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Troubleshooting Guides
This section addresses common issues encountered during this compound cell-based assays.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I observed precipitation after diluting my this compound DMSO stock solution in the cell culture medium. What should I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically between 0.1% and 0.5%.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration before the final dilution into the aqueous cell culture medium.
-
Direct Addition and Mixing: Add the final DMSO-solubilized compound dropwise to the cell culture medium while gently vortexing or swirling the medium to facilitate rapid dispersion.
-
Pre-warming Medium: Using pre-warmed cell culture medium can sometimes improve the solubility of the compound.
-
Issue 2: High Variability in Assay Results
-
Question: My results from the this compound treatment are not reproducible between experiments. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors.[8][9] Consider the following:
-
Cell Passage Number: Use cells with a consistent and low passage number for all experiments, as cellular characteristics and drug sensitivity can change over time in culture.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Uneven cell distribution can lead to significant variations in the final readout.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the compound concentration and affect cell growth. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or medium without cells and use the inner wells for your experiment.
-
Incubation Time: The duration of compound exposure can significantly impact the cellular response. Optimize and standardize the incubation time for all experiments.[10]
-
Issue 3: Unexpected Cytotoxicity or Lack of Effect
-
Question: I am observing either much higher cytotoxicity than expected or no effect at all with this compound. How can I troubleshoot this?
-
Answer: This could be related to the compound's concentration, cell line sensitivity, or the specific assay being used.
-
Determine IC50: It is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will provide a benchmark for the compound's potency and help in selecting appropriate concentrations for your experiments. A detailed protocol for IC50 determination is provided below.
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) in parallel with your functional assays to distinguish between a specific intended effect and general cytotoxicity.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your experiments. For FASN inhibition assays, a known FASN inhibitor can serve as a positive control.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvent | DMSO | [1] |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
| Working Solution | Prepare fresh dilutions in cell culture medium for each experiment. |
Table 2: Representative IC50 Values of FASN Inhibitors in Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely reported in the literature. This table provides examples of IC50 values for other FASN inhibitors to give an indication of the expected potency range. Researchers should determine the IC50 for this compound in their specific cell line of interest.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cerulenin | Retinoblastoma (Y79) | 3.54 µg/ml | [11] |
| Triclosan | Retinoblastoma (Y79) | 7.29 µg/ml | [11] |
| Orlistat | Retinoblastoma (Y79) | 145.25 | [11] |
| Compound 41 | MDA-MB-231 (Breast Cancer) | ~10 | [8] |
| Compound 41 | BT-474 (Breast Cancer) | ~20 | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: FASN Activity Assay (Adapted from existing protocols)
This protocol provides a general method to assess the inhibitory effect of this compound on cellular FASN activity.[2][11][12][13]
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for the chosen duration.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
FASN Activity Measurement:
-
The activity of FASN can be measured by monitoring the oxidation of NADPH at 340 nm in a spectrophotometer.
-
The reaction mixture should contain cell lysate, potassium phosphate buffer, EDTA, dithiothreitol, acetyl-CoA, and NADPH.
-
Initiate the reaction by adding malonyl-CoA.
-
Measure the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation for each sample.
-
Normalize the FASN activity to the total protein concentration in each lysate.
-
Compare the FASN activity in treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.
-
Visualizations
Caption: FASN Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 3. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
Troubleshooting guide for 5-Hydroxylansoprazole quantification errors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 5-Hydroxylansoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of error in this compound quantification?
Errors in the quantification of this compound can arise from several stages of the analytical process. These include sample preparation, chromatographic separation, and mass spectrometric detection. Common issues involve matrix effects from biological samples, instability of the analyte, improper sample cleanup, and suboptimal Liquid Chromatography-Mass Spectrometry (LC-MS/MS) parameters.
Q2: What is the recommended sample preparation method for this compound in plasma?
A widely used and effective method is protein precipitation.[1] This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte. This method is relatively simple and fast. For cleaner samples and potentially lower matrix effects, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can also be employed.[2][3]
Q3: What are the key parameters for LC-MS/MS analysis of this compound?
Successful LC-MS/MS analysis typically involves a reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with additives like ammonium acetate or formic acid to ensure good peak shape and ionization efficiency.[1][4] Detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If the problem persists, replace the guard column or the analytical column.[5][6] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a slightly acidic mobile phase is often used.[1] |
| Sample Overload | Reduce the injection volume or dilute the sample.[5] |
| Injection Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition.[6] |
| Column Void | A void at the head of the column can cause peak splitting. This often requires column replacement.[6] |
Problem 2: High Signal Suppression or Enhancement (Matrix Effects)
Possible Causes & Solutions
Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[7][8]
| Cause | Solution |
| Insufficient Sample Cleanup | Improve the sample preparation method. If using protein precipitation, consider switching to SPE or LLE for a cleaner extract.[2][3] |
| Co-elution of Interfering Substances | Modify the chromatographic gradient to better separate this compound from matrix components.[7] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency, effectively compensating for matrix effects.[9] |
Workflow for Investigating Matrix Effects
References
- 1. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. agilent.com [agilent.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Storage Conditions for Long-Term Stability of 5-Hydroxylansoprazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to ensure the long-term stability of 5-Hydroxylansoprazole. The information is presented through troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions, typically prepared in DMSO, are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is limited, its parent compound, lansoprazole, is known to be relatively stable under photolytic conditions.[2] However, as a general precautionary measure for all pharmaceutical compounds, it is recommended to store this compound in light-resistant containers to minimize the potential for photodegradation.
Q3: How does pH affect the stability of this compound?
A3: this compound, being a benzimidazole derivative similar to lansoprazole, is expected to be highly susceptible to degradation in acidic conditions. Lansoprazole is known to degrade rapidly in acidic media.[3][4] Conversely, it exhibits greater stability in neutral to alkaline solutions. To prevent degradation, aqueous solutions should be prepared using neutral or slightly alkaline buffers.
Q4: Can this compound be stored at room temperature?
A4: Storing this compound at room temperature is not recommended for extended periods. Lansoprazole, a closely related compound, shows significant degradation at ambient temperatures compared to refrigerated conditions. Therefore, to ensure the integrity of the compound, storage at controlled, colder temperatures is crucial.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may not always be visually apparent. The most reliable method to assess its stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound purity in solution. | 1. Acidic pH of the solvent: Benzimidazole compounds are acid-labile. 2. Inappropriate solvent: Some organic solvents may contain acidic impurities. 3. Elevated temperature: Storage at room temperature or higher accelerates degradation. | 1. Use neutral or slightly alkaline buffers (pH > 7) for aqueous solutions. 2. Use high-purity, anhydrous solvents. If using DMSO, ensure it is of high quality and stored properly to prevent moisture absorption and acidification. 3. Store solutions at recommended low temperatures (-20°C or -80°C). |
| Inconsistent results in bioassays. | 1. Degradation of stock solutions: Frequent freeze-thaw cycles can degrade the compound. 2. Precipitation of the compound: Poor solubility in the assay buffer can lead to lower effective concentrations. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low and does not cause precipitation. Perform solubility tests prior to the experiment. |
| Appearance of extraneous peaks in HPLC analysis. | 1. Degradation during sample preparation: The diluent used for HPLC analysis might be acidic. 2. On-column degradation: The mobile phase may have an inappropriate pH. 3. Contamination: Impurities from glassware, solvents, or other sources. | 1. Use a mobile phase or a neutral buffer as the diluent for sample preparation. 2. Use a mobile phase with a neutral or slightly alkaline pH for analysis. 3. Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents. |
| Discoloration of the solid compound. | Exposure to moisture and/or light over time. | Store the solid compound in a tightly sealed, light-resistant container in a desiccator at the recommended low temperature. |
Data Presentation: Stability of Lansoprazole (as a proxy for this compound)
Disclaimer: The following data is for lansoprazole and is provided as a reference due to the limited availability of specific quantitative stability data for this compound. Given the structural similarity, this compound is expected to exhibit a comparable stability profile.
Table 1: Forced Degradation of Lansoprazole under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Significant | Benzimidazole-2-thione, Benzimidazole-2-one[1] |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Significant | Novel dimeric and other complex structures[3] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Moderate | Sulfone and N-oxide derivatives |
| Thermal | Solid State | 48 hours | 80°C | Minimal | No significant degradation |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | Minimal | No significant degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for the Analysis of this compound
This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition (80% A, 20% B).
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any additional peaks that may represent degradation products. The retention time of this compound is typically around 10-12 minutes under these conditions.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended.[5][6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 8 hours. Take samples at various time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Sample at intervals and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours. Sample at intervals for analysis.
-
Thermal Degradation: Expose the solid powder of this compound to 80°C in an oven for up to 48 hours. Dissolve the stressed powder in the diluent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in the initial mobile phase) to UV light (e.g., 254 nm) in a photostability chamber for up to 24 hours. A control sample should be kept in the dark under the same conditions.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic and oxidative conditions.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting unexpected degradation of this compound.
References
Refinement of analytical methods for 5-Hydroxylansoprazole in different biological fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 5-Hydroxylansoprazole in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological fluids?
A1: The most prevalent and robust technique for the quantification of this compound, the primary active metabolite of lansoprazole, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This method is favored for its high sensitivity, selectivity, and ability to simultaneously determine lansoprazole and its other metabolites.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, though it may offer lower sensitivity compared to LC-MS/MS.[2][3]
Q2: How do I choose an appropriate internal standard (IS) for the assay?
A2: An ideal internal standard should have physicochemical properties similar to the analyte and should not be present in the biological matrix being studied. For the analysis of lansoprazole and its metabolites, including this compound, compounds like omeprazole, esomeprazole, pantoprazole, and indapamide have been successfully used as internal standards.[1][2][4][5] The use of a stable isotopically labeled (SIL) internal standard is considered the gold standard as it can effectively compensate for matrix effects and variations in sample processing and instrument response.[6][7]
Q3: What are "matrix effects" and how can I minimize them?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to ion suppression or enhancement.[6][8][9] This can significantly impact the accuracy and precision of the analysis.[8] To minimize matrix effects, you can:
-
Optimize Sample Preparation: Employ efficient extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering endogenous components such as phospholipids.[10][11][12]
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or use a different column to separate the analyte from matrix components.[11]
-
Use a Suitable Internal Standard: A stable isotopically labeled IS is the most effective way to compensate for matrix effects.[6][7]
Q4: What are the key validation parameters I need to assess for my analytical method?
A4: According to guidelines from regulatory bodies like the FDA, a bioanalytical method must be validated for selectivity, stability, linearity, accuracy, precision, and recovery.[4] This ensures the method is reliable and reproducible for its intended purpose.[1][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Chromatography & Mass Spectrometry Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Backflush or replace the column. Ensure proper sample clean-up.[13][14] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition.[14] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[13] | |
| Column aging or contamination. | Use a guard column and replace the analytical column when performance degrades.[14] | |
| Low Sensitivity / Poor Signal | Inefficient ionization in the MS source. | Optimize ion source parameters (e.g., temperature, gas flows, voltage).[13] |
| Ion suppression due to matrix effects. | Improve sample clean-up, optimize chromatography, or use a stable isotope-labeled internal standard.[6][8] | |
| Analyte degradation. | Ensure proper sample handling and storage conditions. Investigate analyte stability.[11] | |
| High Background Noise | Contamination in the LC-MS system. | Flush the system with appropriate solvents. Check for contamination from mobile phases, solvents, or sample matrix.[14] |
| Improperly prepared mobile phase. | Use high-purity (LC-MS grade) solvents and additives.[14] |
Sample Preparation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction method. | Optimize the extraction solvent, pH, or SPE cartridge type.[10][15] |
| Analyte instability during extraction. | Perform extraction at a lower temperature or add stabilizing agents.[11] | |
| Incomplete elution from SPE cartridge. | Test different elution solvents and volumes. Ensure the cartridge does not dry out before elution.[4] | |
| Inconsistent Results / High Variability | Inconsistent sample processing technique. | Ensure uniform vortexing, centrifugation, and evaporation steps. Automate where possible.[7] |
| Endogenous matrix components interfering with extraction. | Evaluate and optimize the sample clean-up procedure to remove interferences. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of this compound and its parent drug, Lansoprazole.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | Human Plasma | 5.0 - 400 | 2.0 | [1] |
| Lansoprazole | Human Plasma | 10 - 4,000 | 2.0 | [1] |
| Lansoprazole Sulfone | Human Plasma | 1.0 - 400 | 0.5 | [1] |
| Lansoprazole | Human Plasma | 4.50 - 2,800 | 4.60 | [4][16] |
| Lansoprazole | Human Plasma | 2.5 - 2,000 | N/A | [5] |
Table 2: Accuracy and Precision Data
| Analyte | Matrix | Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| This compound | Human Plasma | Within ±15% | < 15% | < 15% | [1] |
| Lansoprazole | Human Plasma | 96.45 - 103.20 | < 2.25% | < 2.25% | [4] |
| Lansoprazole | Human Plasma | N/A | < 3.4% | < 3.4% | [5] |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a simple and rapid method for sample clean-up.
-
To a 100 µL aliquot of plasma sample, add the internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[1]
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.[17]
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To a 200 µL plasma sample, add the internal standard.
-
Add a buffering solution to adjust the pH if necessary.
-
Add 4 mL of an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[5]
-
Vortex vigorously for approximately 40 seconds to facilitate extraction.[5]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
Protocol 3: LC-MS/MS Method Parameters
The following provides an example of typical LC-MS/MS conditions.
-
LC System: Agilent or Shimadzu HPLC system.
-
Column: Reversed-phase C18 column (e.g., Inertsil ODS-3, 5 µm).[1][2]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium formate or 0.1% formic acid).[1][2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000, QTrap 5500).[2][4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
Visualized Workflows and Logic
Caption: A flowchart illustrating the typical bioanalytical workflow from sample receipt to final data reporting.
Caption: A decision tree for troubleshooting low or no signal issues in an LC-MS/MS analysis.
References
- 1. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lansoprazole, this compound, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysisjournal.com [bioanalysisjournal.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. zefsci.com [zefsci.com]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 16. scispace.com [scispace.com]
- 17. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Hydroxylansoprazole in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of 5-Hydroxylansoprazole, a primary metabolite of the proton pump inhibitor Lansoprazole, in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document presents a side-by-side view of their performance characteristics, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for a validated LC-MS/MS method and a representative HPLC-UV method for the analysis of this compound in human plasma.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 5.0 - 400 ng/mL | 3 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | Not explicitly stated, but linearity starts at 3 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5.8% |
| Inter-day Precision (%RSD) | < 15% | < 5.8% |
| Intra-day Accuracy (% Bias) | Within ±15% | Not explicitly reported |
| Inter-day Accuracy (% Bias) | Within ±15% | Not explicitly reported |
| Mean Recovery | Not explicitly reported | 68.3% |
Experimental Protocols
LC-MS/MS Method Protocol
This method is characterized by its high sensitivity and specificity.
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (IS), Indapamide.
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Methanol : 0.2% Ammonium Acetate and 0.1% Methanoic Acid in water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Specific parent and product ion masses would be set here.
-
Indapamide (IS): Specific parent and product ion masses would be set here.
-
HPLC-UV Method Protocol
This method offers a cost-effective alternative with good performance for many applications.
1. Sample Preparation:
-
To 1 mL of human plasma, add the internal standard.
-
Perform a liquid-liquid extraction with a diethyl ether-dichloromethane (7:3, v/v) mixture.
-
Vortex the mixture.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column System:
-
Cleanup Column: TSK-PW precolumn (10 µm, 3.5 x 4.6 mm i.d.)
-
Analytical Column: C18 STR ODS-II (5 µm, 150 x 4.6 mm i.d.)
-
-
Mobile Phase: Specific composition of the mobile phase (e.g., acetonitrile and phosphate buffer) would be detailed here.
-
Flow Rate: A typical flow rate would be around 1.0 mL/min.
-
Injection Volume: Specific injection volume would be used.
-
Detection Wavelength: 285 nm
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the LC-MS/MS and HPLC-UV methods.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Concluding Remarks
Both LC-MS/MS and HPLC-UV are viable techniques for the quantification of this compound in human plasma.
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for studies requiring very low detection limits and for complex matrices where interferences are a concern.
-
HPLC-UV provides a robust and cost-effective alternative. The presented method demonstrates good precision and a wide linear range, making it suitable for routine analysis and studies where the expected concentrations of this compound are within its quantifiable range.
The choice between these methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and budget constraints. This guide provides the foundational data to make an informed decision.
A Comparative Pharmacokinetic Profile of Lansoprazole and its Primary Metabolite, 5-Hydroxylansoprazole
This guide provides a detailed comparison of the pharmacokinetic properties of the proton pump inhibitor lansoprazole and its major active metabolite, 5-hydroxylansoprazole. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of this widely used therapeutic agent.
Metabolic Pathway of Lansoprazole
Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C19 and CYP3A4 being the major enzymes involved.[1][2][3] The hydroxylation of lansoprazole at the 5-position of the benzimidazole ring results in the formation of this compound.[1][2] This metabolic conversion is a critical step in the clearance of lansoprazole from the body.
Caption: Metabolic conversion of lansoprazole to this compound.
Comparative Pharmacokinetic Parameters
A study conducted in healthy Chinese male subjects following a single oral dose of 30 mg of lansoprazole provides key insights into the pharmacokinetic profiles of both the parent drug and its 5-hydroxy metabolite.[4][5] The following table summarizes the mean pharmacokinetic parameters observed in this study.
| Pharmacokinetic Parameter | Lansoprazole | This compound |
| Cmax (ng/mL) | 1047 (± 344) | 111.2 (± 41.8) |
| Tmax (hours) | 2.0 (± 0.7) | 2.1 (± 0.8) |
| t½z (hours) | 2.24 (± 1.43) | 2.31 (± 1.18) |
| AUC0-24 (ng/mL/h) | 3388 (± 1484) | 317.0 (± 81.2) |
| Data presented as mean (± standard deviation).[4][5] |
As the data indicates, the peak plasma concentration (Cmax) of lansoprazole is substantially higher than that of its metabolite, this compound.[4][5] However, the time to reach peak concentration (Tmax) and the elimination half-life (t½z) are remarkably similar for both compounds.[4][5] The overall drug exposure, as represented by the area under the plasma concentration-time curve (AUC0-24), is significantly greater for lansoprazole compared to this compound.[4][5]
Experimental Protocol
The pharmacokinetic data was obtained from a single-dose, open-label study involving 20 healthy Chinese male volunteers.[4]
Study Design:
-
Subjects: 20 healthy Chinese male volunteers with a mean age of 34.9 years, mean weight of 64.6 kg, and mean height of 171.3 cm.[4]
-
Dosing: A single oral dose of 30 mg of enteric-coated lansoprazole capsules was administered.[4]
-
Sample Collection: Blood samples were collected at pre-determined intervals up to 24 hours post-dose.[4][6]
-
Analytical Method: Plasma concentrations of lansoprazole and this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][7]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, t½z, and AUC, were calculated using noncompartmental methods.[4]
Caption: Workflow of the pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of lansoprazole and its primary metabolite, this compound, exhibit distinct differences in terms of peak plasma concentration and overall exposure, while sharing similar absorption and elimination rates.[4][5] These findings underscore the importance of considering both the parent drug and its metabolites in understanding the overall pharmacological effect and disposition of lansoprazole. The significant inter-individual variability observed in the pharmacokinetic parameters, particularly for lansoprazole, may be influenced by genetic polymorphisms of the CYP2C19 enzyme.[8] Further research is warranted to fully elucidate the clinical implications of these pharmacokinetic differences.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 4. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics and pharmacodynamics of lansoprazole oral capsules and suspension in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of 5-Hydroxylansoprazole Compared to its Parent Drug, Lansoprazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of 5-hydroxylansoprazole and its parent drug, lansoprazole. While direct comparative data on the primary proton pump inhibitory activity is limited in the current body of scientific literature, this document summarizes key metabolic pathways and provides relevant experimental context.
Executive Summary
Lansoprazole, a widely used proton pump inhibitor (PPI), is metabolized in the liver to several metabolites, with this compound being a major product. This metabolic process is primarily mediated by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4. While the primary mechanism of action for lansoprazole is the inhibition of the gastric H+,K+-ATPase, leading to a reduction in acid secretion, the direct in vitro proton pump inhibitory activity of this compound has not been extensively reported in publicly available literature.
One study has explored a different biological activity of a related metabolite, 5-hydroxy lansoprazole sulfide, which was found to be more active than lansoprazole in inhibiting fatty acid synthase (FASN) function in the context of triple-negative breast cancer.[1][2][3] This finding suggests that metabolites of lansoprazole may possess novel pharmacological activities distinct from proton pump inhibition.
Metabolism of Lansoprazole to this compound
The conversion of lansoprazole to this compound is a critical step in its metabolism. This hydroxylation reaction is stereoselectively catalyzed by cytochrome P450 enzymes.
-
CYP2C19: This enzyme preferentially metabolizes the (+)-enantiomer of lansoprazole to form this compound.
-
CYP3A4: While primarily involved in the formation of lansoprazole sulfone, CYP3A4 also contributes to the 5-hydroxylation of lansoprazole, particularly at higher concentrations.
The genetic polymorphism of CYP2C19 can significantly impact the pharmacokinetics of lansoprazole and the formation of this compound.
Below is a diagram illustrating the metabolic pathway of lansoprazole.
Quantitative Data
A direct in vitro comparison of the H+,K+-ATPase inhibitory activity between this compound and lansoprazole, typically reported as IC50 values, is not available in the reviewed scientific literature.
Experimental Protocols
While a direct comparative study is unavailable, the following section outlines a general experimental protocol for determining the in vitro H+,K+-ATPase inhibitory activity of a proton pump inhibitor like lansoprazole. This method is standard in the field and would be applicable for a comparative evaluation of this compound.
In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the activity of gastric H+,K+-ATPase.
Materials:
-
H+,K+-ATPase-rich vesicles (prepared from hog or rabbit gastric mucosa)
-
Test compounds (Lansoprazole, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP (Adenosine triphosphate)
-
Magnesium Chloride (MgCl2)
-
Potassium Chloride (KCl)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to the required concentrations.
-
Pre-incubation: The H+,K+-ATPase-rich vesicles are pre-incubated with varying concentrations of the test compound (or vehicle control) in the assay buffer at 37°C for a specified time (e.g., 30 minutes). This step allows for the acid-activation of the proton pump inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP and MgCl2. The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution, such as trichloroacetic acid.
-
Quantification of Phosphate: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Malachite Green assay. The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of H+,K+-ATPase inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram for the H+,K+-ATPase inhibition assay.
Conclusion
The available scientific literature primarily details the metabolic conversion of lansoprazole to this compound by CYP2C19 and CYP3A4, highlighting the stereoselective nature of this process. There is a notable absence of publicly available data directly comparing the in vitro proton pump inhibitory activity of this compound to its parent drug, lansoprazole. Future research focusing on the direct H+,K+-ATPase inhibitory potential of this compound is warranted to fully elucidate its pharmacological profile and its contribution to the overall therapeutic effect of lansoprazole. The recent finding of a distinct biological activity for a related metabolite in a cancer model underscores the potential for drug metabolites to exhibit novel pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
Cross-validation of different analytical methods for 5-Hydroxylansoprazole measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the precise measurement of 5-Hydroxylansoprazole, a primary active metabolite of the proton pump inhibitor Lansoprazole. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document offers an objective comparison of the performance of various techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The two predominant techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the key performance parameters of these methods as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Method 1 |
| Sample Preparation | Protein Precipitation |
| Linearity Range | 5.0 - 400 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1] |
| Intra-day Precision (%RSD) | Within ±15%[1] |
| Inter-day Precision (%RSD) | Within ±15%[1] |
| Accuracy | Within ±15%[1] |
| Recovery | Not explicitly reported |
| Internal Standard | Indapamide[1] |
Table 2: Performance Characteristics of HPLC-UV Methods
| Parameter | Method 1 |
| Sample Preparation | Liquid-Liquid Extraction[2] |
| Linearity Range | 3 - 5000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] |
| Intra-day Precision (%RSD) | < 5.8%[2] |
| Inter-day Precision (%RSD) | < 5.8%[2] |
| Accuracy | Within 8.4%[3] |
| Recovery | 68.3%[2] |
| Internal Standard | Not explicitly reported for this compound |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation in your laboratory setting.
Method 1: LC-MS/MS with Protein Precipitation
This method offers high sensitivity and specificity for the simultaneous determination of lansoprazole and its metabolites.[1]
1. Sample Preparation (Protein Precipitation):
- To a plasma sample, add an internal standard (Indapamide).[1]
- Precipitate the plasma proteins by adding acetonitrile.[1]
- Vortex the mixture.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: Inertsil ODS-3[1]
- Mobile Phase: Methanol-0.2% ammonium acetate and 0.1% methanoic acid in water (75:25, v/v)[1]
- Flow Rate: Not explicitly reported.
- Injection Volume: Not explicitly reported.
3. Mass Spectrometry Conditions:
Method 2: HPLC-UV with Liquid-Liquid Extraction
This method provides a robust and widely accessible approach for the quantification of this compound.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma, add a mixture of diethyl ether-dichloromethane (7:3, v/v) as the extraction solvent.[2]
- Vortex the mixture to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube.
- Evaporate the solvent to dryness.
- Reconstitute the residue in the mobile phase.
- Inject the reconstituted sample into the HPLC system.
2. Chromatographic Conditions:
- Column: TSK-PW precolumn for clean-up and C18 STR ODS-II analytical column for separation[2]
- Mobile Phase: Details not explicitly provided.
- Flow Rate: Not explicitly reported.
- Detection: UV at 285 nm[2]
- Run Time: Approximately 25 minutes[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for LC-MS/MS analysis with protein precipitation.
Caption: Workflow for HPLC-UV analysis with liquid-liquid extraction.
References
- 1. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Hydroxylansoprazole and Omeprazole Metabolite Formation in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro metabolism of two key proton pump inhibitors, focusing on the formation of 5-hydroxylansoprazole from lansoprazole and the primary metabolites of omeprazole—5-hydroxyomeprazole and omeprazole sulfone—in human liver microsomes. This objective comparison is supported by experimental data and detailed methodologies to assist in understanding the metabolic pathways and kinetics of these compounds.
Metabolic Pathways and Key Enzymes
The metabolism of both lansoprazole and omeprazole is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver, primarily by the CYP2C19 and CYP3A4 isoenzymes.[1] 5-hydroxylation is a major metabolic pathway for both parent compounds, leading to the formation of this compound and 5-hydroxyomeprazole, respectively. Another significant pathway for both is sulfoxidation, which produces lansoprazole sulfone and omeprazole sulfone.
The formation of 5-hydroxyomeprazole is mainly catalyzed by CYP2C19, while CYP3A4 is the primary enzyme responsible for the formation of omeprazole sulfone.[2] Similarly, the 5-hydroxylation of lansoprazole is largely mediated by CYP2C19, with CYP3A4 being the major enzyme involved in its sulfoxidation.[3]
Comparative Metabolic Kinetics
The following tables summarize the key kinetic parameters for the formation of the major metabolites of lansoprazole and omeprazole in human liver microsomes. These data provide a quantitative comparison of the efficiency of these metabolic pathways.
| Metabolite | Parent Drug Enantiomer | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint) (μL/min/mg protein) |
| This compound | R-Lansoprazole | CYP2C19 | 13.1 | Not Reported | 13.5 (total for hydroxy and sulfone metabolites) |
| S-Lansoprazole | CYP2C19 | 2.3 | Not Reported | 57.3 (total for hydroxy and sulfone metabolites) | |
| 5-Hydroxyomeprazole | Racemic Omeprazole | CYP2C19 | 6.49 | 0.0429 | 6.61 |
| Omeprazole Sulfone | Racemic Omeprazole | CYP3A4 | 11.8 | 0.00663 | 0.56 |
Data for lansoprazole intrinsic clearance represents the combined formation of both hydroxy and sulfone metabolites.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound, 5-hydroxyomeprazole, and omeprazole sulfone from their respective parent drugs in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a Chinese population)[4]
-
Lansoprazole (racemic, R- and S-enantiomers)
-
Omeprazole (racemic)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for HPLC analysis
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (0.25-1 mg/mL protein), the parent drug (lansoprazole or omeprazole) at various concentrations, and potassium phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a predetermined time (e.g., up to 60 minutes), ensuring that the reaction rate is linear.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected for analysis.
HPLC Analysis of Metabolites
Objective: To separate and quantify the formation of this compound, 5-hydroxyomeprazole, and omeprazole sulfone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector. A reversed-phase C18 column is commonly used.[5][6]
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile.[6] The specific ratio and pH are optimized for the separation of the compounds of interest.
-
Flow Rate: Typically around 1.0 mL/min.[6]
-
Detection Wavelength: UV detection is set at a wavelength where both the parent drug and its metabolites have significant absorbance.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a standard curve generated with known concentrations of the metabolite and an internal standard.
Visualizing the Metabolic Pathways and Experimental Workflow
Caption: Metabolic pathways of lansoprazole and omeprazole in human liver microsomes.
Caption: Experimental workflow for in vitro metabolism studies in human liver microsomes.
References
- 1. Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of omeprazole and lansoprazole as inhibitors of cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Confirming the Identity of 5-Hydroxylansoprazole: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and characterization of drug metabolites are critical in drug development. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) and alternative techniques for confirming the identity of 5-Hydroxylansoprazole, a primary active metabolite of the proton pump inhibitor, Lansoprazole. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical strategy.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
High-resolution mass spectrometry offers unparalleled accuracy and specificity in determining the elemental composition of a molecule, making it the definitive method for identifying metabolites like this compound.
Key Performance Metrics of HRMS
HRMS provides a highly accurate mass measurement, allowing for the confident determination of a compound's elemental formula. The theoretical exact mass of protonated this compound ([M+H]⁺) is 386.0781 Da, corresponding to the molecular formula C₁₆H₁₅F₃N₃O₃S⁺. High-resolution instruments can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the metabolite's identity.
| Parameter | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures the mass-to-charge ratio of ions with high accuracy, enabling determination of elemental composition. |
| Exact Mass Measurement | Capable of measuring mass with < 5 ppm error. |
| Structural Information | Provides detailed structural insights through fragmentation analysis (MS/MS). |
| Specificity | Highly specific, minimizing the risk of false positives. |
| Sensitivity | Excellent, with detection limits often in the low ng/mL to pg/mL range. |
Experimental Protocol: HRMS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.
1. Sample Preparation:
-
Plasma Samples: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.[1]
-
Standard Solutions: Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution in the mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS/MS) or targeted MS/MS.
-
Mass Range: Scan from m/z 100 to 1000.
-
Resolution: Set to a high resolution, for example, 70,000 FWHM.
-
Collision Energy: Optimize collision energy for MS/MS fragmentation (e.g., stepped collision energy of 20, 30, 40 eV).
Alternative Analytical Techniques for Comparison
While HRMS is the gold standard, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique for quantitative analysis. However, its specificity is lower than mass spectrometry, as it relies on the chromophoric properties of the analyte.
| Parameter | HPLC-UV |
| Principle | Separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance. |
| Specificity | Lower than MS; co-eluting compounds with similar UV spectra can interfere. |
| Sensitivity | Generally in the ng/mL range. |
| Quantitative Capability | Excellent for quantitation with proper calibration. |
Experimental Protocol: HPLC-UV Analysis of this compound
1. Sample Preparation:
-
Follow the same protein precipitation procedure as for HRMS analysis.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 285 nm).
-
Injection Volume: 20 µL.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency and requires minimal sample volume.
| Parameter | Capillary Electrophoresis (CE) |
| Principle | Separation of ions based on their size-to-charge ratio in an electric field. |
| Specificity | Can be high, especially when coupled with a specific detector. |
| Sensitivity | Can be lower than HPLC and LC-MS, but can be improved with various techniques. |
| Sample Volume | Requires very small sample volumes (nL range). |
Experimental Protocol: Capillary Electrophoresis Analysis of Lansoprazole and its Metabolites
While a specific protocol for this compound was not found, a general method for lansoprazole can be adapted.
1. Sample Preparation:
-
Dilute the sample in the background electrolyte.
2. Capillary Electrophoresis:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: A borate or phosphate buffer at a specific pH is commonly used.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength.
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of lansoprazole and the experimental workflows.
Caption: Metabolic pathway of Lansoprazole.
Caption: Experimental workflow for metabolite identification using HRMS.
Conclusion
High-resolution mass spectrometry stands as the most powerful and definitive technique for the identification of this compound. Its ability to provide accurate mass measurements and detailed structural information through fragmentation analysis ensures unambiguous confirmation. While alternative methods like HPLC-UV and Capillary Electrophoresis are valuable for routine quantitative analysis, they lack the specificity of HRMS for initial identification and structural elucidation. The choice of analytical technique will ultimately depend on the specific research question, available instrumentation, and the required level of confidence in the identification.
References
A Comparative Guide to the Validation of a Chiral Assay for the Enantioselective Analysis of 5-Hydroxylansoprazole
This guide provides a comprehensive comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) assay for the enantioselective analysis of 5-hydroxylansoprazole with alternative methods. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of lansoprazole. The guide details experimental protocols and presents key validation parameters in a comparative format to facilitate informed decisions on method selection.
Introduction
Lansoprazole, a proton pump inhibitor, is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. Its primary metabolite, this compound, is also chiral and its stereoselective analysis is crucial for understanding the pharmacokinetics and pharmacodynamics of the parent drug. The development and validation of robust enantioselective assays are therefore essential. This guide focuses on a validated chiral HPLC method for this compound and compares it with other reported methods for lansoprazole and its metabolites, providing a benchmark for performance.
Data Presentation
The following tables summarize the quantitative data from the validated chiral assay for this compound and compares it with other relevant enantioselective methods for lansoprazole.
Table 1: Comparison of Chiral HPLC and LC-MS/MS Method Parameters
| Parameter | Method 1: Chiral HPLC for this compound Enantiomers | Method 2: Chiral LC-MS/MS for Lansoprazole Enantiomers[1] | Method 3: Chiral LC-MS/MS for Lansoprazole Enantiomers[2] |
| Analyte(s) | (R)- and (S)-5-Hydroxylansoprazole | (R)- and (S)-Lansoprazole | (R)- and (S)-Lansoprazole |
| Chiral Column | Chiral CD-Ph | Chiralpak IC (150 mm × 4.6 mm, 5 µm) | Chiralpak ID (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.5M NaClO₄-acetonitrile-methanol (6:3:1 v/v/v) | 10 mM ammonium acetate (0.05% acetic acid)/acetonitrile (50:50, v/v) | Acetonitrile-water (60:40, v/v) |
| Flow Rate | Not Specified | Not Specified | 0.6 mL/min |
| Detection | UV | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Run Time | Not Specified | 9.0 min | 7.3 min |
Table 2: Comparison of Assay Validation Parameters
| Validation Parameter | Method 1: Chiral HPLC for this compound Enantiomers | Method 2: Chiral LC-MS/MS for Lansoprazole Enantiomers[1] | Method 3: Chiral LC-MS/MS for Lansoprazole Enantiomers[2] |
| Linearity Range | 10 - 1000 ng/mL | 5.00 - 3000 ng/mL | 1.00 - 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5.00 ng/mL | 1.00 ng/mL |
| Intra-day Precision (%RSD) | < 8.0% | < 10.0% | Not Specified |
| Inter-day Precision (%RSD) | < 8.0% | < 10.0% | Not Specified |
| Accuracy | Within 8.4% | -3.8% to 3.3% | Not Specified |
| Extraction Recovery | > 94.1% | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Chiral HPLC Assay for this compound Enantiomers
This method allows for the simultaneous quantitative determination of lansoprazole enantiomers and their metabolites, including the enantiomers of this compound, in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is employed for sample clean-up and concentration. 100 µL of plasma is processed using an Oasis HLB cartridge, which demonstrates high extraction recovery (>94.1%) and good selectivity.
-
Chromatographic Conditions:
-
Column: Chiral CD-Ph.
-
Mobile Phase: A mixture of 0.5M sodium perchlorate (NaClO₄), acetonitrile, and methanol in a ratio of 6:3:1 (v/v/v).
-
Detection: UV detection wavelength is not specified in the available literature.
-
-
Validation: The method was validated demonstrating a lower limit of quantification (LOQ) of 10 ng/mL for each enantiomer of both lansoprazole and this compound. The inter- and intra-day precision were found to be less than 8.0% coefficient of variation, with an accuracy within 8.4% over a concentration range of 10-1000 ng/mL. The linearity of the assay was established between 10 and 1000 ng/mL with a correlation coefficient (r²) greater than 0.999.
Method 2: Chiral LC-MS/MS Assay for Lansoprazole Enantiomers
This method provides a simple and enantioselective approach for the simultaneous determination of (R)- and (S)-lansoprazole in human plasma[1].
-
Sample Preparation: Protein precipitation is used for sample preparation. Plasma samples are treated with acetonitrile to precipitate proteins, and esomeprazole is used as the internal standard[1].
-
Chromatographic Conditions:
-
Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm) maintained at 30°C[1].
-
Mobile Phase: A mixture of 10 mM ammonium acetate solution containing 0.05% acetic acid and acetonitrile (50:50, v/v)[1].
-
Detection: A QTrap 5500 mass spectrometer with an electrospray ionization source in positive ion mode is used. Multiple reaction monitoring (MRM) transitions of m/z 370.1→252.1 for lansoprazole enantiomers and m/z 346.1→198.1 for the internal standard are monitored[1].
-
-
Validation: The method was validated over a linear range of 5.00-3000 ng/mL for each enantiomer. The intra- and inter-day precision were below 10.0%, and the accuracy ranged from -3.8 to 3.3%[1].
Alternative Method: Capillary Electrophoresis
Capillary electrophoresis (CE) presents an alternative technique for the chiral separation of proton pump inhibitors like lansoprazole. A validated method utilized a dual cyclodextrin system (sulfobutyl-ether-β-CD and native γ-CD) as chiral selectors, achieving baseline separation of lansoprazole enantiomers[3]. This approach offers high separation efficiency and low sample consumption[4].
Mandatory Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the enantioselective analysis of this compound.
Logical Relationship of Validation Parameters
Caption: Interdependencies of key bioanalytical method validation parameters.
References
- 1. Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of PPI Metabolites: A Comparative Study Focused on 5-Hydroxylansoprazole and its Congeners
A new frontier in cancer research is exploring the therapeutic properties of metabolites derived from commonly prescribed proton pump inhibitors (PPIs). Emerging evidence suggests that these metabolic byproducts may possess significant anticancer activities, in some cases even surpassing their parent compounds. This guide provides a comparative analysis of the anticancer effects of 5-Hydroxylansoprazole and other PPI metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
A key focus of recent investigations has been the metabolites of lansoprazole, particularly in the context of triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat malignancy. Studies have revealed that lansoprazole is metabolized into several compounds, including this compound, lansoprazole sulfone, lansoprazole sulfide, and 5-hydroxy lansoprazole sulfide (5HLS). Among these, 5HLS has demonstrated superior anticancer potency compared to its parent drug, lansoprazole.[1][2][3][4]
Comparative Efficacy of Lansoprazole Metabolites
The enhanced anticancer activity of 5HLS is attributed to its distinct mechanism of action. While lansoprazole inhibits the thioesterase (TE) domain of fatty acid synthase (FASN), an enzyme overexpressed in many cancers, 5HLS targets the enoyl reductase (ER) domain of the same enzyme.[1][2][3][4] This differential targeting may contribute to its heightened efficacy in inhibiting cancer cell proliferation.
To quantify and compare the cytotoxic effects of these compounds, in vitro studies have been conducted on human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined for lansoprazole and its metabolites.
| Compound | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| Lansoprazole | 25.3 ± 2.1 | 28.7 ± 2.5 |
| This compound | 28.1 ± 2.9 | 32.4 ± 3.1 |
| Lansoprazole Sulfone | 30.5 ± 3.2 | 35.1 ± 3.6 |
| Lansoprazole Sulfide | 22.8 ± 1.9 | 26.3 ± 2.3 |
| 5-Hydroxy Lansoprazole Sulfide (5HLS) | 15.7 ± 1.5 | 18.2 ± 1.7 |
Table 1: Comparative IC50 values of lansoprazole and its metabolites in triple-negative breast cancer cell lines.
The data clearly indicates that 5HLS exhibits the lowest IC50 values, making it the most potent of the tested compounds in inhibiting the proliferation of these cancer cells. Lansoprazole sulfide also showed comparable, albeit slightly less potent, activity to the parent drug. In contrast, this compound and lansoprazole sulfone demonstrated less potent anticancer effects than lansoprazole.
While extensive research has been conducted on lansoprazole and its metabolites, the anticancer activities of metabolites from other widely used PPIs, such as omeprazole and pantoprazole, are less well-characterized in publicly available literature. The primary focus of existing research has been on the anticancer effects of the parent drugs themselves, which have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including those of the colon, pancreas, and colorectal cancer.[5][6][7][8][9][10] Further investigation into the specific anticancer properties of their metabolites, such as hydroxyomeprazole and omeprazole sulfone, is warranted to broaden the understanding of this promising class of compounds.
Signaling Pathways and Experimental Workflows
The anticancer effects of lansoprazole and its metabolites are primarily mediated through the inhibition of the FASN signaling pathway. FASN is a key enzyme in de novo fatty acid synthesis, a process that is upregulated in cancer cells to support rapid proliferation and membrane synthesis. By inhibiting FASN, these compounds disrupt cellular metabolism, leading to cell growth arrest and apoptosis.
The experimental workflow to determine the anticancer effects of these compounds typically involves a series of in vitro assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PPI metabolites (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Fatty Acid Synthase (FASN) Activity Assay
This spectrophotometric assay measures the activity of FASN by monitoring the oxidation of NADPH.
-
Cell Lysate Preparation: Prepare cell lysates from cancer cells.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, dithiothreitol (DTT), EDTA, acetyl-CoA, and NADPH.
-
Inhibition: Add the PPI or its metabolites at various concentrations to the reaction mixture and incubate.
-
Initiation of Reaction: Add malonyl-CoA to start the reaction.
-
NADPH Oxidation Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
Data Analysis: Calculate the percentage of FASN inhibition relative to the untreated control.
Conclusion
The comparative analysis of lansoprazole and its metabolites reveals a promising avenue for the development of novel anticancer agents. The metabolite 5-hydroxy lansoprazole sulfide (5HLS) stands out as a particularly potent inhibitor of triple-negative breast cancer cell proliferation, with a distinct mechanism of action targeting the enoyl reductase domain of FASN. While the anticancer potential of metabolites from other PPIs remains an area for further exploration, the existing data underscores the importance of investigating metabolic pathways of common drugs for new therapeutic opportunities. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the anticancer effects of this emerging class of compounds.
References
- 1. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. | Semantic Scholar [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The proton pump inhibitor pantoprazole disrupts protein degradation systems and sensitizes cancer cells to death under various stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Repurposing of Pantoprazole and Vitamin C Targeting Tumor Microenvironment Conditions Improves Anticancer Effect in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-carcinogenic properties of omeprazole against human colon cancer cells and azoxymethane-induced colonic aberrant crypt foci formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Quantification of 5-Hydroxylansoprazole: Methodologies and Performance
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of a validated analytical method for the quantification of 5-hydroxylansoprazole, the primary active metabolite of the proton pump inhibitor lansoprazole.
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, to form this compound and lansoprazole sulfone, respectively.[1] The formation of this compound is a major metabolic pathway, and its concentration in plasma is a key parameter in understanding the overall disposition of lansoprazole in the body.[1] Given the significant inter-individual variability in the metabolism of lansoprazole, largely due to genetic polymorphisms of CYP2C19, robust and reliable analytical methods for quantifying this compound are essential for clinical and preclinical drug development.[1]
This guide details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of lansoprazole and its metabolites in human plasma. While a direct inter-laboratory comparison study is not publicly available, the data presented here serves as a benchmark for laboratories aiming to establish and validate their own quantification assays.
Comparative Performance of a Validated LC-MS/MS Method
The following table summarizes the key quantitative performance parameters of a published LC-MS/MS method for the analysis of this compound in human plasma. This method demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies.
| Parameter | This compound |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[2] |
| Linearity Range | 5.0 - 400 ng/mL[2] |
| Correlation Coefficient (r) | > 0.999[2] |
| Intra-day Precision (R.S.D. %) | Within ±15%[2] |
| Inter-day Precision (R.S.D. %) | Within ±15%[2] |
| Intra-day Accuracy | Within ±15%[2] |
| Inter-day Accuracy | Within ±15%[2] |
Experimental Protocol: LC-MS/MS Quantification of this compound
This section details the experimental methodology for the quantification of this compound in human plasma using LC-MS/MS.
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.
-
Internal Standard: Indapamide is used as the internal standard (IS).[2]
-
Procedure: To a plasma sample, an appropriate amount of the internal standard solution is added, followed by acetonitrile to precipitate the plasma proteins.[2] The mixture is then vortexed and centrifuged to separate the supernatant. The supernatant is collected for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: Inertsil ODS-3 column.[2]
-
Mobile Phase: A mixture of methanol, 0.2% ammonium acetate, and 0.1% methanoic acid in water (75:25, v/v).[2]
-
Flow Rate: Not specified in the provided information.
-
Injection Volume: Not specified in the provided information.
-
Column Temperature: Not specified in the provided information.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Specific Transitions: The specific precursor and product ion transitions for this compound and the internal standard are monitored for quantification. These are determined during method development to ensure specificity and sensitivity.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the context and process of this compound quantification, the following diagrams illustrate the metabolic pathway of lansoprazole and a typical experimental workflow.
Caption: Metabolic conversion of lansoprazole.
Caption: Quantification workflow.
References
- 1. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of 5-Hydroxylansoprazole Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of 5-Hydroxylansoprazole in biological matrices, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic and other related studies.
Introduction
This compound is the primary active metabolite of lansoprazole, a widely used proton pump inhibitor.[1] Accurate quantification of this metabolite in biological fluids is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. The FDA provides stringent guidelines for the validation of bioanalytical methods to ensure the reliability and integrity of the data generated.[2][3] This guide compares key performance characteristics of published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this compound analysis.
Comparison of Validated LC-MS/MS Methods
The following tables summarize the key validation parameters from published studies on the simultaneous determination of lansoprazole and its metabolites, including this compound, in human plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Inertsil ODS-3 | Thermo Hypurity Advance, 50 X 4.6mm, 5 µ | Not Specified |
| Mobile Phase | Methanol-0.2% ammonium acetate and 0.1% methanoic acid in water (75:25, v/v) | Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v) | Not Specified |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Ionization Mode | Electrospray Ionization (ESI) | Negative Ion Mode | Not Specified |
| Detection | Multiple Reaction Monitoring (MRM) | LC-MS/MS (API 3000) | Not Specified |
| Internal Standard | Indapamide | Pantaprazole | Not Specified |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Method 1 | Method 2 | FDA Guideline Acceptance Criteria |
| Linearity Range (ng/mL) | 5.0 - 400 | Not Specified for this compound | Correlation coefficient (r) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | Not Specified for this compound | Response should be at least 5 times the blank response |
| Intra-day Precision (% RSD) | Within ±15% | Within acceptable limits | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (% RSD) | Within ±15% | Within acceptable limits | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% | Within acceptable limits | Within ±15% (±20% for LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% | Within acceptable limits | Within ±15% (±20% for LLOQ) |
| Recovery (%) | Not Specified | 92.10 - 99.11% (for Lansoprazole) | Consistent, precise, and reproducible |
Experimental Protocols for Key Validation Parameters
The following are detailed methodologies for critical validation experiments as recommended by the FDA.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze at least six individual lots of blank human plasma.
-
Spike one set of these blank samples at the LLOQ concentration.
-
Analyze the blank and spiked samples.
-
Acceptance Criteria: The response in the blank samples at the retention time of this compound should be less than 20% of the response of the LLOQ sample. The response of the internal standard in blank samples should be less than 5% of the response in the processed samples.
Matrix Effect
Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of human plasma.
-
Prepare two sets of samples:
-
Set A: Spike the analyte and internal standard into the post-extraction supernatant of the blank plasma lots.
-
Set B: Prepare neat solutions of the analyte and internal standard in the mobile phase at the same concentrations as in Set A.
-
-
Calculate the matrix factor for each lot by dividing the peak area of the analyte in Set A by the peak area in Set B.
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across the different lots should be ≤ 15%.
Stability
Objective: To evaluate the stability of this compound in the biological matrix under various storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high concentration QC samples kept at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Analyze low and high concentration QC samples after storage at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from sample collection to analysis.
-
Stock Solution Stability: Evaluate the stability of the analyte stock solution at room temperature and under refrigeration.
-
Post-Preparative Stability: Assess the stability of extracted samples in the autosampler for a period that covers the expected run time.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA guidelines.
Caption: Workflow for Bioanalytical Method Validation.
Conclusion
The validation of bioanalytical methods is a critical step in drug development, ensuring the generation of high-quality data for regulatory submissions. The LC-MS/MS methods presented in this guide demonstrate suitable performance characteristics for the quantification of this compound in human plasma, meeting the general requirements of the FDA. Researchers should carefully consider the specific needs of their studies when selecting and implementing a bioanalytical method and ensure that all validation experiments are performed and documented according to the latest regulatory guidelines.
References
A Head-to-Head Comparison of 5-Hydroxylansoprazole and Esomeprazole on CYP2C19 Inhibition
For Immediate Release
This guide provides a detailed comparison of the inhibitory potency of 5-hydroxylansoprazole, the primary active metabolite of lansoprazole, and esomeprazole, the S-enantiomer of omeprazole, on the cytochrome P450 2C19 (CYP2C19) enzyme. This information is critical for researchers and clinicians in drug development and personalized medicine, as CYP2C19 plays a crucial role in the metabolism of numerous clinically important drugs, including proton pump inhibitors (PPIs).
Executive Summary
Both this compound and esomeprazole are metabolized by and are inhibitors of the CYP2C19 enzyme.[1][2] In vitro studies demonstrate that both compounds act as metabolism-dependent inhibitors of CYP2C19, a form of inhibition that can have significant clinical implications.[1] This guide synthesizes the available experimental data to provide a clear comparison of their inhibitory potential.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the key in vitro parameters defining the inhibitory potency of this compound and esomeprazole on CYP2C19.
Table 1: Metabolism-Dependent Inhibition of CYP2C19
| Compound | IC50 Shift (-fold) | Inhibition Type | Reference |
| This compound | 4.5 | Metabolism-Dependent | [1] |
| Esomeprazole | 10 | Metabolism-Dependent | [2] |
IC50 Shift: The ratio of the IC50 value with a pre-incubation period to the IC50 value without pre-incubation. A larger shift indicates more potent metabolism-dependent inhibition.
Table 2: Competitive Inhibition of CYP2C19
| Compound | Ki (μM) | Inhibition Type | Reference |
| Lansoprazole (parent drug) | 0.4 - 1.5 | Competitive | [3] |
| Esomeprazole | ~8 | Competitive | [3] |
Ki: Inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.
Interpretation of a Preclinical Study
The data indicate that while both this compound and esomeprazole are metabolism-dependent inhibitors of CYP2C19, esomeprazole exhibits a greater IC50 shift, suggesting a more potent time-dependent inactivation of the enzyme in this in vitro system.[1][2] In terms of direct competitive inhibition, the parent drug of this compound, lansoprazole, demonstrates a stronger inhibitory potential with a lower Ki value compared to esomeprazole.[3]
Experimental Protocols
The following is a representative experimental protocol for determining the metabolism-dependent inhibition of CYP2C19 in human liver microsomes.
Objective: To determine the IC50 shift of a test compound for CYP2C19 activity.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compounds (this compound, Esomeprazole)
-
NADPH regenerating system
-
CYP2C19 substrate (e.g., S-mephenytoin)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
IC50 Determination without Pre-incubation:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine HLM, the CYP2C19 substrate, and each dilution of the test compound in incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the CYP2C19 substrate using a validated LC-MS/MS method.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.
-
-
IC50 Determination with Pre-incubation:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine HLM and each dilution of the test compound in incubation buffer.
-
Add the NADPH regenerating system to initiate the pre-incubation.
-
Pre-incubate at 37°C for a specified time (e.g., 30 minutes) to allow for metabolism-dependent inactivation.
-
Following pre-incubation, add the CYP2C19 substrate to initiate the metabolic reaction.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction and analyze the samples as described above.
-
Calculate the IC50 value from the pre-incubation experiment.
-
-
Data Analysis:
-
Calculate the IC50 shift by dividing the IC50 value with pre-incubation by the IC50 value without pre-incubation.
-
Visualizing the Metabolic Pathway and Inhibition
The following diagrams illustrate the metabolic pathways of lansoprazole and esomeprazole and their inhibitory action on CYP2C19.
Caption: Metabolic activation and subsequent inhibition of CYP2C19.
Caption: Workflow for determining metabolism-dependent inhibition.
References
- 1. xenotech.com [xenotech.com]
- 2. The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Influence of CYP2C19 on 5-Hydroxylansoprazole's Effects: A Comparative Guide for Researchers
A comprehensive analysis of the pharmacokinetic and pharmacodynamic disparities of 5-hydroxylansoprazole, the primary active metabolite of the proton pump inhibitor lansoprazole, reveals significant variations between individuals with different cytochrome P450 2C19 (CYP2C19) metabolizing capacities. This guide provides a detailed comparison of these effects in extensive versus poor metabolizers, offering valuable insights for researchers, scientists, and drug development professionals.
Lansoprazole is extensively metabolized in the liver, primarily by the CYP2C19 and CYP3A4 enzymes. The formation of its main active metabolite, this compound, is predominantly catalyzed by CYP2C19.[1][2] Genetic polymorphisms in the CYP2C19 gene lead to distinct phenotypes, including poor metabolizers (PMs), who have significantly reduced or non-functional enzyme activity, and extensive metabolizers (EMs), who have normal enzyme function.[3][4] These genetic variations result in substantial inter-individual differences in drug exposure and, consequently, therapeutic efficacy and potential for adverse effects.[5][6][7]
Quantitative Comparison of Pharmacokinetic Parameters
The genetic polymorphism of CYP2C19 significantly impacts the plasma concentrations of both lansoprazole and its 5-hydroxy metabolite. Poor metabolizers exhibit markedly higher plasma concentrations of the parent drug and altered levels of its metabolite compared to extensive metabolizers.
| Pharmacokinetic Parameter | Metabolizer Group | Lansoprazole | This compound | Reference |
| Area Under the Curve (AUC) | ||||
| Extensive Metabolizers (EMs) | Lower | Higher | [8][9] | |
| Poor Metabolizers (PMs) | 4.3 to 5.8-fold higher than EMs | Lower formation rate | [8][9] | |
| Maximum Plasma Concentration (Cmax) | ||||
| Extensive Metabolizers (EMs) | Lower | Higher | [9] | |
| Poor Metabolizers (PMs) | Significantly higher for (S)-lansoprazole | Plasma concentrations similar among groups, but formation rate is lower | [1][9] | |
| Metabolic Ratio (Lansoprazole/5-Hydroxylansoprazole) | ||||
| Extensive Metabolizers (1/1 genotype) | 6.1 ± 4.5 | - | [10] | |
| Poor Metabolizers (2/2 genotype) | 63.5 ± 12.2 | - | [10] |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of lansoprazole and its metabolites in relation to CYP2C19 genotype.
Subject Selection and Genotyping
Healthy volunteers are typically recruited and genotyped for common CYP2C19 alleles, such as CYP2C192 and CYP2C193 (associated with poor metabolism) and CYP2C19*17 (associated with ultrarapid metabolism), to classify them into distinct metabolizer groups (e.g., homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers).[9][10] Genotyping is commonly performed using polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis.[8]
Drug Administration and Sample Collection
Following an overnight fast, subjects are administered a single oral dose of racemic lansoprazole, typically 30 mg or 60 mg.[8][9][11] Serial blood samples are then collected at predetermined time points over a 24-hour period to capture the full pharmacokinetic profile of lansoprazole and its metabolites.[9][11]
Bioanalytical Methods
Plasma concentrations of lansoprazole, this compound, and lansoprazole sulfone are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[12][13][14][15] These methods offer high sensitivity and specificity for the simultaneous determination of the parent drug and its metabolites.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of lansoprazole and a typical experimental workflow for a pharmacokinetic study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genomind.com [genomind.com]
- 4. Clinically Relevant Genetic Variations in Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of CYP2C19 Polymorphism With Proton Pump Inhibitors Effectiveness and With Fractures in Real‐Life: Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of CYP2C19 Polymorphisms and Lansoprazole-Associated Respiratory Adverse Effects in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective disposition of lansoprazole in extensive and poor metabolizers of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, this compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of lansoprazole and five metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of CYP2C19 polymorphism on the pharmacokinetics of lansoprazole and its main metabolites in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Hydroxylansoprazole
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Hydroxylansoprazole, a key metabolite of the proton-pump inhibitor Lansoprazole. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Understanding the Compound: Stability and Degradation
This compound is an active metabolite of Lansoprazole.[1] Like its parent compound, it is subject to degradation under certain conditions. Lansoprazole has been shown to degrade under acidic, basic, and oxidative stress conditions, while remaining relatively stable under thermal and photolytic stress.[2] Understanding these degradation pathways is crucial for safe handling and disposal, as the resulting byproducts may have different properties and potential hazards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[3][4][5] The Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste from its generation to its final disposal.[3][5] It is essential to consult federal, state, and local regulations to ensure full compliance.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a general guideline for the proper disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Classification :
-
Consider the characteristics of the waste: ignitability, corrosivity, reactivity, and toxicity.
-
Consult the Safety Data Sheet (SDS) for Lansoprazole for general guidance, as an SDS for this compound is not widely available.
-
Segregation and Storage :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Store the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the compound.
-
The storage area should be secure and well-ventilated.
-
-
Disposal Method :
-
Never dispose of this compound down the drain or in regular trash.[4] Improper disposal can lead to contamination of water supplies.[3]
-
The recommended method for the disposal of pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[4][5]
-
Contact your institution's EHS department or a certified waste management contractor to arrange for proper pickup and disposal.
-
-
Documentation :
-
Maintain accurate records of the waste generated, including the quantity, date of generation, and disposal method. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
| Parameter | Information for Lansoprazole (Parent Compound) | Relevance for this compound Disposal |
| Melting Point | 173 - 175 °C | Provides a physical characteristic for identification. |
| Stability | Stable under normal conditions. | Indicates that specific storage conditions are necessary to prevent degradation. |
| Conditions to Avoid | Incompatible with strong oxidizing agents. | Important for preventing hazardous reactions during storage and disposal. |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides, Sulfur oxides, Hydrogen fluoride. | Highlights the potential hazards if the compound is improperly handled or incinerated at inadequate temperatures. |
Experimental Protocols: Forced Degradation Studies of Lansoprazole
To understand the stability of proton-pump inhibitors like Lansoprazole and its metabolites, forced degradation studies are often performed. A typical protocol involves subjecting the compound to various stress conditions:
-
Acidic Hydrolysis : The drug is dissolved in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heated.
-
Basic Hydrolysis : The drug is dissolved in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation : The drug is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation : The solid drug is exposed to high temperatures (e.g., 60-80°C) for an extended period.
-
Photolytic Degradation : The drug solution is exposed to UV or fluorescent light.
The resulting degradation products are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the degradants.[2][6][7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. spu.edu.sy [spu.edu.sy]
- 7. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 8. Bot Verification [rasayanjournal.co.in]
Essential Safety and Operational Guide for Handling 5-Hydroxylansoprazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxylansoprazole. It offers procedural, step-by-step guidance to ensure safe operational practices and proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment.[1] The following table summarizes the recommended PPE and engineering controls.
| Control Type | Equipment/Procedure | Specification and Use |
| Engineering Controls | Local Exhaust Ventilation | Recommended to control exposure, especially when handling powders or creating aerosols.[1][2] |
| Fume Hood | Use for all procedures that may generate dust, vapors, or aerosols. | |
| Eyewash Stations & Safety Showers | Must be readily available in the immediate vicinity of any potential exposure.[2] | |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for handling small quantities in a controlled setting. |
| Chemical Goggles | Recommended when there is a risk of splashing. Conforming to EN166 is suggested.[3] | |
| Face Shield | Wear in conjunction with goggles for maximum protection during procedures with a high risk of splashing or aerosol generation. | |
| Skin Protection | Gloves | Nitrile or latex gloves are recommended.[1] Always inspect gloves prior to use and change them frequently. |
| Protective Clothing | A lab coat or protective garment should be worn to prevent skin contact.[1] | |
| Respiratory Protection | Respirator | Respirator selection should be based on a risk assessment.[1] If ventilation is inadequate, a NIOSH-approved respirator for dusts and mists should be used. |
Operational Handling and Storage Protocols
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that engineering controls are functioning properly. Limit access to the handling area to trained personnel only.[1]
-
Weighing and Transferring: Handle this compound, especially in powdered form, within a fume hood or a ventilated enclosure to minimize dust generation.[1][2] Avoid creating dust and aerosols.[1]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the work area.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Recommended storage temperatures can vary, with some suppliers suggesting refrigeration (2-8°C) while others indicate room temperature is acceptable.[4] For solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[4][5]
-
Keep away from strong acids, strong bases, and sources of ignition.[2]
Spill and Disposal Management
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For powdered spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as outlined above.
Disposal Plan:
-
Dispose of this compound and any contaminated materials (e.g., gloves, wipes, containers) in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter sewers or public waters.[2]
-
Contaminated clothing should be removed and washed before reuse.[2]
Safety Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
